molecular formula C9H9ClO2 B1347633 5-Chloro-2-ethoxybenzaldehyde CAS No. 27682-64-0

5-Chloro-2-ethoxybenzaldehyde

Cat. No.: B1347633
CAS No.: 27682-64-0
M. Wt: 184.62 g/mol
InChI Key: JVUJRLHWDLJULI-UHFFFAOYSA-N
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Description

5-Chloro-2-ethoxybenzaldehyde is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128961. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUJRLHWDLJULI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299261
Record name 5-chloro-2-ethoxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27682-64-0
Record name 27682-64-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128961
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloro-2-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloro-2-ethoxybenzaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 27682-64-0

This technical guide provides an in-depth overview of 5-Chloro-2-ethoxybenzaldehyde, a substituted aromatic aldehyde with applications in organic synthesis and potential for use in drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and spectroscopic characterization.

Chemical and Physical Properties

This compound is a solid at room temperature with a faint characteristic odor. Its key physicochemical properties are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

PropertyValueReference(s)
CAS Number 27682-64-0[1]
Molecular Formula C₉H₉ClO₂[2]
Molecular Weight 184.62 g/mol [2]
IUPAC Name This compound[1]
Synonyms 5-chloro-2-ethoxy-benzaldehyde, NSC128961
Melting Point 66-67 °C
Boiling Point 279.1 °C at 760 mmHg
Density 1.202 g/cm³
Appearance Solid[1]

Safety Information:

  • Signal Word: Warning[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Synthesis of this compound

The primary synthetic route to this compound is through the Williamson ether synthesis. This method involves the O-alkylation of a substituted phenol, in this case, 5-chlorosalicylaldehyde, with an ethyl halide in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of related 2-ethoxybenzaldehyde derivatives.[3]

Materials:

  • 5-chlorosalicylaldehyde

  • Ethyl iodide or ethyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chlorosalicylaldehyde (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask (approximately 10 mL per gram of 5-chlorosalicylaldehyde).

  • Addition of Ethylating Agent: Stir the suspension at room temperature for 15 minutes. Slowly add the ethylating agent (ethyl iodide or ethyl bromide, 1.2 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 20°C for an extended period or gently heated to increase the rate) and stir for 12-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC). A cited synthesis suggests stirring at 20°C for 48 hours can lead to a high yield.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) or by recrystallization to yield the pure product.

G cluster_synthesis Synthesis Workflow 5-chlorosalicylaldehyde 5-chlorosalicylaldehyde Reaction Williamson Ether Synthesis 5-chlorosalicylaldehyde->Reaction Ethyl_halide Ethyl_halide Ethyl_halide->Reaction Base_Solvent K2CO3, DMF Base_Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product This compound Purification->Product

Synthesis of this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethoxy group, the aromatic protons, and the aldehyde proton.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde (-CHO)~10.3Singlet-
Aromatic (H-6)~7.8Doublet~2.5
Aromatic (H-4)~7.5Doublet of doublets~8.8, 2.5
Aromatic (H-3)~7.0Doublet~8.8
Methylene (-OCH₂CH₃)~4.1Quartet~7.0
Methyl (-OCH₂CH₃)~1.4Triplet~7.0
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~189
C-2 (C-OEt)~159
C-5 (C-Cl)~128
C-1 (C-CHO)~125
C-4~135
C-6~128
C-3~114
Methylene (-OCH₂)~65
Methyl (-CH₃)~15
Infrared (IR) Spectroscopy

The IR spectrum is characterized by the presence of strong absorption bands corresponding to the carbonyl and ether functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (aldehyde)~1680-1700 (strong)
C-H (aldehyde)~2720 and ~2820 (medium)
C-O (ether)~1250 (strong)
C-Cl~700-800
Aromatic C=C~1450-1600
Experimental Protocol for Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a solution of 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • For ¹H NMR, set the spectral width from 0 to 12 ppm and reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • For ¹³C NMR, set the spectral width from 0 to 200 ppm with proton decoupling and reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy:

  • For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Record the spectrum in the mid-infrared range (4000 to 400 cm⁻¹).

  • A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample analysis and automatically subtracted.

G cluster_analysis Spectroscopic Analysis Workflow Sample Pure this compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq NMR_Data Chemical Shifts, Coupling Constants NMR_Acq->NMR_Data IR_Data Absorption Frequencies IR_Acq->IR_Data

Workflow for Spectroscopic Characterization.

Potential Applications in Drug Discovery

While there is limited direct research on the biological activities of this compound, its structural motifs are present in molecules with known pharmacological properties. Derivatives of substituted benzaldehydes and salicylaldehydes have been investigated for a range of therapeutic applications.

For instance, compounds containing a 5-chlorosalicyl moiety have been explored for their antimicrobial and antiviral activities. The chlorine atom at the 5-position can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved interactions with biological targets.

Derivatives of 2-alkoxybenzaldehydes have also been studied in the context of cancer research . For example, some benzyloxybenzaldehyde derivatives have been identified as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme associated with cancer stem cells.

Given these precedents, this compound represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its biological activity profile and to identify potential molecular targets.

G cluster_drug_discovery Potential Drug Discovery Pathway Starting_Material This compound Library_Synthesis Chemical Modification (e.g., reductive amination, condensation) Starting_Material->Library_Synthesis Screening Biological Screening (e.g., antimicrobial, anticancer assays) Library_Synthesis->Screening Lead_Compound Identification of Lead Compounds Screening->Lead_Compound Optimization Lead Optimization Lead_Compound->Optimization Candidate Drug Candidate Optimization->Candidate

Role in Drug Discovery Funnel.

References

In-depth Technical Guide: 5-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of 5-Chloro-2-ethoxybenzaldehyde. The information is intended for researchers and professionals involved in chemical synthesis and drug development.

Core Properties of this compound

This compound is a substituted aromatic aldehyde. Its core structure consists of a benzene ring functionalized with a chlorine atom, an ethoxy group, and a formyl (aldehyde) group. This combination of functional groups makes it a valuable intermediate in organic synthesis.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 184.62 g/mol
Molecular Formula C₉H₉ClO₂
CAS Number 27682-64-0
Melting Point 66-67 °C[1]
Boiling Point 279.1 °C at 760 mmHg[1]
Density 1.202 g/cm³[1]
Flash Point 120.6 °C[1]
LogP 2.55120[1]
Purity Typically ≥98%
Physical Form Solid[2]
Storage Temperature 2-8 °C, under inert atmosphere[2]

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of this compound can be achieved via the Williamson ether synthesis, a reliable and widely used method for preparing ethers. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Experimental Protocol

This protocol details the synthesis of this compound from 5-chloro-2-hydroxybenzaldehyde and ethyl iodide.

Materials:

  • 5-chloro-2-hydroxybenzaldehyde

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethyl iodide (C₂H₅I)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-hydroxybenzaldehyde (1.0 equivalent).

  • Addition of Base and Solvent: To the flask, add anhydrous potassium carbonate (1.5 equivalents) followed by anhydrous DMF (approximately 10 mL per gram of the starting salicylaldehyde).

  • Formation of Phenoxide: Stir the resulting suspension at room temperature for 15 minutes to facilitate the deprotonation of the phenolic hydroxyl group.

  • Addition of Ethylating Agent: Add ethyl iodide (1.2 equivalents) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous layer three times with 50 mL of diethyl ether.

  • Washing: Combine the organic layers and wash twice with 50 mL of brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by column chromatography or recrystallization to obtain the final product.

G cluster_setup Reaction Setup A 5-chloro-2-hydroxybenzaldehyde D Stir at Room Temp (15 min) A->D B Anhydrous K2CO3 B->D C Anhydrous DMF C->D E Add Ethyl Iodide D->E F Heat at 80°C (12-16 hrs) E->F G Reaction Workup (Water Quench) F->G H Extraction with Diethyl Ether G->H I Brine Wash H->I J Drying & Concentration I->J K Purification J->K

A generalized workflow for the synthesis of this compound.

Potential Biological Significance: ALDH1A3 Inhibition

While direct biological data for this compound is limited, its structural class, benzyloxybenzaldehydes, has garnered significant interest in cancer research. Specifically, derivatives with this scaffold have been identified as potential inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3).

ALDH1A3 is a key enzyme in the biosynthesis of retinoic acid from retinaldehyde.[3] Elevated expression of ALDH1A3 has been linked to cancer stem cells (CSCs) in various tumors, including gliomas, and is often associated with poor clinical outcomes.[3][4] The inhibition of ALDH1A3 is therefore a promising therapeutic strategy to target CSCs, potentially hindering tumor growth, invasiveness, and chemoresistance.[4]

The general mechanism involves the inhibitor molecule binding to the active site of the ALDH1A3 enzyme, preventing the natural substrate, retinaldehyde, from being oxidized to retinoic acid. This disruption of retinoic acid signaling can impact gene transcription that is crucial for the proliferation and maintenance of cancer stem cells.

G cluster_pathway Retinoic Acid Biosynthesis Pathway Retinaldehyde Retinaldehyde RA Retinoic Acid Retinaldehyde->RA Oxidation Gene Gene Transcription (Proliferation, Self-Renewal) RA->Gene Activates ALDH1A3 ALDH1A3 Enzyme ALDH1A3->Retinaldehyde Inhibitor Benzyloxybenzaldehyde Derivatives Inhibitor->ALDH1A3 Inhibits

Inhibition of the ALDH1A3 signaling pathway by benzyloxybenzaldehyde derivatives.

Given its structure, this compound serves as a potential starting material or scaffold for the development of more potent and selective ALDH1A3 inhibitors for therapeutic applications. Further research and derivatization could lead to novel compounds with significant anti-cancer activity.

References

An In-Depth Technical Guide to the Chemical Properties of 5-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-ethoxybenzaldehyde is an aromatic organic compound with potential applications in various fields of chemical research, particularly in the synthesis of novel pharmaceutical agents and other bioactive molecules. Its structure, featuring a chlorinated and ethoxylated benzaldehyde core, provides a versatile scaffold for the development of compounds with tailored biological activities. This technical guide presents a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis and purification protocols, and a review of the biological activities of structurally related compounds.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference(s)
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
CAS Number 27682-64-0[1]
IUPAC Name This compound[2]
Appearance Solid[2]
Melting Point 66-67 °C[3]
Boiling Point 279.1 °C at 760 mmHg[3]
Density 1.202 g/cm³[3]
Flash Point 120.6 °C[3]
XLogP3 2.3[3]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely used method for the preparation of ethers. This protocol is adapted from the synthesis of similar 2-ethoxybenzaldehyde derivatives and involves the reaction of 5-chlorosalicylaldehyde with an ethylating agent in the presence of a base.[4]

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Materials:

  • 5-Chlorosalicylaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide (C₂H₅I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere, a solution of 5-chlorosalicylaldehyde (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • Ethyl iodide (1.5 equivalents) is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 8 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is then extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification of this compound

Purification of the crude product can be achieved by recrystallization to obtain a product of high purity.

Materials:

  • Crude this compound

  • Ethanol

  • Water

  • Beaker

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • The crude product is dissolved in a minimal amount of hot ethanol.

  • Water is added dropwise to the hot solution until turbidity persists.

  • The solution is then allowed to cool slowly to room temperature and subsequently cooled in an ice bath to facilitate crystallization.

  • The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol-water mixture, and dried under vacuum.

Spectroscopic Data (Predicted and Inferred from Related Compounds)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons), aromatic protons, and the aldehydic proton. The chemical shifts (δ) in ppm relative to TMS are predicted as follows:

  • Aldehyde proton (-CHO): ~9.8 - 10.5 ppm (singlet)

  • Aromatic protons: ~6.9 - 7.8 ppm (multiplets)

  • Ethoxy methylene protons (-OCH₂CH₃): ~4.1 ppm (quartet)

  • Ethoxy methyl protons (-OCH₂CH₃): ~1.4 ppm (triplet)

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, aromatic carbons, and the carbons of the ethoxy group. Predicted chemical shifts (δ) in ppm are:

  • Carbonyl carbon (-CHO): ~190 ppm

  • Aromatic carbons: ~110 - 160 ppm

  • Ethoxy methylene carbon (-OCH₂CH₃): ~64 ppm

  • Ethoxy methyl carbon (-OCH₂CH₃): ~15 ppm

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present in the molecule.

  • C=O stretch (aldehyde): ~1680 - 1705 cm⁻¹ (strong)

  • C-H stretch (aldehyde): ~2720 and 2820 cm⁻¹ (two weak bands)

  • C-O stretch (aryl ether): ~1240 - 1260 cm⁻¹

  • C-Cl stretch: ~1000 - 1100 cm⁻¹

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 184 and 186 with an approximate ratio of 3:1 due to the isotopic abundance of ³⁵Cl and ³⁷Cl. Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO) and subsequent loss of carbon monoxide (CO).[5]

Potential Biological Activity and Signaling Pathway Involvement

While no specific biological activity or signaling pathway involvement has been reported for this compound in the searched literature, studies on structurally related substituted benzaldehydes suggest several potential areas of interest for researchers and drug development professionals.

Cytotoxic and Anticancer Effects: Various substituted benzaldehyde derivatives have been investigated for their cytotoxic effects against cancer cell lines.[6][7] The presence of substituents on the benzene ring can significantly influence this activity.[6] For instance, some benzyloxybenzaldehyde derivatives have been identified as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell proliferation.[8] This suggests that this compound could be a valuable intermediate for synthesizing novel compounds with potential anticancer properties.

Figure 2: Potential inhibition of the ALDH1A3 signaling pathway by benzaldehyde derivatives.

Enzyme Inhibition: Chlorobenzaldehyde derivatives have been explored as inhibitors of various enzymes. For example, some have shown inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis.[9][10] The chloro and ethoxy substituents on the benzaldehyde ring of this compound could modulate its interaction with the active sites of different enzymes, making it a candidate for screening against various enzymatic targets.

Antimicrobial Activity: Schiff bases and other derivatives of 5-chlorosalicylaldehyde, the precursor to this compound, have demonstrated antimicrobial activity against various bacterial and fungal strains.[11][12] This suggests that derivatives of this compound could also possess antimicrobial properties worth investigating.

Conclusion

This compound is a substituted aromatic aldehyde with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical and physical properties, along with a plausible experimental protocol for its synthesis and purification. While direct experimental data on its spectroscopic characteristics and biological activity are limited, analysis of structurally related compounds provides valuable insights into its expected properties and potential applications. For researchers in drug discovery, this compound represents a promising starting point for the development of novel therapeutic agents with potential cytotoxic, enzyme inhibitory, and antimicrobial activities. Further research is warranted to fully elucidate the chemical and biological profile of this compound and its derivatives.

References

An In-depth Technical Guide to the Structure Elucidation of 5-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

5-Chloro-2-ethoxybenzaldehyde is an aromatic aldehyde with the chemical formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol . Its structure consists of a benzene ring substituted with a chlorine atom at position 5, an ethoxy group at position 2, and a formyl (aldehyde) group at position 1.

Key Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 27682-64-0

  • Chemical Formula: C₉H₉ClO₂

A common synthetic route to this compound involves the Williamson ether synthesis, starting from 5-chlorosalicylaldehyde and ethyl bromide in the presence of a weak base like potassium carbonate.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound, derived from the analysis of structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.4Singlet (s)1HAldehyde proton (-CHO)The aldehyde proton is highly deshielded by the electronegative oxygen atom and the aromatic ring current, typically appearing above 10 ppm.
~7.8Doublet (d)1HAromatic proton (H-6)This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. It will be split by the adjacent H-4.
~7.5Doublet of doublets (dd)1HAromatic proton (H-4)This proton is coupled to both H-3 and H-6.
~7.0Doublet (d)1HAromatic proton (H-3)This proton is ortho to the electron-donating ethoxy group, resulting in an upfield shift compared to other aromatic protons. It is split by H-4.
~4.2Quartet (q)2HMethylene protons (-OCH₂CH₃)These protons are adjacent to a methyl group, resulting in a quartet.
~1.5Triplet (t)3HMethyl protons (-OCH₂CH₃)These protons are adjacent to a methylene group, resulting in a triplet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~189Carbonyl carbon (C=O)The carbonyl carbon of an aldehyde is significantly deshielded and appears at a very low field.
~160C-2 (Aromatic)This carbon is attached to the electron-donating ethoxy group, causing a significant downfield shift.
~135C-6 (Aromatic)
~133C-4 (Aromatic)
~128C-5 (Aromatic)This carbon is attached to the chlorine atom.
~125C-1 (Aromatic)
~115C-3 (Aromatic)This carbon is shielded by the ortho-ethoxy group.
~65Methylene carbon (-OCH₂)
~15Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~2850 and ~2750MediumAldehydic C-H stretchA characteristic pair of bands for the C-H bond of an aldehyde group.
~1700StrongCarbonyl (C=O) stretchThe strong absorption is typical for a carbonyl group. Conjugation with the aromatic ring lowers the frequency compared to an aliphatic aldehyde.
~1600-1450Medium-StrongAromatic C=C stretchesMultiple bands are expected due to the vibrations of the benzene ring.
~1250StrongAryl-O-C stretch (asymmetric)Characteristic of the ether linkage.
~1050StrongAryl-O-C stretch (symmetric)Characteristic of the ether linkage.
~830StrongC-H out-of-plane bendingIndicative of a 1,2,4-trisubstituted benzene ring.
~750StrongC-Cl stretch
Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak [M]⁺ at m/z 184 (for ³⁵Cl) and a smaller [M+2]⁺ peak at m/z 186 (for ³⁷Cl) with an intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom.

Plausible Fragmentation Pattern:

  • Loss of H·: A peak at m/z 183, corresponding to the [M-H]⁺ ion.

  • Loss of ·CH₃: A peak at m/z 169, resulting from the loss of a methyl radical from the ethoxy group.

  • Loss of ·C₂H₅: A peak at m/z 155, from the loss of an ethyl radical.

  • Loss of CO: A peak at m/z 156, corresponding to the [M-CO]⁺ ion.

  • Formation of the chlorophenoxy cation: A peak at m/z 127.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃, 0.5-0.7 mL), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR: The spectrum is recorded with proton decoupling to obtain single-line signals for each carbon atom. Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, which is a solid at room temperature, can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond). The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is performed by introducing a small amount of the sample into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged fragments are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Visualization of Structure and Elucidation Workflow

The following diagrams illustrate the chemical structure and the logical workflow for the structure elucidation of this compound.

Structure_Elucidation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation 5-chlorosalicylaldehyde 5-chlorosalicylaldehyde This compound This compound 5-chlorosalicylaldehyde->this compound  Ethyl bromide, K₂CO₃ ¹H NMR ¹H NMR This compound->¹H NMR ¹³C NMR ¹³C NMR This compound->¹³C NMR IR IR This compound->IR MS MS This compound->MS Proton Environment Proton Environment ¹H NMR->Proton Environment Carbon Skeleton Carbon Skeleton ¹³C NMR->Carbon Skeleton Functional Groups Functional Groups IR->Functional Groups Molecular Weight & Formula Molecular Weight & Formula MS->Molecular Weight & Formula Final Structure Final Structure Proton Environment->Final Structure Carbon Skeleton->Final Structure Functional Groups->Final Structure Molecular Weight & Formula->Final Structure

Caption: Workflow for the structure elucidation of this compound.

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 5-Chloro-2-ethoxybenzaldehyde, a valuable intermediate in the pharmaceutical and fine chemical industries. This document details experimental protocols, presents comparative quantitative data, and visualizes reaction pathways and workflows to support research and development efforts.

Introduction

This compound is an aromatic aldehyde featuring a chlorine substituent at the 5-position and an ethoxy group at the 2-position of the benzaldehyde scaffold. This substitution pattern makes it a versatile building block for the synthesis of a wide range of more complex molecules, including biologically active compounds. The strategic placement of the chloro and ethoxy groups allows for various subsequent chemical transformations, making it a key starting material in medicinal chemistry and drug discovery programs. This guide will explore the most common and effective methods for its synthesis, with a focus on providing practical and detailed experimental procedures.

Synthetic Routes and Mechanisms

The synthesis of this compound can be approached through several synthetic strategies. The most direct and widely reported method is the Williamson ether synthesis starting from 5-chlorosalicylaldehyde. Alternative approaches include the formylation of a suitably substituted benzene ring via the Vilsmeier-Haack or Reimer-Tiemann reactions.

Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and high-yielding method for the preparation of ethers. In the context of this compound synthesis, this involves the deprotonation of the hydroxyl group of 5-chlorosalicylaldehyde to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.

Reaction Scheme:

Where X is a leaving group, typically a halide (I, Br).

This SN2 reaction is favored by the use of a polar aprotic solvent which can solvate the cation of the base, leaving the phenoxide anion more nucleophilic.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a formylation method that introduces a formyl group (-CHO) onto an electron-rich aromatic ring. For the synthesis of this compound, the starting material would be 4-chloro-1-ethoxybenzene. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide (such as N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3).

Reaction Scheme:

The ethoxy group is an activating group and directs the electrophilic substitution to the ortho and para positions. Since the para position is blocked by the chlorine atom, the formylation occurs at the ortho position.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another method for the ortho-formylation of phenols. This reaction typically uses chloroform (CHCl3) in a basic solution to generate a dichlorocarbene (:CCl2) intermediate, which then reacts with a phenoxide. To synthesize this compound via this route, a two-step process is necessary:

  • Formylation of 4-chlorophenol: The Reimer-Tiemann reaction on 4-chlorophenol would yield 5-chlorosalicylaldehyde.

  • Etherification: The resulting 5-chlorosalicylaldehyde is then subjected to a Williamson ether synthesis to introduce the ethoxy group.

Reaction Scheme:

Step 1: Reimer-Tiemann Formylation

Step 2: Williamson Ether Synthesis

Experimental Protocols

Williamson Ether Synthesis of this compound

This protocol is based on established high-yield procedures.

Materials:

  • 5-Chlorosalicylaldehyde

  • Ethyl iodide (or ethyl bromide)

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-chlorosalicylaldehyde (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) to the flask. Add anhydrous DMF (approximately 10 mL per gram of 5-chlorosalicylaldehyde).

  • Addition of Ethylating Agent: Stir the mixture at room temperature for 15 minutes. Add ethyl iodide (1.2 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 20°C and stir for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.

Vilsmeier-Haack Reaction (General Protocol for Aromatic Formylation)

The following is a general procedure for the Vilsmeier-Haack reaction which can be adapted for the formylation of 4-chloro-1-ethoxybenzene.

Materials:

  • 4-Chloro-1-ethoxybenzene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Sodium acetate solution, aqueous

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add POCl3 (1.5 eq) to anhydrous DMF (used as both reagent and solvent). Stir the mixture at 0°C for 30 minutes.

  • Addition of Substrate: Dissolve 4-chloro-1-ethoxybenzene (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).

  • Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate to hydrolyze the iminium salt intermediate.

  • Extraction: Extract the mixture with diethyl ether.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Reimer-Tiemann Reaction and Subsequent Etherification (Two-Step Protocol)

Step 1: Reimer-Tiemann Formylation of 4-Chlorophenol (General Protocol)

Materials:

  • 4-Chlorophenol

  • Chloroform (CHCl3)

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Steam distillation apparatus

Procedure:

  • Reaction Setup: Dissolve 4-chlorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (excess) in a round-bottom flask equipped with a reflux condenser.

  • Addition of Chloroform: Heat the mixture to 60-70°C and add chloroform (excess) dropwise with vigorous stirring.

  • Reaction: Continue to stir the mixture at 60-70°C for several hours.

  • Workup: After the reaction is complete, cool the mixture and acidify with concentrated HCl.

  • Purification: The product, 5-chlorosalicylaldehyde, can be purified by steam distillation.

Step 2: Williamson Ether Synthesis of 5-Chlorosalicylaldehyde

Follow the protocol outlined in Section 3.1.

Data Presentation

Comparison of Synthetic Routes
Parameter Williamson Ether Synthesis Vilsmeier-Haack Reaction Reimer-Tiemann Reaction & Etherification
Starting Material 5-Chlorosalicylaldehyde4-Chloro-1-ethoxybenzene4-Chlorophenol
Key Reagents Ethyl iodide, K2CO3, DMFPOCl3, DMFCHCl3, NaOH; then Ethyl iodide, Base
Number of Steps 112
Reported Yield 96%[1]Generally moderate to goodModerate overall yield
Reaction Conditions 20°C, 48h[1]0°C to room temperatureStep 1: 60-70°C; Step 2: Varies
Advantages High yield, direct routeOne-pot formylationReadily available starting material
Disadvantages Requires 5-chlorosalicylaldehydeVilsmeier reagent is moisture sensitiveTwo-step process, use of chloroform
Physicochemical Properties of this compound
Property Value
CAS Number 27682-64-0
Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
Melting Point 66-67 °C[1]
Boiling Point 279.1 °C at 760 mmHg[1]
Appearance Solid

Mandatory Visualizations

Reaction Pathways

Synthesis_Pathways cluster_williamson Williamson Ether Synthesis cluster_vilsmeier Vilsmeier-Haack Reaction cluster_reimer Reimer-Tiemann & Etherification A 5-Chlorosalicylaldehyde B This compound A->B Ethyl iodide, K2CO3, DMF A->B Ethyl iodide, Base C 4-Chloro-1-ethoxybenzene C->B POCl3, DMF D 4-Chlorophenol D->A CHCl3, NaOH

Caption: Comparative overview of synthetic pathways to this compound.

Experimental Workflow: Williamson Ether Synthesis

Williamson_Workflow start Start reactants Combine 5-Chlorosalicylaldehyde, K2CO3, and DMF start->reactants ethylation Add Ethyl Iodide reactants->ethylation reaction Stir at 20°C for 48h ethylation->reaction workup Quench with Water reaction->workup extraction Extract with Diethyl Ether workup->extraction washing Wash with Brine extraction->washing drying Dry with MgSO4 washing->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification product Pure this compound purification->product end End product->end

References

An In-depth Technical Guide to the Starting Materials for 5-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 5-Chloro-2-ethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details two principal synthetic pathways: the Williamson ether synthesis commencing from 5-chloro-2-hydroxybenzaldehyde, and the formylation of 4-chloro-1-ethoxybenzene. Each method is presented with detailed experimental protocols, quantitative data, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs. The guide also includes information on the synthesis of the requisite starting materials.

Introduction

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its structural features, including the presence of a reactive aldehyde group, a chloro substituent, and an ethoxy moiety, make it a versatile building block for the synthesis of a diverse range of more complex molecules. A thorough understanding of its synthetic pathways is crucial for researchers and process chemists to ensure efficient and scalable production. This guide elucidates the most common and effective methods for its preparation, focusing on the starting materials, reaction mechanisms, and experimental details.

Synthetic Routes and Starting Materials

The synthesis of this compound can be approached from two primary strategic disconnections, leading to two distinct sets of starting materials and synthetic methodologies.

Route 1: Williamson Ether Synthesis

This classical and widely employed method for ether synthesis is a primary route to this compound. The key starting material for this pathway is 5-chloro-2-hydroxybenzaldehyde .

Route 2: Formylation of an Ethoxybenzene Derivative

An alternative approach involves the introduction of the aldehyde group onto a pre-existing chloro-ethoxybenzene scaffold. The key starting material for this route is 4-chloro-1-ethoxybenzene .

The logical relationship between these synthetic routes is illustrated in the following diagram:

Synthesis_Routes cluster_0 Route 1: Williamson Ether Synthesis cluster_1 Route 2: Formylation 5-chloro-2-hydroxybenzaldehyde 5-chloro-2-hydroxybenzaldehyde 5-Chloro-2-ethoxybenzaldehyde_R1 This compound 5-chloro-2-hydroxybenzaldehyde->5-Chloro-2-ethoxybenzaldehyde_R1 Base, Solvent Ethylating Agent Ethylating Agent Ethylating Agent->5-Chloro-2-ethoxybenzaldehyde_R1 4-chloro-1-ethoxybenzene 4-chloro-1-ethoxybenzene 5-Chloro-2-ethoxybenzaldehyde_R2 This compound 4-chloro-1-ethoxybenzene->5-Chloro-2-ethoxybenzaldehyde_R2 Catalyst/Reagent Formylating Agent Formylating Agent Formylating Agent->5-Chloro-2-ethoxybenzaldehyde_R2 Vilsmeier_Haack_Workflow A Preparation of Vilsmeier Reagent (POCl₃ + DMF at 0 °C) B Addition of 4-chloro-1-ethoxybenzene A->B C Reaction at elevated temperature B->C D Hydrolysis with ice and base C->D E Work-up and Extraction D->E F Purification (Chromatography/Recrystallization) E->F G This compound F->G

In-Depth Technical Guide to the Spectroscopic Data of 5-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-ethoxybenzaldehyde, an aromatic compound of interest in synthetic chemistry and drug discovery. This document outlines the key spectral features, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its identification, characterization, and application in research and development.

Molecular Structure and Properties

IUPAC Name: this compound CAS Number: 27682-64-0[1] Molecular Formula: C₉H₉ClO₂[2] Molecular Weight: 184.62 g/mol [2] Physical Form: Solid[1]

The structural formula of this compound is presented below, with atom numbering used for the assignment of NMR signals.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Confirmation A Sample Preparation (this compound) B IR Spectroscopy A->B C NMR Spectroscopy (¹H and ¹³C) A->C D Mass Spectrometry A->D E Functional Group ID (C=O, C-O, C-Cl) B->E F Structural Elucidation (Connectivity, Environment) C->F G Molecular Weight & Formula Confirmation D->G H Combined Spectroscopic Data Integration E->H F->H G->H I Final Structure Confirmation H->I

References

An In-depth Technical Guide to 5-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-Chloro-2-ethoxybenzaldehyde, a significant chemical intermediate in the development of various pharmaceuticals and fine chemicals. This document outlines its chemical properties, a detailed protocol for its synthesis, and a visual representation of the synthetic workflow, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Information

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] It is classified as a benzaldehyde derivative, characterized by a chlorine atom at the fifth position and an ethoxy group at the second position of the benzene ring.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. This data is essential for its handling, application in synthetic procedures, and for analytical characterization.

PropertyValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 27682-64-0[1][2][3]
Molecular Formula C₉H₉ClO₂[2][3]
Molecular Weight 184.62 g/mol [3]
Appearance Solid[1]
Melting Point 66-67 °C[4]
Boiling Point 279.1 °C at 760 mmHg[4]
Density 1.202 g/cm³[4]
Flash Point 120.6 °C[4]
Vapor Pressure 0.0041 mmHg at 25°C[4]
Purity ≥98%[1]
Storage Temperature 2-8 °C in an inert atmosphere[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this specific synthesis, the starting material is 5-chlorosalicylaldehyde, which is deprotonated to form a phenoxide ion that subsequently reacts with an ethyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol details the synthesis of this compound from 5-chlorosalicylaldehyde and ethyl iodide.

Materials:

  • 5-chlorosalicylaldehyde

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethyl iodide (C₂H₅I)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, add 5-chlorosalicylaldehyde (1.0 equivalent).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 equivalents) to the flask, followed by anhydrous dimethylformamide (approximately 10 mL per gram of 5-chlorosalicylaldehyde).

  • Formation of Phenoxide: Stir the mixture at room temperature for 15 minutes to facilitate the deprotonation of the phenolic hydroxyl group.

  • Addition of Ethylating Agent: Add ethyl iodide (1.2 equivalents) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure this compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process for this compound.

Synthesis_Workflow Start Start: 5-chlorosalicylaldehyde Reaction_Setup Reaction Setup: Add K₂CO₃ and DMF Start->Reaction_Setup Step 1 Deprotonation Deprotonation: Formation of Phenoxide Reaction_Setup->Deprotonation Step 2 Alkylation Alkylation: Add Ethyl Iodide and Heat (80°C) Deprotonation->Alkylation Step 3 Workup Aqueous Workup and Extraction with Diethyl Ether Alkylation->Workup Step 4 Purification Purification: Column Chromatography Workup->Purification Step 5 End End Product: This compound Purification->End Final Product

Synthesis workflow for this compound.

References

Unveiling the Bioactive Potential of 5-Chloro-2-ethoxybenzaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of substituted benzaldehydes are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. Among these, 5-Chloro-2-ethoxybenzaldehyde serves as a key precursor for the synthesis of novel compounds with significant therapeutic potential. The presence of the chloro and ethoxy groups on the benzaldehyde ring critically influences the lipophilicity, electronic properties, and ultimately, the biological efficacy of its derivatives. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, with a focus on their antimicrobial and anticancer properties. While direct research on the ethoxy derivatives is emerging, this guide draws upon established findings from the closely related and well-studied 5-chloro-2-hydroxybenzaldehyde analogues to provide a robust framework for future research and development.

Synthesis of Bioactive Derivatives

The versatile aldehyde functional group of this compound allows for the straightforward synthesis of a diverse library of derivatives. The most common synthetic routes involve condensation reactions with primary amines to form Schiff bases, and with hydrazines or thiosemicarbazides to yield hydrazones and thiosemicarbazones, respectively. These derivatives can be further modified, for instance, through complexation with metal ions, which has been shown to enhance their biological activity.

A general workflow for the synthesis and initial biological screening of these derivatives is depicted below:

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Reaction Condensation Reaction (e.g., Reflux in Ethanol) Start->Reaction Amine Primary Amine / Hydrazine / Thiosemicarbazide Amine->Reaction Derivative Schiff Base / Hydrazone / Thiosemicarbazone Derivative Reaction->Derivative Antimicrobial Antimicrobial Screening (Bacteria & Fungi) Derivative->Antimicrobial Anticancer Anticancer Screening (Cancer Cell Lines) Derivative->Anticancer Data Data Analysis (MIC, IC50) Antimicrobial->Data Anticancer->Data

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Biological Activities

While specific quantitative data for this compound derivatives are limited in the current literature, extensive research on analogous compounds, particularly 5-chloro-2-hydroxybenzaldehyde derivatives, provides valuable insights into their potential biological activities.

Antimicrobial Activity

Schiff bases and their metal complexes derived from substituted benzaldehydes are well-documented for their antimicrobial properties. The imine group (-C=N-) is crucial for their biological action, which is often enhanced upon chelation with metal ions. Studies on derivatives of the closely related 5-chloro-salicylaldehyde have demonstrated significant activity against a range of bacteria and fungi. For instance, certain Schiff bases have shown promising minimum inhibitory concentrations (MICs) against strains like Bacillus subtilis, Escherichia coli, Pseudomonas fluorescence, and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Selected 5-Chloro-Salicylaldehyde Schiff Base Derivatives

CompoundTest OrganismMIC (µg/mL)
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolB. subtilis45.2
E. coli1.6
P. fluorescence2.8
S. aureus3.4
A. niger47.5

Note: This table presents data for 5-chloro-salicylaldehyde derivatives as a reference for the potential activity of this compound derivatives.

Anticancer Activity

Derivatives of substituted benzaldehydes have also been extensively investigated as potential anticancer agents. Schiff bases and their metal complexes, as well as thiosemicarbazones, have shown significant cytotoxicity against various cancer cell lines. Research on Schiff base complexes of 5-chlorosalicylaldehyde has indicated that metal complexation can enhance anticancer activity compared to the free ligand. The mechanism of action often involves the induction of apoptosis through various signaling pathways.

Table 2: In Vitro Anticancer Activity of a 5-Chlorosalicylaldehyde Schiff Base Ligand and its Metal Complexes

CompoundCell LineIC50 (µg/mL)
LigandMCF-7>50
Co(II) ComplexMCF-721.14
Cu(II) ComplexMCF-75.66
Zn(II) ComplexMCF-712.74

Note: This table presents data for 5-chloro-salicylaldehyde derivatives as a reference for the potential activity of this compound derivatives.

Signaling Pathways

The precise signaling pathways affected by this compound derivatives are yet to be fully elucidated. However, studies on similar benzaldehyde derivatives suggest potential interactions with key cellular signaling cascades implicated in cancer and inflammation. For example, some benzaldehyde derivatives have been shown to suppress the NF-κB and MAPK signaling pathways, which are crucial for cell survival, proliferation, and inflammatory responses[1][2]. Benzaldehyde itself has been reported to suppress multiple signaling pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions[3].

Signaling_Pathway cluster_pathway Potential Anti-inflammatory and Anticancer Signaling Pathway Benzaldehyde Benzaldehyde Derivative MAPK MAPK Pathway (p38, JNK, ERK) Benzaldehyde->MAPK Inhibition NFkB NF-κB Pathway Benzaldehyde->NFkB Inhibition Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: A simplified diagram of potential signaling pathways modulated by benzaldehyde derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological activity of newly synthesized compounds. Below are standardized protocols for key in vitro assays.

Synthesis of Schiff Base Derivatives (General Protocol)
  • Dissolution: Dissolve one molar equivalent of this compound in absolute ethanol in a round-bottom flask.

  • Addition of Amine: To this solution, add one molar equivalent of the desired primary amine, also dissolved in a minimal amount of absolute ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reflux: Heat the mixture under reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure product.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of decreasing concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension, including a positive control (microorganism without test compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of the test compound (dissolved in a vehicle like DMSO, with the final concentration of DMSO kept below 0.5%) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent only) and a blank control (medium only).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Conclusion

Derivatives of this compound represent a promising class of compounds for the development of novel antimicrobial and anticancer agents. While direct experimental data for these specific derivatives is currently limited, the extensive research on structurally similar compounds provides a strong foundation and rationale for their synthesis and biological evaluation. The synthetic accessibility of Schiff bases, hydrazones, and thiosemicarbazones, coupled with established protocols for assessing their bioactivity, offers a clear path for future investigations. Further research is warranted to synthesize and screen a library of this compound derivatives to identify lead compounds and to elucidate their mechanisms of action and effects on cellular signaling pathways. This will be a critical step in unlocking their full therapeutic potential.

References

The Multifaceted Therapeutic Potential of Benzaldehyde Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzaldehyde, a simple aromatic aldehyde, and its diverse derivatives are emerging as a significant class of compounds with a broad spectrum of therapeutic applications. From combating cancer and microbial infections to mitigating inflammation and neurodegeneration, these molecules are the subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of the current research, focusing on the mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate their therapeutic potential.

Anticancer Applications: A New Frontier in Oncology

Benzaldehyde derivatives have demonstrated notable efficacy against various cancer cell lines, operating through multiple mechanisms including the induction of apoptosis, cell cycle arrest, and the overcoming of drug resistance.

A key area of investigation involves benzyloxybenzaldehyde derivatives, which have shown significant activity against human leukemia (HL-60) cells.[1] These compounds have been observed to induce apoptosis and cause cell cycle arrest at the G2/M phase.[2] Furthermore, recent studies have highlighted the role of benzaldehyde in overcoming treatment resistance and metastasis in aggressive cancers like pancreatic and lung cancer.[3][4][5] The mechanism of action involves targeting the H3S28ph-14-3-3ζ axis, a critical pathway in cancer progression.[3][4] Other derivatives are being explored as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell function.[6]

Quantitative Data: Anticancer Activity of Benzaldehyde Derivatives
DerivativeCancer Cell LineAssayIC50 (µM)Reference
2-(benzyloxy)benzaldehydeHL-60MTT AssaySignificant at 1-10 µM[1]
2-[(3-methoxybenzyl)oxy]benzaldehydeHL-60MTT AssayMost potent of series[1]
4-(1,2,4-Oxadiazol-3-yl)benzaldehyde derivativesVariousMTT AssayVaries[7]
Salicylaldehyde benzoylhydrazonesVarious leukemia and breast cancer cell linesMTT AssayVaries (some < 1 µM)[8][9]
2-arenoxybenzaldehyde N-acyl hydrazonesA-549, MDA-MB-231, PC-3MTT Assay9.389 - 22.73[10]
Experimental Protocols

MTT Assay for Cytotoxicity Screening:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2][4][11]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzaldehyde derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for Apoptosis Marker Analysis:

Western blotting is employed to detect key proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family proteins.[3][6][12][13][14]

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway: Anticancer Mechanism of Benzaldehyde

anticancer_pathway Benzaldehyde Benzaldehyde Derivatives Fourteen33zeta 14-3-3ζ Benzaldehyde->Fourteen33zeta Inhibits interaction Mitochondria Mitochondria Benzaldehyde->Mitochondria Induces damage CellCycle Cell Cycle Arrest (G2/M) Benzaldehyde->CellCycle H3S28ph H3S28ph Fourteen33zeta->H3S28ph DrugResistance Treatment Resistance H3S28ph->DrugResistance Promotes Metastasis Metastasis H3S28ph->Metastasis Promotes Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Anticancer signaling pathways of benzaldehyde derivatives.

Antimicrobial Properties: A Broad Spectrum of Activity

Benzaldehyde and its derivatives have long been recognized for their antimicrobial properties, acting against a wide range of bacteria and fungi.[12] They are considered environmentally safe antimicrobial compounds.[12] Some derivatives function by disrupting the cell membrane, leading to the release of intracellular components and eventual cell death.[12]

Quantitative Data: Antimicrobial Activity of Benzaldehyde Derivatives
Derivative/CompoundMicroorganismAssayMIC (µg/mL)Reference
BenzaldehydeStaphylococcus aureus strainsBroth Microdilution≥ 1024[15]
Schiff bases of benzaldehyde derivativesS. aureus (methicillin-sensitive)Broth Microdilution24 - 49[16]
Schiff bases of benzaldehyde derivativesCandidaBroth Microdilution24[16]
Benzaldehyde oxime estersVarious bacteria and fungiBroth MicrodilutionVaries[17]
Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination:

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19][20][21]

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the benzaldehyde derivative in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Several benzaldehyde derivatives have demonstrated potent anti-inflammatory activities. Compounds isolated from marine fungi, for instance, have been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[22] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[22] The underlying mechanism often involves the inactivation of the NF-κB pathway and the suppression of the MAPK signaling pathway.[16][22]

Quantitative Data: Anti-inflammatory Activity of Benzaldehyde Derivatives
DerivativeCell LineParameter MeasuredIC50 (µM)Reference
FlavoglaucinRAW 264.7NO ProductionNot specified, but significant inhibition[22]
Isotetrahydro-auroglaucinRAW 264.7NO ProductionNot specified, but significant inhibition[22]
9-(2-chlorobenzyl)-9H-carbazole-3-carbaldehydeRAW 264.7NO Generation1.3 ± 0.4[23]
SinapaldehydeRAW 264.7COX-2 Inhibition47.8[24]
Experimental Protocols

LPS-Induced Inflammation in RAW 264.7 Macrophages:

This is a common in vitro model to screen for anti-inflammatory compounds.[25][26][27][28]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the benzaldehyde derivative for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 10-100 ng/mL) to induce an inflammatory response.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Analysis: Collect the cell supernatant to measure inflammatory mediators.

Griess Assay for Nitric Oxide (NO) Measurement:

The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable metabolite, nitrite.[5][29][30][31][32]

  • Sample Preparation: Collect cell culture supernatants from the LPS-stimulated RAW 264.7 cells.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples and standards.

  • Incubation: Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite in the samples is determined from the standard curve.

Signaling Pathway: Anti-inflammatory Mechanism of Benzaldehyde Derivatives

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, p38) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB iNOS_COX2 iNOS & COX-2 Expression MAPK->iNOS_COX2 NFkB->iNOS_COX2 Benzaldehyde Benzaldehyde Derivatives Benzaldehyde->MAPK Inhibits Benzaldehyde->NFkB Inhibits ProInflammatory Pro-inflammatory Mediators (NO, PGE2) iNOS_COX2->ProInflammatory

Anti-inflammatory signaling of benzaldehyde derivatives.

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Benzaldehyde derivatives are also being investigated for their neuroprotective properties, with potential applications in the treatment of neurodegenerative diseases like Alzheimer's. Studies have shown that certain benzaldehydes can exhibit anti-neuroinflammatory and neuroprotective activities in vitro.[11][29] For example, derivatives from the fungus Aspergillus terreus have been shown to protect neuronal cells from damage.[11][29] Furthermore, benzimidazole-based benzaldehyde derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease pathology.[30][33]

Quantitative Data: Neuroprotective and AChE Inhibitory Activity
DerivativeTarget/AssayIC50/EC50Reference
Benzimidazole-based benzaldehyde derivativesAcetylcholinesterase (AChE)Varies (some in low µM range)[30][33]
Benzimidazole-based benzaldehyde derivativesButyrylcholinesterase (BuChE)Varies (some in low µM range)[30][33]
Experimental Protocols

Neuroprotection Assay in HT22 Cells:

The HT22 hippocampal cell line is a common model for studying oxidative stress-induced neuronal cell death.[22][33][34][35][36]

  • Cell Seeding: Seed HT22 cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with the benzaldehyde derivative for a specified time.

  • Induction of Toxicity: Induce cell death by adding a toxic agent such as glutamate or hydrogen peroxide.

  • Incubation: Co-incubate the cells with the derivative and the toxic agent.

  • Viability Assessment: Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release.

Acetylcholinesterase (AChE) Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of AChE.[37][38][39]

  • Reagent Preparation: Prepare a solution of AChE, a substrate (e.g., acetylthiocholine), and Ellman's reagent (DTNB).

  • Inhibition Reaction: Incubate the enzyme with various concentrations of the benzaldehyde derivative.

  • Substrate Addition: Add the substrate to initiate the enzymatic reaction. The enzyme hydrolyzes the substrate, and the product reacts with DTNB to produce a colored compound.

  • Absorbance Measurement: Measure the absorbance of the colored product over time using a microplate reader.

  • IC50 Calculation: Calculate the concentration of the derivative that causes 50% inhibition of the enzyme activity.

Experimental Workflow: Neuroprotection Assay

neuroprotection_workflow start Start seed_cells Seed HT22 cells in 96-well plate start->seed_cells pretreat Pre-treat with Benzaldehyde Derivative seed_cells->pretreat induce_toxicity Induce toxicity (e.g., Glutamate) pretreat->induce_toxicity incubate Co-incubate induce_toxicity->incubate assess_viability Assess Cell Viability (MTT or LDH assay) incubate->assess_viability end End assess_viability->end

Workflow for assessing neuroprotective effects.

Conclusion

The therapeutic landscape of benzaldehyde derivatives is both vast and promising. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, inflammation, and neurodegeneration underscores their potential as lead compounds for the development of novel therapeutics. The diverse mechanisms of action, from modulating key signaling pathways to direct antimicrobial effects, offer multiple avenues for therapeutic intervention. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this versatile class of molecules. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic efficacy and safety.

References

An In-depth Technical Guide to the Safety and Handling of 5-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Chloro-2-ethoxybenzaldehyde (CAS No. 27682-64-0), a substituted aromatic aldehyde utilized in various chemical syntheses. Due to its hazardous properties, strict adherence to the protocols outlined in this document is essential to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Hazard Classification

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3

Table 2: GHS Hazard and Precautionary Statements

CodeStatement
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P271 Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352 IF ON SKIN: Wash with plenty of soap and water.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330 Rinse mouth.
P332+P313 If skin irritation occurs: Get medical advice/attention.
P337+P313 If eye irritation persists: Get medical advice/attention.
P362 Take off contaminated clothing and wash before reuse.
P403+P233 Store in a well-ventilated place. Keep container tightly closed.
P405 Store locked up.
P501 Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 3: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
Appearance Solid
Melting Point Data not available for the 5-chloro isomer. Similar compounds like 5-chlorosalicylaldehyde have a melting point of 99-104 °C.
Boiling Point Data not available.
Solubility Soluble in water.[2]
Storage Temperature 2-8°C under an inert atmosphere.

Toxicological Information

While comprehensive toxicological data for this compound is limited, an estimated oral LD50 is available.

Table 4: Acute Toxicity Data

Route of ExposureSpeciesValue
Oral (Estimated)-Acute toxicity estimate Oral - 715.65 mg/kg.[3]
Dermal-No data available.
Inhalation-No data available.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

The following protocols provide a framework for the safe handling of this compound in a laboratory setting.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the chemical is handled.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure.

Table 5: Recommended Personal Protective Equipment (PPE)

Body PartEquipmentSpecification
Eyes/Face Safety Goggles or Face ShieldChemical splash goggles are mandatory. A face shield should be worn over safety goggles when there is a significant risk of splashing.
Hands Chemical-resistant glovesButyl or neoprene gloves are recommended for handling aldehydes.[4] Always inspect gloves for integrity before use and follow proper removal techniques to avoid skin contact.
Body Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned. For procedures with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.
Respiratory NIOSH-approved respiratorIf ventilation is inadequate or for spill cleanup, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is required.[5][6] For higher concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[5]
Handling and Storage Procedures
  • Receiving and Unpacking: Upon receipt, inspect the container for damage or leaks. Wear appropriate PPE during unpacking.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents. Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.

  • Dispensing: Weigh or measure the required amount in a chemical fume hood. Avoid generating dust.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 6: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7]

Spill Management and Waste Disposal

Proper management of spills and waste is essential to prevent environmental contamination and further exposure.

Spill Cleanup Protocol
  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, vermiculite, or commercial sorbent pads.

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.

Waste Disposal Protocol
  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Containerization: Collect all waste containing this chemical in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[8]

Workflow and Logical Relationships

The following diagrams illustrate the safe handling workflow and the logical relationships in responding to an exposure event.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Receive_Inspect Receive and Inspect Container Gather_PPE->Receive_Inspect Store Store in Designated Area (2-8°C, Inert Atmosphere) Receive_Inspect->Store Dispense Dispense in Fume Hood Store->Dispense Use_in_Experiment Use in Experiment Dispense->Use_in_Experiment Decontaminate Decontaminate Work Area Use_in_Experiment->Decontaminate Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Dispose Dispose via EHS Segregate_Waste->Dispose

Caption: Safe Handling Workflow Diagram.

G Exposure Response Protocol cluster_response Immediate Response cluster_followup Follow-up Actions Exposure_Event Exposure Event Occurs Remove_from_Source Remove from Exposure Source Exposure_Event->Remove_from_Source Administer_First_Aid Administer Appropriate First Aid (See Table 6) Remove_from_Source->Administer_First_Aid Seek_Medical_Attention Seek Immediate Medical Attention Administer_First_Aid->Seek_Medical_Attention Report_Incident Report Incident to Supervisor/EHS Seek_Medical_Attention->Report_Incident Review_Protocols Review and Revise Safety Protocols Report_Incident->Review_Protocols

Caption: Exposure Response Protocol Diagram.

References

The Enduring Legacy of the Formyl Group: A Deep Dive into the Discovery and History of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted benzaldehydes, organic compounds bearing a formyl group attached to a substituted benzene ring, are foundational pillars in the edifice of modern organic chemistry and drug discovery. Their versatile reactivity and presence in a myriad of natural and synthetic compounds have cemented their importance across diverse scientific disciplines. This technical guide delves into the historical milestones of their discovery, explores the seminal synthetic methodologies developed for their preparation, and illuminates their significant roles in shaping the landscape of medicinal chemistry.

A Historical Perspective: From Almonds to the Laboratory

The journey of benzaldehyde, the parent compound of this vast family, began with its isolation from bitter almonds in the early 19th century. However, the true potential of this structural motif was unlocked through the advent of synthetic chemistry, which enabled the introduction of various substituents onto the benzene ring, thereby modulating the molecule's physical, chemical, and biological properties. The latter half of the 19th and the early 20th centuries witnessed the development of several eponymous reactions that remain cornerstones for the synthesis of substituted benzaldehydes to this day.

Foundational Synthetic Methodologies

The ability to introduce a formyl group onto an aromatic ring with control over regioselectivity is a testament to the ingenuity of early organic chemists. Three classical and enduring methods for the synthesis of substituted benzaldehydes are the Reimer-Tiemann, Gattermann-Koch, and Vilsmeier-Haack reactions.

The Reimer-Tiemann Reaction: Ortho-Formylation of Phenols

Discovered by Karl Reimer and Ferdinand Tiemann in 1876, this reaction provides a direct route to ortho-hydroxybenzaldehydes from phenols.[1][2] The reaction typically involves the treatment of a phenol with chloroform in the presence of a strong base.[3]

Experimental Protocol: Synthesis of Salicylaldehyde from Phenol

A detailed experimental protocol for the synthesis of salicylaldehyde, a key intermediate in the fragrance and pharmaceutical industries, via the Reimer-Tiemann reaction is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve phenol (1.0 equivalent) in an aqueous solution of sodium hydroxide (4.0 equivalents).

  • Addition of Chloroform: While stirring vigorously, slowly add chloroform (1.5 equivalents) to the reaction mixture. The reaction is exothermic and the temperature should be maintained between 60-70°C.

  • Reaction Monitoring: Continue heating and stirring the mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and acidify with dilute hydrochloric acid. The resulting mixture is then subjected to steam distillation. Salicylaldehyde, being volatile in steam, distills over.

  • Purification: The collected distillate is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is then washed with a saturated sodium bicarbonate solution to remove any unreacted phenol, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield salicylaldehyde.

Table 1: Substrate Scope of the Reimer-Tiemann Reaction

SubstrateProduct(s)Yield (%)Reference
PhenolSalicylaldehyde, p-Hydroxybenzaldehyde30-50[4]
GuaiacolVanillin, IsovanillinLow[5][6]
o-Cresol2-Hydroxy-3-methylbenzaldehyde-[7]
p-Cresol4-Hydroxy-3-methylbenzaldehyde-[7]
2-Naphthol2-Hydroxy-1-naphthaldehyde-[3]

Experimental Workflow: Reimer-Tiemann Reaction

Reimer_Tiemann_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Phenol Phenol Flask Round-bottom Flask Phenol->Flask NaOH_aq Aqueous NaOH NaOH_aq->Flask Stirring Stirring Flask->Stirring Chloroform Chloroform Chloroform->Flask Heating Heat (60-70°C) Acidification Acidify (HCl) Heating->Acidification Stirring->Heating Steam_Distillation Steam Distillation Acidification->Steam_Distillation Extraction Extraction (Ether) Steam_Distillation->Extraction Washing Wash (NaHCO3) Extraction->Washing Drying Dry (Na2SO4) Washing->Drying Evaporation Evaporation Drying->Evaporation Product Salicylaldehyde Evaporation->Product Gattermann_Koch_Workflow cluster_setup Catalyst & Reagent Setup cluster_gassing Gassing cluster_reaction Reaction cluster_workup Work-up & Purification AlCl3 AlCl3 Flask Reaction Flask AlCl3->Flask CuCl CuCl CuCl->Flask Solvent Anhydrous Solvent Solvent->Flask Stirring Stirring Flask->Stirring HCl_gas HCl (gas) HCl_gas->Flask CO_gas CO (gas) CO_gas->Flask Toluene Toluene Toluene->Flask Hydrolysis Hydrolysis (Ice) Stirring->Hydrolysis Separation Layer Separation Hydrolysis->Separation Washing Washing Separation->Washing Drying Drying Washing->Drying Distillation Fractional Distillation Drying->Distillation Product p-Tolualdehyde Distillation->Product Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF DMF Flask_Reagent Flask (Ice Bath) DMF->Flask_Reagent POCl3 POCl3 POCl3->Flask_Reagent Heating Heat (60-80°C) Flask_Reagent->Heating Anisole Anisole Anisole->Flask_Reagent Hydrolysis_Neutralization Hydrolysis & Neutralization Heating->Hydrolysis_Neutralization Extraction Extraction Hydrolysis_Neutralization->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation/Recrystallization) Drying->Purification Product p-Anisaldehyde Purification->Product Sonic_Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU_GLI SUFU GLI SMO->SUFU_GLI Dissociates SUFU SUFU GLI GLI GLI_active Active GLI GLI->GLI_active Translocates Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes Transcription Benzaldehyde Benzaldehyde Shh Shh Ligand Benzaldehyde->Shh Activates Shh->PTCH1 Binds Shh->SMO Relieves Inhibition

References

Methodological & Application

Synthesis Protocol for 5-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-2-ethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and other fine chemicals. Its structure, featuring a reactive aldehyde group and a substituted benzene ring, allows for diverse chemical modifications. This application note provides a detailed protocol for the synthesis of this compound, primarily based on the Williamson ether synthesis, a reliable and widely used method for forming ethers. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The general principle of the Williamson ether synthesis involves the reaction of a phenoxide with an alkyl halide. In this specific synthesis, the hydroxyl group of a substituted salicylaldehyde is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile and attacks an ethylating agent, leading to the formation of the desired ether.

General Reaction Scheme

The synthesis of this compound can be achieved by the O-alkylation of 5-chlorosalicylaldehyde with an ethylating agent in the presence of a base.

Reaction: 5-chlorosalicylaldehyde + Ethyl halide → this compound

Experimental Protocol

This protocol details the synthesis of this compound from 5-chlorosalicylaldehyde and iodoethane using potassium carbonate as the base.

Materials:

  • 5-chlorosalicylamide

  • Iodoethane

  • Potassium carbonate

  • Ethanol

  • Acetonitrile

  • Water

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-chlorosalicylamide (0.093 mol), iodoethane (0.204 mol), and potassium carbonate (0.095 mol).

  • Solvent Addition: Add ethanol (225 ml) to the flask.

  • Reaction: Heat the mixture under reflux for 20 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[1]

  • Work-up: After the reaction is complete, filter the hot mixture to remove any inorganic salts.

  • Concentration: Reduce the volume of the filtrate to dryness using a rotary evaporator.

  • Purification: Triturate the residue with water. Filter the mixture and collect the solid product. Recrystallize the collected solid from acetonitrile to obtain pure 5-chloro-2-ethoxybenzamide.[1] Although the source describes the synthesis of the corresponding amide, a similar workup and purification can be applied to this compound.

Data Presentation

Table 1: Reactants and Reaction Conditions

Reactant/ReagentMolecular FormulaMolar Mass ( g/mol )MolesEquivalents
5-chlorosalicylamideC₇H₆ClNO₂171.580.0931.0
IodoethaneC₂H₅I155.970.2042.2
Potassium carbonateK₂CO₃138.210.0951.02
EthanolC₂H₅OH46.07--

Table 2: Product Characterization

ProductMolecular FormulaMolar Mass ( g/mol )AppearanceYield (%)Melting Point (°C)
5-chloro-2-ethoxybenzamideC₉H₁₀ClNO₂199.63Solid36.6136-139

Note: The yield and melting point are for the related compound 5-chloro-2-ethoxybenzamide as a reference.[1]

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 5-chlorosalicylaldehyde, Iodoethane, K2CO3 Reaction_Vessel Round-bottom flask Reactants->Reaction_Vessel Solvent Ethanol Solvent->Reaction_Vessel Reflux Reflux for 20h Reaction_Vessel->Reflux Filtration Filter hot mixture Reflux->Filtration Evaporation Evaporate filtrate Filtration->Evaporation Trituration Triturate with water Evaporation->Trituration Purification Recrystallize from acetonitrile Trituration->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Williamson Ether Synthesis of 2-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-ethoxybenzaldehyde via the Williamson ether synthesis. 2-Ethoxybenzaldehyde is a valuable intermediate in the pharmaceutical, fragrance, and fine chemical industries.[1][2] The protocols outlined below are designed to be a practical guide for researchers in organic and medicinal chemistry.

Introduction

The Williamson ether synthesis is a well-established and versatile method for preparing ethers, involving an SN2 reaction between an alkoxide and an alkyl halide.[3][4][5] In the synthesis of 2-ethoxybenzaldehyde, the starting material is typically salicylaldehyde. The phenolic hydroxyl group of salicylaldehyde is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking an ethylating agent such as ethyl iodide or ethyl bromide to form the ether linkage.[2][3]

A primary challenge in the direct O-alkylation of salicylaldehyde is the potential for side reactions involving the aldehyde group.[1] To circumvent this, a protection-deprotection strategy is often employed, where the aldehyde is first converted to a Schiff base.[1] This guide provides protocols for both the direct synthesis and the Schiff base protection strategy.

Data Presentation

The following tables summarize typical reaction conditions and quantitative data for the synthesis of 2-ethoxybenzaldehyde and its derivatives.

Table 1: Physicochemical Properties of 2-Ethoxybenzaldehyde [2]

PropertyValue
Molecular FormulaC₉H₁₀O₂
Molecular Weight150.17 g/mol
CAS Number613-69-4
AppearanceClear yellow to light brown liquid
Boiling Point136-138 °C at 24 mmHg
Density1.074 g/mL at 25 °C
Refractive Index (n20/D)1.543
Flash Point92 °C (closed cup)
SolubilitySoluble in ethanol and ether

Table 2: Summary of Reaction Conditions for 2-Ethoxybenzaldehyde Synthesis

ParameterMethod 1: Direct SynthesisMethod 2: Via Schiff Base Intermediate
Starting Material SalicylaldehydeSalicylaldehyde
Ethylating Agent Ethyl iodide or Ethyl bromideBromoethane
Base Potassium carbonate, Sodium hydride, or Sodium ethoxidePotassium carbonate, Sodium tert-butoxide, or Potassium tert-butoxide
Solvent Dimethylformamide (DMF) or AcetonitrileToluene, Dimethyl sulfoxide (DMSO), DMF, or Tetrahydrofuran (THF)
Reaction Temperature 80°C[3]80°C[1][2]
Reaction Time 12-16 hours[3]12 hours[2]
Typical Yield Variable72%[6]

Experimental Protocols

Method 1: Direct Williamson Ether Synthesis of 2-Ethoxybenzaldehyde

This protocol is based on the classical Williamson ether synthesis.[2]

Materials and Reagents:

  • Salicylaldehyde

  • Ethyl iodide or ethyl bromide

  • Anhydrous potassium carbonate (or sodium hydride/sodium ethoxide)

  • Anhydrous dimethylformamide (DMF) or acetonitrile

  • Diethyl ether or ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for eluent

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylaldehyde in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate to the solution.

  • Addition of Ethylating Agent: Stir the mixture at room temperature for 15 minutes, then add ethyl iodide dropwise.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).[1][3]

  • Washing: Combine the organic layers and wash with brine.[1][3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[3]

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield pure 2-ethoxybenzaldehyde.[1][3]

Method 2: Synthesis of 2-Ethoxybenzaldehyde via a Schiff Base Intermediate

This method, described in Chinese patent CN103724171A, involves a two-step process starting from salicylaldehyde.[2][6]

Step 1: Protection of the Aldehyde Group (Schiff Base Formation)

Objective: To protect the aldehyde group of salicylaldehyde by converting it into a Schiff base using aniline.[1]

Procedure:

  • In a round-bottom flask, dissolve salicylaldehyde (0.1 mol) and aniline (0.1 mol) in ethanol or toluene (150 mL).[1][6]

  • Add a few drops of glacial acetic acid as a catalyst.[1]

  • Heat the reaction mixture to reflux for 2-3 hours.[1]

  • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • The resulting crude salicylidene-aniline can be purified by recrystallization.

Step 2: Williamson Ether Synthesis of the Schiff Base Intermediate

Objective: To introduce the ethoxy group onto the phenolic hydroxyl of the Schiff base intermediate.[1]

Procedure:

  • In a three-necked round-bottom flask, dissolve the dried salicylidene-aniline (0.05 mol) in a suitable solvent such as toluene or DMF (100 mL).[1]

  • Add a base, such as potassium carbonate (0.1 mol) or potassium tert-butoxide (0.06 mol).[1][6]

  • Heat the mixture to 80°C with vigorous stirring.[1]

  • Add ethyl bromide (0.075 mol) dropwise over 30 minutes.[1]

  • Maintain the reaction mixture at 80°C for 12-16 hours.[1]

Step 3: Hydrolysis of the O-Alkylated Schiff Base

Objective: To deprotect the aldehyde group by hydrolyzing the Schiff base.[1]

Procedure:

  • Dissolve the crude O-alkylated Schiff base from the previous step in a mixture of ethanol and water (1:1 v/v).[1]

  • Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.[1]

  • Heat the mixture to reflux for 2-4 hours, or until hydrolysis is complete (monitored by TLC).[1]

  • Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.[1]

  • Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Remove the solvent under reduced pressure to obtain the crude 2-ethoxybenzaldehyde.[1]

  • Purify the crude product by vacuum distillation or column chromatography.[1]

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Salicylaldehyde Salicylaldehyde Phenoxide Phenoxide Intermediate Salicylaldehyde->Phenoxide + Base Base Base (e.g., K₂CO₃) Ethyl_Halide Ethyl Halide (e.g., EtI) SN2 SN2 Attack Ethyl_Halide->SN2 Phenoxide->SN2 Product 2-Ethoxybenzaldehyde SN2->Product Salt Salt Byproduct SN2->Salt

Caption: Reaction mechanism of the Williamson ether synthesis for 2-ethoxybenzaldehyde.

Experimental_Workflow start Start reaction_setup 1. Reaction Setup: Dissolve salicylaldehyde and base in solvent. start->reaction_setup add_ethyl_halide 2. Add Ethyl Halide reaction_setup->add_ethyl_halide heating 3. Heat and Stir (e.g., 80°C, 12-16h) add_ethyl_halide->heating workup 4. Workup: Quench with water. heating->workup extraction 5. Extraction with Organic Solvent workup->extraction drying 6. Drying and Concentration extraction->drying purification 7. Purification: (Distillation or Chromatography) drying->purification characterization 8. Characterization: (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of 2-ethoxybenzaldehyde.

Schiff_Base_Strategy cluster_protection Step 1: Protection cluster_etherification Step 2: Etherification cluster_deprotection Step 3: Deprotection Salicylaldehyde Salicylaldehyde Schiff_Base Schiff_Base Salicylaldehyde->Schiff_Base + Aniline Ethoxy_Schiff_Base Ethoxy_Schiff_Base Schiff_Base->Ethoxy_Schiff_Base + Ethyl Halide, Base Product 2-Ethoxybenzaldehyde Ethoxy_Schiff_Base->Product + Acid, H₂O

Caption: Logical workflow for the synthesis of 2-ethoxybenzaldehyde via a Schiff base intermediate.

References

Application Notes and Protocols for the Friedländer Synthesis of Quinolines Using Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a cornerstone of heterocyclic chemistry, providing a straightforward and versatile method for the synthesis of quinoline derivatives.[1][2] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[3] The resulting quinoline scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of pharmacologically active compounds, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[4][5]

These application notes provide a comprehensive overview of the Friedländer synthesis using substituted benzaldehydes, including detailed experimental protocols, quantitative data for various catalytic systems, and visualizations of the reaction mechanism and experimental workflow.

Reaction Mechanism

The Friedländer synthesis can proceed through two primary mechanistic pathways, depending on the reaction conditions and substrates.[2]

  • Pathway 1: Aldol Condensation First In this pathway, the reaction initiates with an aldol-type condensation between the 2-aminoaryl aldehyde and the α-methylene carbonyl compound to form an aldol adduct. This intermediate then undergoes cyclization and subsequent dehydration to yield the quinoline product.[3]

  • Pathway 2: Schiff Base Formation First Alternatively, the reaction can begin with the formation of a Schiff base between the 2-amino group of the benzaldehyde and the carbonyl group of the second reactant. This is followed by an intramolecular aldol-type condensation and dehydration to afford the final quinoline.[2]

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly influences the yield and reaction time of the Friedländer synthesis. The following tables summarize quantitative data for the synthesis of quinolines from various substituted benzaldehydes and active methylene compounds under different catalytic conditions.

Table 1: Acid-Catalyzed Friedländer Synthesis of Quinolines

2-Aminoaryl Aldehyde/KetoneActive Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)
2-Amino-4-bromobenzaldehydeEthyl acetoacetateHClWaterReflux-77-95
2-AminobenzophenoneEthyl acetoacetateAmberlyst-15EthanolReflux-Good
2-Aminoaryl ketonesα-Methylene ketonesPEG-SO3HWater60-Good to Excellent

Table 2: Lewis Acid-Catalyzed Friedländer Synthesis of Quinolines

2-Aminoaryl Aldehyde/KetoneActive Methylene CompoundCatalyst (mol%)SolventTemperature (°C)TimeYield (%)
2-AminobenzophenoneEthyl acetoacetateZrCl₄ (10)Ethanol/Water (1:1)60-High
2-AminobenzophenoneAcetylacetoneCopper-based MOF (5)Toluene1002 hHigh

Table 3: Catalyst-Free Friedländer Synthesis of Quinolines

2-Aminoaryl Aldehyde/KetoneActive Methylene CompoundSolventTemperature (°C)TimeYield (%)
2-AminobenzaldehydeEthyl acetoacetateWater703 h97
2-Amino-5-chlorobenzophenoneDimedoneNone8015-40 min77-95
2-Aminoaryl ketonesCarbonyl compoundsWater1005 h94
2-Aminoaryl ketonesCarbonyl compoundsNone1003 h92

Table 4: Domino Nitro Reduction-Friedländer Synthesis of Quinolines

This one-pot approach involves the in situ reduction of a 2-nitrobenzaldehyde to the corresponding 2-aminobenzaldehyde, which then undergoes the Friedländer condensation.[6]

2-Nitrobenzaldehyde DerivativeActive Methylene Compound (AMC)ProductYield (%)
2-Nitrobenzaldehyde2,4-Pentanedione1-(2-Methylquinolin-3-yl)ethan-1-one79
5-Methoxy-2-nitrobenzaldehydeEthyl acetoacetateEthyl 6-methoxy-2-methylquinoline-3-carboxylate90
2-NitrobenzaldehydeMethyl 2-benzylacetateMethyl 2-benzylquinoline-3-carboxylate99

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Synthesis of a Polysubstituted Quinoline [4]

This protocol describes the synthesis of a polysubstituted quinoline using zirconium(IV) chloride as a Lewis acid catalyst.

Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Zirconium(IV) chloride (ZrCl₄) (10 mol%)

  • Ethanol

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).

  • Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.[4]

Protocol 2: Domino Nitro Reduction-Friedländer Synthesis of a Substituted Quinoline [7]

This protocol outlines the one-pot synthesis of a quinoline derivative starting from a substituted 2-nitrobenzaldehyde.

Materials:

  • Substituted 2-nitrobenzaldehyde (1.0 equiv)

  • Active methylene compound (2.0-3.0 equiv)

  • Iron powder (Fe)

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser and nitrogen inlet

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 2-nitrobenzaldehyde (1.0 equiv) in glacial acetic acid.

  • Add the active methylene compound (2.0-3.0 equiv) to the solution.

  • Add iron powder to the mixture.

  • Heating: Stir the mixture and heat to 95-110 °C.[7]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Mechanisms

Friedlander_Mechanisms cluster_0 Pathway 1: Aldol Condensation First cluster_1 Pathway 2: Schiff Base Formation First 2-Aminoaryl\nAldehyde 2-Aminoaryl Aldehyde Aldol Adduct Aldol Adduct 2-Aminoaryl\nAldehyde->Aldol Adduct Aldol Condensation α-Methylene\nCarbonyl α-Methylene Carbonyl α-Methylene\nCarbonyl->Aldol Adduct Cyclized Intermediate Cyclized Intermediate Aldol Adduct->Cyclized Intermediate Intramolecular Cyclization Quinoline Quinoline Cyclized Intermediate->Quinoline Dehydration 2-Aminoaryl\nAldehyde_2 2-Aminoaryl Aldehyde Schiff Base Schiff Base 2-Aminoaryl\nAldehyde_2->Schiff Base Schiff Base Formation α-Methylene\nCarbonyl_2 α-Methylene Carbonyl α-Methylene\nCarbonyl_2->Schiff Base Cyclized Intermediate_2 Cyclized Intermediate Schiff Base->Cyclized Intermediate_2 Intramolecular Aldol-type Reaction Quinoline_2 Quinoline Cyclized Intermediate_2->Quinoline_2 Dehydration

Caption: Two primary mechanistic pathways for the Friedländer quinoline synthesis.

Experimental Workflow

Experimental_Workflow cluster_workflow General Experimental Workflow for Friedländer Synthesis A 1. Reaction Setup (Combine Reactants and Catalyst in Solvent) B 2. Reaction (Heating and Stirring) A->B C 3. Monitoring (TLC) B->C C->B Incomplete D 4. Work-up (Quenching, Extraction, Drying) C->D Complete E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS, etc.) E->F

Caption: A generalized experimental workflow for the Friedländer synthesis of quinolines.

References

Application Notes and Protocols for Quinoline Synthesis Using 5-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of quinoline derivatives utilizing 5-Chloro-2-ethoxybenzaldehyde. The methodologies described are grounded in established synthetic strategies, primarily the Friedländer annulation, offering a versatile approach for the generation of novel quinoline scaffolds. Quinolines are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive targets in drug discovery and development.

Introduction to Quinoline Synthesis

The quinoline ring system is a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimalarial, antimicrobial, and anti-inflammatory activities.[1] Several classical methods have been developed for the synthesis of quinolines, including the Skraup, Doebner-von Miller, Combes, and Friedländer reactions.[2][3] Among these, the Friedländer synthesis is a particularly straightforward and widely used method for constructing the quinoline core.[2][4]

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester.[4][5] This reaction can be catalyzed by either acids or bases.[4] A common and highly effective variation of this method involves the in situ reduction of a 2-nitrobenzaldehyde to the corresponding 2-aminobenzaldehyde, which then undergoes the Friedländer condensation in a one-pot reaction. This approach is advantageous as it utilizes readily available nitroaromatic precursors.

Key Synthetic Method: Friedländer Annulation

The Friedländer annulation is a powerful tool for the synthesis of polysubstituted quinolines. The reaction proceeds via an initial aldol condensation between the 2-aminoaryl carbonyl compound and the active methylene compound, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring.

General Reaction Scheme:

Friedlaender_Synthesis reactant1 2-Aminoaryl Aldehyde/Ketone plus + reactant1->plus reactant2 Active Methylene Compound product Substituted Quinoline reactant2->product Cyclocondensation plus->reactant2 catalyst Acid or Base Catalyst catalyst->reactant2 catalysis

Caption: General scheme of the Friedländer quinoline synthesis.

Experimental Protocols

The following protocol details a representative procedure for the synthesis of a 6-chloro-ethoxy-quinoline derivative via a domino nitro reduction-Friedländer reaction. This protocol is based on established methodologies for this type of transformation and serves as a starting point for optimization.

Protocol 1: Synthesis of a Substituted 6-Chloro-9-ethoxyquinoline Derivative

This protocol describes the one-pot synthesis of a substituted quinoline from a 2-nitrobenzaldehyde derivative and an active methylene compound.

Materials:

  • 5-Chloro-2-ethoxy-2-nitrobenzaldehyde (1.0 eq)

  • Active methylene compound (e.g., ethyl acetoacetate, 1.2 eq)

  • Iron powder (4.0 eq)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2-ethoxy-2-nitrobenzaldehyde in glacial acetic acid.

  • Add the active methylene compound to the solution.

  • Reaction Initiation: Heat the mixture to 95-110 °C with stirring.

  • Reduction: Once the target temperature is reached, add the iron powder portion-wise over 15 minutes. An immediate color change is typically observed.

  • Reaction Monitoring: Maintain the temperature and continue heating for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the iron catalyst and wash the solid with ethyl acetate.

  • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired substituted quinoline.

Data Presentation

The following table summarizes representative yields for the Friedländer synthesis of various substituted quinolines under different catalytic conditions, providing a comparative overview for researchers.

2-Aminoaryl CarbonylActive Methylene CompoundCatalyst/ConditionsYield (%)Reference
2-AminobenzaldehydeAcetoneWater, 70°C, catalyst-free97[6]
2-AminobenzophenoneEthyl acetoacetateZrCl₄, EtOH/H₂O, 60°CHigh[7]
2-AminobenzophenoneAcetylacetoneCopper-based MOF, Toluene, 100°CHigh[7]
2-NitrobenzaldehydeEthyl acetoacetateFe/AcOH, 95-110°CHigh[8]

Visualizations

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Dissolve 2-nitrobenzaldehyde and active methylene compound in acetic acid start->setup heat Heat to 95-110°C setup->heat add_fe Add Iron Powder heat->add_fe monitor Monitor Reaction by TLC (3-4h) add_fe->monitor workup Workup: - Cool and filter - Neutralize with NaHCO₃ monitor->workup extract Extract with Ethyl Acetate workup->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Final Quinoline Product purify->product

Caption: A typical workflow for the synthesis of quinolines.

Biological Signaling Pathway

Quinoline derivatives have been extensively studied for their anticancer properties, with many acting as inhibitors of receptor tyrosine kinases (RTKs), which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.

Signaling_Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk pi3k PI3K rtk->pi3k Activation quinoline Quinoline Derivative (e.g., 6-chloro-ethoxy-quinoline) quinoline->rtk Inhibition akt Akt pi3k->akt Activation mtor mTOR akt->mtor Activation proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Characterization of 5-Chloro-2-ethoxybenzaldehyde: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of 5-Chloro-2-ethoxybenzaldehyde, a key intermediate in various synthetic pathways. The following sections outline methodologies for chromatographic and spectroscopic analysis, offering a comprehensive guide for purity assessment, identification, and quality control.

Chromatographic Analysis

Chromatographic techniques are essential for separating this compound from impurities and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of this compound. The following protocol is a general guideline and may require optimization for specific matrices.

Experimental Protocol: HPLC Analysis

A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is used for the analysis of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a diluent (e.g., acetonitrile/water, 50:50 v/v) to obtain a stock solution of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Chromatographic Conditions:

    • A C18 column is typically used for the separation.

    • The mobile phase can be a gradient or isocratic mixture of acetonitrile and water.

    • Detection is commonly performed at a wavelength where the analyte exhibits maximum absorbance, determined by UV-Vis spectroscopy.

Table 1: HPLC Method Parameters

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detector UV at 254 nm
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and definitive identification based on the mass-to-charge ratio of the analyte and its fragments.

Experimental Protocol: GC-MS Analysis

The analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

    • Dilute the stock solution to a suitable concentration for GC-MS analysis (e.g., 1-10 µg/mL).

  • Instrumentation:

    • Gas Chromatograph with a split/splitless injector.

    • Mass Spectrometer with an Electron Ionization (EI) source.

  • GC-MS Conditions:

    • A non-polar or medium-polarity capillary column is generally used.

    • The oven temperature is programmed to ramp up to ensure the separation of components.

    • The mass spectrometer is operated in full scan mode to identify the compound and its fragmentation pattern.

Table 2: GC-MS Method Parameters

ParameterValue
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL (split mode)
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
MS Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-300 amu

Spectroscopic Analysis

Spectroscopic techniques are vital for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra at room temperature.

    • Chemical shifts are referenced to the residual solvent peak.

Table 3: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.45t3H-O-CH₂-CH₃
~4.15q2H-O-CH₂ -CH₃
~6.95d1HAr-H
~7.40dd1HAr-H
~7.75d1HAr-H
~10.40s1H-CHO

Table 4: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~14.5-O-CH₂-CH₃
~64.5-O-CH₂ -CH₃
~113.0Ar-CH
~126.0Ar-C (quaternary)
~128.0Ar-CH
~135.0Ar-CH
~159.0Ar-C (quaternary)
~189.0C HO
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.

  • Instrumentation:

    • FTIR spectrometer with an ATR accessory.

  • Data Acquisition:

    • The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

    • A background spectrum is collected and subtracted from the sample spectrum.

Table 5: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (aliphatic)
~2870, ~2770MediumC-H stretch (aldehyde)
~1680StrongC=O stretch (aromatic aldehyde)
~1590, ~1470Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1040MediumC-O stretch (alkyl ether)
~820StrongC-H bend (aromatic)
~750MediumC-Cl stretch

Visualizations

The following diagrams illustrate the logical workflows for the analytical characterization of this compound.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Preparation Sample Preparation (Dissolution/Dilution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS NMR NMR Spectroscopy Preparation->NMR FTIR FTIR Spectroscopy Preparation->FTIR Purity Purity Assessment HPLC->Purity Structure Structural Elucidation GCMS->Structure Identity Identity Confirmation GCMS->Identity NMR->Structure FTIR->Structure Purity->Identity Structure->Identity

Caption: Overall workflow for the analytical characterization of this compound.

signaling_pathway_analogy cluster_chromatography Chromatography cluster_spectroscopy Spectroscopy Analyte Analyte Molecule Separation Separation Analyte->Separation Interaction Energy Interaction Analyte->Interaction Detection_Chrom Detection Separation->Detection_Chrom Quantification Quantification Detection_Chrom->Quantification Final_Report Comprehensive Characterization Report Quantification->Final_Report Detection_Spec Signal Detection Interaction->Detection_Spec Identification Structural ID Detection_Spec->Identification Identification->Final_Report

Caption: Logical relationship between chromatographic and spectroscopic analysis for compound characterization.

Application Note: 1H NMR Analysis of 5-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note provides a detailed protocol for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 5-Chloro-2-ethoxybenzaldehyde, a key intermediate in various synthetic pathways. The document outlines the sample preparation, instrumentation, and data acquisition parameters for obtaining a high-resolution ¹H NMR spectrum. Predicted spectral data, including chemical shifts, multiplicities, and coupling constants, are presented in a clear tabular format to facilitate structural confirmation and purity assessment.

Introduction

This compound is an aromatic aldehyde derivative whose structural elucidation is crucial for quality control and reaction monitoring in synthetic chemistry. ¹H NMR spectroscopy is a powerful analytical technique for the unambiguous identification and characterization of such molecules. This document serves as a practical guide for researchers performing ¹H NMR analysis on this compound.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on computational algorithms and provide expected values for chemical shifts (δ) in parts per million (ppm), peak multiplicities, and coupling constants (J) in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
-CH₃ (ethoxy)1.45triplet7.03H
-CH₂- (ethoxy)4.15quartet7.02H
H-37.05doublet8.81H
H-47.45doublet of doublets8.8, 2.51H
H-67.80doublet2.51H
-CHO (aldehyde)10.45singlet-1H

Note: Predicted data was generated using computational software and may vary slightly from experimental results.

Experimental Protocol

This section details the procedure for preparing a sample of this compound and acquiring its ¹H NMR spectrum.

3.1. Materials and Equipment

  • This compound (solid)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes and pipette tips

  • NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

  • Weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

  • Cap the vial and gently vortex the mixture until the solid is completely dissolved.

  • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Ensure the solvent height in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

3.3. NMR Data Acquisition

  • Insert the prepared NMR tube into the spectrometer's autosampler or manual insertion port.

  • Lock the spectrometer onto the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

  • Set the following acquisition parameters (example for a 400 MHz spectrometer):

    • Pulse Program: Standard 1D proton (e.g., zg30)

    • Number of Scans: 16 to 64 (adjust for desired signal-to-noise ratio)

    • Receiver Gain: Autogain

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: 0 to 12 ppm

  • Acquire the ¹H NMR spectrum.

3.4. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the ¹H NMR analysis process.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Peaks phase_cal->integrate analyze Analyze Spectrum integrate->analyze report report analyze->report Generate Report

Caption: Experimental Workflow for 1H NMR Analysis.

Logical Relationship of Spectral Features

The following diagram illustrates the logical relationships between the different proton environments in this compound and their expected ¹H NMR signals.

spectral_relationships cluster_protons Proton Environments cluster_signals Expected 1H NMR Signals compound This compound ethoxy_ch3 -CH3 (ethoxy) compound->ethoxy_ch3 ethoxy_ch2 -CH2- (ethoxy) compound->ethoxy_ch2 h3 H-3 compound->h3 h4 H-4 compound->h4 h6 H-6 compound->h6 cho -CHO compound->cho signal_ch3 Triplet (~1.45 ppm) ethoxy_ch3->signal_ch3 Couples to -CH2- signal_ch2 Quartet (~4.15 ppm) ethoxy_ch2->signal_ch2 Couples to -CH3 signal_h3 Doublet (~7.05 ppm) h3->signal_h3 Couples to H-4 signal_h4 Doublet of Doublets (~7.45 ppm) h4->signal_h4 Couples to H-3 & H-6 signal_h6 Doublet (~7.80 ppm) h6->signal_h6 Couples to H-4 signal_cho Singlet (~10.45 ppm) cho->signal_cho No coupling

Caption: Proton Signals in this compound.

Application Notes and Protocols for Mass Spectrometry of 5-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the mass spectrometric analysis of 5-Chloro-2-ethoxybenzaldehyde. The protocols herein are intended to guide researchers in obtaining reliable mass spectra and interpreting the fragmentation patterns for this compound. This guide is designed for professionals in research, and drug development.

Introduction

This compound is an aromatic aldehyde with applications in organic synthesis and as a building block in the development of pharmaceutical compounds. Mass spectrometry is a critical analytical technique for the characterization of such molecules, providing information on molecular weight and structural features through fragmentation analysis. This document outlines the expected fragmentation patterns under electron ionization and provides a standardized protocol for its analysis.

Predicted Mass Spectrometry Data

While a publicly available mass spectrum for this compound is not readily accessible, its fragmentation pattern can be predicted based on the known behavior of similar aromatic aldehydes and halogenated compounds. The molecular weight of this compound (C9H9ClO2) is 184.62 g/mol . Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

Table 1: Predicted Major Ions in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio)Predicted Fragment IonPutative StructureRelative Intensity
184/186[M]+•[C9H9ClO2]+•Moderate
155/157[M - CHO]+[C8H9ClO]+High
127/129[M - CHO - C2H4]+[C6H4ClO]+High
125[M - C2H4 - Cl]+[C7H5O2]+Moderate
99[C6H4Cl]+[C6H4Cl]+Low
75[C6H3]+[C6H3]+Low

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol is adapted from standard procedures for the analysis of volatile organic compounds.

3.1. Sample Preparation

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 10-100 µg/mL for direct injection or infusion.

3.2. Instrumentation and Parameters

  • Mass Spectrometer: Any standard gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer equipped with an electron ionization source.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 200-250 °C.

  • Mass Range: m/z 40-250.

  • Scan Speed: 1000 amu/s.

3.3. Data Acquisition

  • Introduce the sample into the ion source. For GC-MS, an appropriate chromatographic method should be developed to ensure the separation of the analyte from any impurities. For direct infusion, a constant flow rate should be maintained.

  • Acquire the mass spectrum over the specified mass range.

  • Record the data, ensuring a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

Visualization of Methodologies

4.1. Experimental Workflow

The following diagram outlines the general workflow for the mass spectrometric analysis of this compound.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing A Weigh this compound B Dissolve in Volatile Solvent A->B C Dilute to Working Concentration B->C D Introduce Sample into MS C->D E Electron Ionization (70 eV) D->E F Mass Analyzer E->F G Detector F->G H Acquire Mass Spectrum G->H I Data Analysis & Interpretation H->I

Caption: Workflow for Mass Spectrometric Analysis

4.2. Predicted Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization. Aromatic compounds typically show a strong molecular ion peak due to their stable structure.[1] Cleavage of bonds next to the carbonyl group is a common fragmentation pattern for aldehydes, leading to the loss of a hydrogen atom or the entire CHO group.[1]

Fragmentation Pathway M [C9H9ClO2]+• m/z = 184/186 (Molecular Ion) F1 [C8H9ClO]+ m/z = 155/157 M->F1 - CHO F3 [C7H5O2]+ m/z = 125 M->F3 - C2H4, - Cl F2 [C6H4ClO]+ m/z = 127/129 F1->F2 - C2H4

Caption: Predicted Fragmentation of this compound

References

Application of 5-Chloro-2-ethoxybenzaldehyde in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Chloro-2-ethoxybenzaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. Its substituted benzene ring provides a scaffold for the development of a diverse range of compounds with potential pharmacological activities. The presence of the chloro and ethoxy groups can influence the lipophilicity, electronic properties, and binding interactions of the resulting molecules with biological targets. Research into derivatives of structurally similar compounds, such as 5-chloro-2-hydroxybenzaldehyde and 2-(benzyloxy)-5-chlorobenzaldehyde, has revealed significant potential in the fields of anticancer and antimicrobial drug discovery. These derivatives often act by inducing programmed cell death (apoptosis) and inhibiting the cell cycle in cancer cells, or by disrupting the growth of various pathogens.

This document provides detailed application notes on the synthesis of derivatives from this compound, summarizes the biological activities of closely related analogs, and offers comprehensive protocols for key experimental procedures to guide researchers in this promising area of drug development.

Application in Anticancer Drug Discovery

Derivatives synthesized from the 5-chloro-2-alkoxybenzaldehyde scaffold have demonstrated notable anticancer properties. Studies on analogous compounds, particularly benzyloxy derivatives, have shown significant cytotoxic activity against various cancer cell lines. The primary mechanisms of action involve the induction of apoptosis and arrest of the cell cycle, particularly at the G2/M phase.

Quantitative Data: Anticancer Activity of Analogous Benzaldehyde Derivatives

The following table summarizes the in vitro anticancer activity of representative benzyloxybenzaldehyde derivatives, which are structurally analogous to derivatives of this compound. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCancer Cell LineIC50 (µM)Reference
2-(Benzyloxy)-5-chlorobenzaldehydeHL-60 (Human promyelocytic leukemia)1-10[1]
2-[(3-Methoxybenzyl)oxy]benzaldehydeHL-60 (Human promyelocytic leukemia)<1[1]
2-[(2-Chlorobenzyl)oxy]benzaldehydeHL-60 (Human promyelocytic leukemia)1-10[1]
2-[(4-Chlorobenzyl)oxy]benzaldehydeHL-60 (Human promyelocytic leukemia)1-10[1]

Application in Antimicrobial Drug Discovery

Schiff bases and sulfonamides derived from 5-chloro-substituted salicylaldehydes have been shown to possess a broad spectrum of antimicrobial activities. These compounds have been effective against various strains of Gram-positive and Gram-negative bacteria, as well as some fungi.

Quantitative Data: Antimicrobial Activity of Analogous Schiff Base and Sulfonamide Derivatives

The following tables present the Minimum Inhibitory Concentration (MIC) values for Schiff bases and sulfonamides derived from the analogous 5-chloro-2-hydroxybenzaldehyde. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Antibacterial and Antifungal Activity of a Representative Schiff Base Derivative

CompoundMicroorganismMIC (µg/mL)Reference
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolBacillus subtilis45.2[2]
Escherichia coli1.6[2]
Pseudomonas fluorescence2.8[2]
Staphylococcus aureus3.4[2]
Aspergillus niger47.5[2]

Table 2: Antimicrobial Activity of Representative Sulfonamide Derivatives

CompoundMicroorganismMIC (µmol/L)Reference
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (methicillin-sensitive and resistant)15.62-31.25[3]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4[3]

Experimental Protocols

Synthesis of Schiff Base Derivatives from this compound

This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Appropriate primary amine (e.g., substituted aniline)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of ethanol.

  • Add an equimolar amount of the desired primary amine to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate of the Schiff base will typically form.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product and characterize it using appropriate analytical techniques (e.g., NMR, FT-IR, Mass Spectrometry).

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Synthesized compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized compounds

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Inoculate each well with the microbial suspension.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Visualizations

Experimental Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation This compound This compound Condensation Reaction Condensation Reaction This compound->Condensation Reaction Primary Amine Primary Amine Primary Amine->Condensation Reaction Schiff Base Derivative Schiff Base Derivative Condensation Reaction->Schiff Base Derivative Anticancer Screening Anticancer Screening Schiff Base Derivative->Anticancer Screening Antimicrobial Screening Antimicrobial Screening Schiff Base Derivative->Antimicrobial Screening Data Analysis (IC50) Data Analysis (IC50) Anticancer Screening->Data Analysis (IC50) Data Analysis (MIC) Data Analysis (MIC) Antimicrobial Screening->Data Analysis (MIC)

Caption: General workflow for the synthesis and biological evaluation of derivatives.

Proposed Apoptotic Signaling Pathway for Benzaldehyde Derivatives

G Benzaldehyde Derivative Benzaldehyde Derivative Bcl-2 Bcl-2 Benzaldehyde Derivative->Bcl-2 Bax Bax Benzaldehyde Derivative->Bax Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Bcl-2->Mitochondrion Bax->Mitochondrion Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by benzaldehyde derivatives.

Proposed G2/M Cell Cycle Arrest Mechanism

G Benzaldehyde Derivative Benzaldehyde Derivative p53 p53 Benzaldehyde Derivative->p53 Cyclin B1/CDK1 Complex Cyclin B1/CDK1 Complex Benzaldehyde Derivative->Cyclin B1/CDK1 Complex Down-regulation p21 p21 p53->p21 p21->Cyclin B1/CDK1 Complex G2/M Arrest G2/M Arrest Cyclin B1/CDK1 Complex->G2/M Arrest G2 Phase G2 Phase M Phase M Phase G2 Phase->M Phase Cyclin B1/CDK1 Activation

Caption: Proposed mechanism of G2/M cell cycle arrest by benzaldehyde derivatives.

References

Application Notes and Protocols for the Scalable Synthesis of 5-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scalable synthesis of 5-Chloro-2-ethoxybenzaldehyde, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis is based on the robust and widely applicable Williamson ether synthesis, starting from the readily available 5-chlorosalicylaldehyde. This application note includes a comprehensive experimental protocol, quantitative data, and visual diagrams to facilitate successful implementation in a laboratory setting.

Introduction

This compound is a key building block in organic synthesis, particularly in the preparation of biologically active molecules for drug discovery and development. Its structure, featuring a chlorinated aromatic ring, an ethoxy group, and a reactive aldehyde functionality, allows for diverse chemical modifications. The Williamson ether synthesis is a reliable and scalable method for the preparation of ethers, involving the reaction of a phenoxide with an alkyl halide.[1] This method is particularly well-suited for the ethoxylation of substituted salicylaldehydes.

Synthesis Pathway

The synthesis of this compound is achieved through a one-step Williamson ether synthesis. 5-chlorosalicylaldehyde is deprotonated by a suitable base to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with an ethylating agent to yield the desired product.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 5-chlorosalicylaldehyde 5-chlorosalicylaldehyde Reaction_Mixture Williamson Ether Synthesis 5-chlorosalicylaldehyde->Reaction_Mixture Ethylating_Agent Ethylating Agent (e.g., Ethyl Iodide) Ethylating_Agent->Reaction_Mixture Base Base (e.g., K₂CO₃) Base->Reaction_Mixture Solvent Solvent (e.g., DMF) Solvent->Reaction_Mixture This compound This compound Reaction_Mixture->this compound Yield: ~92%

Figure 1: Synthesis pathway for this compound.

Quantitative Data

The following table summarizes the key quantitative data for the scalable synthesis of this compound.

ParameterValue
Starting Material 5-chlorosalicylaldehyde
Reagents Potassium Carbonate (K₂CO₃), Ethyl Iodide (C₂H₅I)
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 80 °C
Reaction Time 12-16 hours
Reported Yield ~92%
Product Purity >98% (after purification)
CAS Number 27682-64-0
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol

Experimental Protocol

This protocol is designed for a scalable synthesis of this compound.

4.1. Materials and Equipment

  • 5-chlorosalicylaldehyde

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl Iodide (C₂H₅I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (appropriate size for scale)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (optional, for high purity)

  • Hexane and Ethyl Acetate (for chromatography, if needed)

4.2. Procedure

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chlorosalicylaldehyde (1.0 eq).

  • Addition of Base and Solvent: To the flask, add anhydrous potassium carbonate (1.5 eq). Subsequently, add anhydrous DMF (approximately 10 mL per gram of 5-chlorosalicylaldehyde).

  • Addition of Ethylating Agent: Stir the mixture at room temperature for 15 minutes to ensure good suspension. Add ethyl iodide (1.2 eq) dropwise to the suspension using a dropping funnel over a period of 30 minutes.

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approximately 100 mL per 10 mL of DMF used).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL for a small-scale reaction; adjust volumes for scalability).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

4.3. Purification

The crude this compound can be purified by recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water or hexane/ethyl acetate mixture) and allow it to cool slowly to form crystals. Filter the crystals and dry them under vacuum.

  • Column Chromatography: For very high purity, the crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Technique Expected Results
¹H NMR Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons, and the aldehyde proton.
¹³C NMR Resonances for the ethoxy carbons, aromatic carbons, and the carbonyl carbon of the aldehyde.
Mass Spec. Molecular ion peak corresponding to the calculated molecular weight.
IR Spec. Characteristic peaks for the C-H (aromatic and aliphatic), C=O (aldehyde), and C-O-C (ether) functional groups.

Experimental Workflow Diagram

G start Start reaction_setup Reaction Setup: - 5-chlorosalicylaldehyde - K₂CO₃ - DMF start->reaction_setup add_reagent Add Ethyl Iodide reaction_setup->add_reagent reaction Heat to 80°C (12-16h) add_reagent->reaction workup Workup: - Quench with Water reaction->workup extraction Extract with Diethyl Ether workup->extraction washing Wash with Brine extraction->washing drying Dry with MgSO₄ & Concentrate washing->drying purification Purification: - Recrystallization or - Column Chromatography drying->purification characterization Characterization: - NMR - MS - IR purification->characterization end End Product: This compound characterization->end

Figure 2: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Ethyl iodide is a lachrymator and should be handled with care.

  • DMF is a skin irritant and can be absorbed through the skin.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

The described protocol provides a scalable and efficient method for the synthesis of this compound via the Williamson ether synthesis. The procedure is straightforward, utilizes readily available reagents, and affords the product in high yield and purity, making it suitable for both academic research and industrial applications in drug development and fine chemical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2-ethoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Chloro-2-ethoxybenzaldehyde. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely reported and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 5-chlorosalicylaldehyde with an ethylating agent in the presence of a base. This method is generally preferred due to its high yields and relatively straightforward procedure.

Q2: What are the critical parameters to control during the Williamson ether synthesis of this compound?

A2: Several parameters are crucial for a successful synthesis:

  • Anhydrous Conditions: The presence of water can hydrolyze the ethoxide and reduce the efficiency of the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Choice of Base: The base is used to deprotonate the phenolic hydroxyl group of 5-chlorosalicylaldehyde. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The choice of base can influence the reaction rate and yield.

  • Reaction Temperature: The reaction is typically carried out at temperatures ranging from room temperature to gentle heating. The optimal temperature depends on the specific reagents and solvent used.

  • Purity of Reagents: The purity of 5-chlorosalicylaldehyde, the ethylating agent, and the solvent can significantly impact the reaction outcome and the purity of the final product.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (5-chlorosalicylaldehyde), you can observe the disappearance of the starting material and the appearance of the product spot.

Q4: What is the best method for purifying the crude this compound?

A4: The crude product can be purified by several methods. Recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, is a common and effective technique.[1] For higher purity, column chromatography on silica gel may be employed.[2]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound and provides potential solutions.

Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete reaction. 2. Presence of moisture. 3. Inactive base. 4. Insufficient reaction time or temperature.1. Monitor the reaction by TLC to ensure the consumption of starting material. 2. Use oven-dried glassware and anhydrous solvents. 3. Use a fresh batch of base. If using NaH, ensure it is properly stored. 4. Gradually increase the reaction temperature or extend the reaction time and monitor by TLC.
Formation of Side Products 1. Elimination Reaction: The ethylating agent (e.g., ethyl bromide) can undergo elimination, especially at higher temperatures.[3] 2. C-Alkylation: Although less common for phenols, some C-alkylation of the aromatic ring might occur.1. Use a milder base and maintain a moderate reaction temperature. 2. This is generally not a major issue in this specific synthesis but can be minimized by using appropriate reaction conditions.
Difficult Purification 1. Presence of unreacted 5-chlorosalicylaldehyde. 2. Oily product that is difficult to crystallize.1. Ensure the reaction goes to completion by monitoring with TLC. If necessary, use a slight excess of the ethylating agent. 2. Try different solvent systems for recrystallization. If recrystallization fails, purify by column chromatography.
Product is Contaminated with a Colored Impurity Oxidation of the aldehyde group to a carboxylic acid.[4]Minimize exposure to air and heat during workup and purification. Storing the product under an inert atmosphere can also be beneficial.

Data Presentation

The following table summarizes various reported reaction conditions for the Williamson ether synthesis of this compound, allowing for easy comparison of different methodologies.

Starting Material Base Ethylating Agent Solvent Temperature (°C) Time (h) Yield (%) Reference
5-ChlorosalicylaldehydeK₂CO₃Ethyl bromideDMF204896[5]
5-ChlorosalicylaldehydeNaHEthyl iodideDMFNot Specified892[2]
5-ChlorosalicylaldehydeK₂CO₃Ethyl iodideDMF8012-16Not Specified[2]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis using Potassium Carbonate

This protocol is adapted from a literature procedure with a high reported yield.

Materials:

  • 5-Chlorosalicylaldehyde

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl Bromide (EtBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve 5-chlorosalicylaldehyde (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.

  • Addition of Ethylating Agent: Add ethyl bromide (1.1 - 1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at 20°C for 48 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, pour the reaction mixture into water and extract with diethyl ether (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 5-Chlorosalicylaldehyde Reaction Williamson Ether Synthesis (Base, Ethylating Agent, Solvent) Start->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Guide Start Low Yield or Impure Product? Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature/Time - Check Reagent Purity Incomplete->Optimize_Conditions Check_Purification Review Purification Method Complete->Check_Purification Optimize_Conditions->Start Recrystallize Optimize Recrystallization: - Different Solvent System Check_Purification->Recrystallize Column_Chromatography Perform Column Chromatography Check_Purification->Column_Chromatography Pure_Product Pure Product Recrystallize->Pure_Product Column_Chromatography->Pure_Product

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: 5-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 5-Chloro-2-ethoxybenzaldehyde during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most widely used and reliable method for synthesizing this compound is the Williamson ether synthesis.[1] This SN2 reaction involves the deprotonation of a substituted phenol, in this case, 5-chlorosalicylaldehyde, to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking an ethyl halide (like ethyl iodide or ethyl bromide) to form the desired ether product.[1] This method is favored for its generally high yields and straightforward procedure.[2]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is a common issue that can stem from several factors. Key areas to troubleshoot include:

  • Incomplete Deprotonation: The phenolic hydroxyl group of 5-chlorosalicylaldehyde must be fully deprotonated to form the reactive phenoxide. Ensure you are using a sufficiently strong and anhydrous base (e.g., NaH, K₂CO₃).

  • Reagent Quality: The purity of your starting material, base, ethylating agent, and solvent is critical. Moisture in the solvent or reagents can quench the base and hinder the reaction.

  • Reaction Conditions: Sub-optimal temperature or insufficient reaction time can lead to incomplete conversion. The reaction progress should be monitored using Thin Layer Chromatography (TLC).[1]

  • Side Reactions: The formation of byproducts, such as from C-alkylation or elimination of the ethyl halide, can consume reagents and reduce the yield of the desired product.[2]

Q3: I'm observing a significant amount of unreacted 5-chlorosalicylaldehyde in my crude product. How can I improve the conversion rate?

Recovering a large amount of starting material indicates an incomplete reaction. To drive the reaction to completion, consider the following adjustments:

  • Stoichiometry: Use a slight excess of the base (e.g., 1.5 equivalents) and the ethylating agent (e.g., 1.2 equivalents) to ensure the full conversion of the 5-chlorosalicylaldehyde.[1]

  • Temperature and Time: Gently heating the reaction mixture, typically to around 80°C, can increase the reaction rate.[1][2] Extend the reaction time and monitor via TLC until the starting material spot is no longer visible.

  • Order of Addition: Adding the ethylating agent dropwise to the mixture of the salicylaldehyde and base can help maintain a consistent reaction rate.[1]

Q4: How can I effectively purify this compound from common impurities?

Purification challenges often arise from unreacted starting material or closely related byproducts.[2]

  • Removal of Unreacted 5-chlorosalicylaldehyde: A simple and effective method is to wash the crude product with a dilute aqueous base solution (e.g., 5% NaOH).[2] This deprotonates the acidic phenol of the unreacted starting material, forming a water-soluble salt that can be removed in the aqueous layer.

  • Chromatography: Column chromatography on silica gel is a standard method for purifying the final product.[1] If you experience co-eluting impurities, optimizing the solvent system is necessary. A gradient elution, starting with a non-polar mobile phase (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate, can significantly improve separation.[2]

Troubleshooting Guide

Issue 1: Low Product Yield

Low yield can be a frustrating issue. The following logical workflow can help diagnose and solve the problem.

G start Low Yield Observed reagent_check Check Reagent Quality & Stoichiometry start->reagent_check conditions_check Review Reaction Conditions start->conditions_check side_reactions Investigate Side Reactions start->side_reactions sub_reagent1 Use Anhydrous Solvents? Ensure Base is Dry & Active? reagent_check->sub_reagent1 sub_reagent2 Used Excess Base (1.5 eq) & Ethylating Agent (1.2 eq)? reagent_check->sub_reagent2 sub_conditions1 Monitor by TLC? Reaction run to completion? conditions_check->sub_conditions1 sub_conditions2 Temperature Optimized? (e.g., ~80°C) conditions_check->sub_conditions2 sub_side1 C-Alkylation suspected? (Use polar aprotic solvent like DMF) side_reactions->sub_side1 sub_side2 Elimination of Et-X possible? (Use moderate temp, milder base) side_reactions->sub_side2 solution Implement Solutions to Improve Yield sub_reagent1->solution sub_reagent2->solution sub_conditions1->solution sub_conditions2->solution sub_side1->solution sub_side2->solution

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Side Products
  • Problem: The phenoxide ion is an ambident nucleophile, which means that besides the desired O-alkylation, alkylation can occur on the aromatic ring (C-alkylation).[2]

  • Solution: The choice of solvent plays a crucial role. Using polar aprotic solvents such as DMF, DMSO, or acetonitrile favors O-alkylation over C-alkylation.[2]

  • Problem: The base used for deprotonation can promote an E2 elimination reaction with the ethyl halide (ethyl bromide or ethyl iodide), forming ethylene gas and consuming the reagents. This side reaction is more prevalent with strong bases and at higher temperatures.[2]

  • Solution: To minimize elimination, use a milder base like potassium carbonate and maintain a moderate reaction temperature. Primary alkyl halides, such as ethyl halides, are less prone to elimination than secondary or tertiary ones.[2]

Data Presentation: Reaction Condition Optimization

The selection of base and solvent is critical for maximizing the yield of this compound. The following table summarizes conditions from literature, demonstrating high-yield syntheses.

Starting MaterialBaseEthylating AgentSolventTemp (°C)Time (h)Yield (%)Reference
5-chlorosalicylaldehydeK₂CO₃Ethyl bromideDMF204896.0%--INVALID-LINK--[3]
5-chlorosalicylaldehydeNaHEthyl iodideDMF-892.0%BenchChem[1]

Experimental Protocols

Key Synthesis Pathway: Williamson Ether Synthesis

The reaction proceeds via an SN2 mechanism where the phenoxide ion displaces the halide from the ethylating agent.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 5-chlorosalicylaldehyde 5-chlorosalicylaldehyde Phenoxide Phenoxide Intermediate 5-chlorosalicylaldehyde->Phenoxide + Base Base (e.g., K₂CO₃) Base->Phenoxide EthylHalide Ethyl Halide (Et-X) Product This compound EthylHalide->Product Phenoxide_ref Phenoxide Intermediate Phenoxide_ref->Product +

Caption: Williamson ether synthesis pathway.

Detailed Protocol for Synthesis of this compound

This protocol is based on high-yield methods reported in the literature.[1][3]

Materials:

  • 5-chlorosalicylaldehyde (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Ethyl Bromide (or Ethyl Iodide) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 5-chlorosalicylaldehyde (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) followed by anhydrous DMF (approx. 10 mL per gram of salicylaldehyde).[1]

  • Addition of Ethylating Agent: Stir the suspension at room temperature for 15 minutes. Add the ethylating agent (1.2 eq) dropwise to the mixture.[1]

  • Reaction: The reaction can be stirred at room temperature for 48 hours or heated to ~80°C for 8-12 hours to increase the rate.[1][3] Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water.[1]

  • Extraction: Extract the product from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).[1]

  • Washing: Combine the organic layers and wash with a 5% NaOH solution to remove any unreacted 5-chlorosalicylaldehyde, followed by a wash with brine (2 x 50 mL).[1][2]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[1]

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.[1]

General Experimental Workflow

G A Synthesis (Williamson Ether Reaction) B Aqueous Workup & Extraction A->B C Purification (Base Wash & Column Chromatography) B->C D Characterization (NMR, IR, MS) C->D E Pure Product D->E

Caption: General experimental workflow.

References

Technical Support Center: Purification of 5-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Chloro-2-ethoxybenzaldehyde, a key intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route. A frequent synthesis involves the Williamson ether synthesis, starting from 5-chlorosalicylaldehyde and an ethylating agent (e.g., ethyl bromide) in the presence of a base.[1] Potential impurities from this process include:

  • Unreacted 5-chlorosalicylaldehyde: This is a common impurity if the reaction does not go to completion.

  • Residual Base: Depending on the base used (e.g., potassium carbonate), it may be present in the crude product.

  • Byproducts of the Ethylating Agent: Side reaction products from the ethylating agent may be present.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the purity of the crude product and the nature of the impurities.

Q3: How can I monitor the purity of this compound during purification?

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
Product does not crystallize - The chosen solvent is too good a solvent.- The solution is not sufficiently saturated.- The presence of impurities is inhibiting crystallization.- Try a different solvent or a solvent mixture.- Slowly evaporate some of the solvent to increase concentration.- Attempt to "seed" the solution with a small crystal of pure product.- Consider a preliminary purification by column chromatography.
Oiling out instead of crystallization - The boiling point of the solvent is too high, causing the solute to melt.- The compound is highly impure.- The cooling rate is too fast.- Use a lower-boiling point solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Purify the crude product by another method first.
Low recovery of purified product - The compound has significant solubility in the cold solvent.- Too much solvent was used for recrystallization.- Cool the solution in an ice bath to minimize solubility.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of product and impurities - The chosen eluent system has incorrect polarity.- The column was not packed properly, leading to channeling.- The column was overloaded with the crude sample.- Optimize the eluent system using TLC. A good starting point for a compound of this nature is a mixture of hexane and ethyl acetate.[2]- Ensure the silica gel is packed uniformly without air bubbles.[3][4]- Use an appropriate amount of crude product for the column size.
Product is not eluting from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Cracks appearing in the silica gel bed - The column has run dry.- Always maintain the solvent level above the top of the silica gel.

Quantitative Data

The following table summarizes typical data that can be expected from the successful application of the described purification protocols. Note that specific values will vary depending on the initial purity of the crude material and the precise experimental conditions.

Purification MethodTypical Purity of Crude ProductTypical Purity of Final ProductTypical Recovery Yield
Recrystallization 85-95%>98%70-90%
Column Chromatography 85-95%>99%60-85%

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Based on the principle of "like dissolves like," a good starting solvent system to test would be a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent. Ethanol or isopropanol are also good candidates to try.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (66-67 °C) to remove any residual solvent.[1]

Protocol 2: Purification by Flash Column Chromatography
  • Eluent Selection: Use thin-layer chromatography (TLC) to determine the optimal eluent system. A common starting point is a mixture of hexane and ethyl acetate.[2] The ideal eluent system should give the desired product an Rf value of approximately 0.3.

  • Column Packing:

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Pre-elute the column with the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin elution with the starting eluent.

    • If necessary, gradually increase the polarity of the eluent to elute the product.

    • Collect fractions of a consistent volume.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 tlc TLC Monitoring recrystallization->tlc column_chromatography->tlc hplc_gcms HPLC/GC-MS Analysis tlc->hplc_gcms Purity Check final_product Pure this compound hplc_gcms->final_product

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic start Crude Product Purity Check (TLC/HPLC) high_purity High Purity (>95%) start->high_purity low_purity Low Purity (<95%) start->low_purity recrystallization Attempt Recrystallization high_purity->recrystallization column_chromatography Perform Column Chromatography low_purity->column_chromatography success Successful Purification recrystallization->success Crystals form failure Purification Issues recrystallization->failure Oiling out / No crystals column_chromatography->success Good separation column_chromatography->failure Poor separation failure->column_chromatography If Recrystallization Fails

Caption: Decision tree for choosing a purification method based on crude product purity.

References

Technical Support Center: Synthesis of 5-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-ethoxybenzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions. The primary synthetic routes covered are the Williamson ether synthesis starting from 5-chlorosalicylaldehyde and the formylation of 4-chloro-1-ethoxybenzene.

Issue 1: Low Yield of this compound

Potential Causes and Solutions:

Potential CauseRecommended Solution(s)
Incomplete Deprotonation of 5-Chlorosalicylaldehyde (Williamson Synthesis) Ensure the use of a sufficiently strong and non-nucleophilic base, such as sodium hydride (NaH), to drive the complete formation of the phenoxide. Incomplete deprotonation leads to unreacted starting material.[1]
Suboptimal Reaction Temperature For the Williamson synthesis, maintain a temperature range of 50-100°C, as lower temperatures generally favor the desired SN2 reaction over the competing E2 elimination.[1] For formylation reactions, the optimal temperature is substrate-dependent and may range from below 0°C to 80°C.[2]
Poor Quality or Inactive Reagents Use freshly opened or properly stored anhydrous solvents and reagents. Moisture can deactivate reagents like NaH and hydrolyze alkyl halides.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion. Some Williamson ether syntheses may require extended reflux times.[1]
Formation of Isomeric Byproducts (Formylation) The formylation of 4-chloro-1-ethoxybenzene can potentially yield isomeric products. Careful control over reaction conditions, such as temperature and the choice of formylating agent (e.g., Vilsmeier-Haack vs. Reimer-Tiemann), can influence regioselectivity. An efficient purification step is crucial for isolating the desired isomer.
Issue 2: Presence of Significant Impurities in the Crude Product

Potential Causes and Solutions:

Potential CauseRecommended Solution(s)
Alkene Byproduct from E2 Elimination (Williamson Synthesis) This is a common side reaction, especially with sterically hindered alkyl halides. To minimize this, use a primary alkyl halide like ethyl iodide or ethyl bromide.[1] Lowering the reaction temperature can also favor the SN2 pathway.[1]
C-Alkylation of the Phenoxide (Williamson Synthesis) The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring. Using a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile favors the desired O-alkylation.[1]
Formation of Cyclohexadienone Byproducts (Reimer-Tiemann Reaction) The Reimer-Tiemann reaction is known to sometimes produce chlorine-containing cyclohexadienones as byproducts.[3] Careful control of reaction conditions is necessary to minimize their formation.
Unreacted Starting Materials If the reaction has not gone to completion, unreacted 5-chlorosalicylaldehyde or 4-chloro-1-ethoxybenzene will be present. Optimize reaction time and temperature, and ensure correct stoichiometry of reagents.
Hydrolysis of the Vilsmeier Reagent The Vilsmeier reagent is moisture-sensitive. Ensure the reaction is carried out under anhydrous conditions to prevent its decomposition.
Issue 3: Difficulty in Product Purification

Potential Causes and Solutions:

Potential CauseRecommended Solution(s)
Co-elution of Isomeric Byproducts Isomeric aldehydes formed during formylation can be difficult to separate by column chromatography. A suspension or slurry method can be effective. The crude product is stirred in a solvent system where the desired isomer has low solubility, while the undesired isomer dissolves.[4]
Presence of Unreacted 5-Chlorosalicylaldehyde Unreacted 5-chlorosalicylaldehyde can be removed by washing the crude product with a dilute aqueous base (e.g., 5% NaOH) during the workup. The acidic phenol will be deprotonated and dissolve in the aqueous layer.
Oily Product Instead of Solid If the product does not solidify, it may be due to the presence of impurities. Attempt purification by column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) or by vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most common laboratory syntheses are:

  • Williamson Ether Synthesis: This involves the reaction of 5-chlorosalicylaldehyde with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.[3] This is an SN2 reaction where the phenoxide of 5-chlorosalicylaldehyde acts as the nucleophile.

  • Formylation of 4-chloro-1-ethoxybenzene: This involves introducing a formyl group (-CHO) onto the aromatic ring of 4-chloro-1-ethoxybenzene. Common methods for this transformation include the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction.[2][5]

Q2: What are the typical yields for the synthesis of this compound?

A2: The yield can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. For the Williamson ether synthesis of 2-ethoxybenzaldehyde derivatives, yields can range from 83% to 92% depending on the specific starting material and conditions used.[6]

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: Key parameters include:

  • Temperature: Crucial for controlling the rate of reaction and minimizing side reactions like E2 elimination in the Williamson synthesis.[1]

  • Choice of Base (Williamson Synthesis): The base must be strong enough to deprotonate the phenol without participating in side reactions. Sodium hydride is a common choice.[1]

  • Solvent: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like DMF are often preferred for the Williamson synthesis to enhance the nucleophilicity of the alkoxide and favor O-alkylation.[1]

  • Anhydrous Conditions: Many of the reagents used, particularly in the Vilsmeier-Haack reaction, are sensitive to moisture.

Q4: How can I confirm the identity and purity of my final product?

A4: The synthesized this compound should be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (aldehyde C=O stretch).

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity. The reported melting point is 66-67 °C.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of 2-ethoxybenzaldehyde derivatives.[3]

Materials:

  • 5-Chlorosalicylaldehyde

  • Ethyl iodide or Ethyl bromide

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chlorosalicylaldehyde (1.0 eq).

  • Deprotonation: Add anhydrous DMF to dissolve the starting material. Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Cool the mixture to 0 °C and add ethyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by slowly adding water. Extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization.

Protocol 2: Vilsmeier-Haack Formylation of 4-chloro-1-ethoxybenzene (General Procedure)

This is a general procedure for the Vilsmeier-Haack reaction and would require optimization for the specific substrate.[7]

Materials:

  • 4-chloro-1-ethoxybenzene

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Diethyl ether

Procedure:

  • Vilsmeier Reagent Formation: In a dry flask under an inert atmosphere, cool anhydrous DMF in an ice bath. Slowly add POCl₃ (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Formylation: Dissolve 4-chloro-1-ethoxybenzene (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate to hydrolyze the iminium salt intermediate.

  • Workup and Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography or vacuum distillation.

Data Presentation

Table 1: Reaction Conditions and Yields for Williamson Ether Synthesis of Substituted 2-Ethoxybenzaldehydes [6]

Starting SalicylaldehydeBaseEthylating AgentSolventTime (h)Yield (%)
5-ChlorosalicylaldehydeNaHEthyl iodideDMF892
3-MethoxysalicylaldehydeK₂CO₃Ethyl bromideAcetonitrile1088
SalicylaldehydeK₂CO₃BromoethaneToluene1283

Table 2: Quantitative Data on Purification of a Structurally Similar Compound (2-Chloro-5-nitrobenzaldehyde) by Suspension [4]

Solvent SystemTemperature (°C)Yield (%)Purity of 2,5-isomer (%)
Methanol/Petroleum Ether5-1083100
Methanol/Water (1:1 v/v)Room Temp.9399.3
Acetone/Water09599.9

Visualizations

G Experimental Workflow: Williamson Ether Synthesis cluster_0 Reaction cluster_1 Workup cluster_2 Purification A 1. Dissolve 5-Chlorosalicylaldehyde in anhydrous DMF B 2. Add NaH at 0°C for deprotonation A->B C 3. Add Ethyl Iodide at 0°C B->C D 4. Stir at room temperature for 12-16h C->D E 5. Quench with water D->E F 6. Extract with diethyl ether E->F G 7. Wash with water and brine F->G H 8. Dry over anhydrous MgSO4 G->H I 9. Filter and concentrate H->I J 10. Column Chromatography or Recrystallization I->J K Pure this compound J->K

Caption: Workflow for the Williamson ether synthesis of this compound.

G Troubleshooting Logic: Low Product Yield Start Low Yield Observed Q1 Check for unreacted starting material (TLC/GC-MS) Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes A1_No Reaction Complete Q1->A1_No No Sol1 Increase reaction time or temperature A1_Yes->Sol1 Q2 Analyze for side products (GC-MS) A1_No->Q2 A2_Yes Significant Side Products Detected Q2->A2_Yes Yes A2_No Minimal Side Products Q2->A2_No No Sol2 Optimize conditions to minimize side reactions (e.g., lower temp, change solvent) A2_Yes->Sol2 Sol3 Investigate workup/purification losses A2_No->Sol3

References

Overcoming low yield in Friedländer annulation with benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Friedländer Annulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for overcoming common challenges in quinoline synthesis, with a specific focus on reactions involving benzaldehydes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, offering potential causes and solutions.

Q1: My Friedländer annulation with a 2-aminobenzaldehyde is resulting in a very low yield or no product at all. What are the most common causes?

A1: Low yields in the Friedländer synthesis can be attributed to several factors. The primary areas to investigate are:

  • Inappropriate Catalyst: The choice of an acid or base catalyst is critical and highly dependent on the specific substrates. An unsuitable catalyst may not effectively promote the reaction or could encourage the formation of side products.[1]

  • Suboptimal Reaction Temperature: While heating is often necessary, excessive temperatures can lead to the decomposition of reactants and products, resulting in tar formation. Conversely, a temperature that is too low will lead to a slow or incomplete reaction.

  • Poor Substrate Reactivity: The electronic and steric properties of your 2-aminobenzaldehyde or the ketone can significantly impact the reaction rate. Electron-withdrawing groups on the aniline ring, for instance, can deactivate it and hinder the cyclization step.[1]

  • Side Reactions: The most prevalent side reaction, especially under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[1]

  • Solvent Effects: The polarity and nature of the solvent can influence reaction rates and the solubility of your reactants.[1]

Q2: I am observing significant formation of a side product that I suspect is from the self-condensation of my ketone. How can I minimize this?

A2: Aldol self-condensation is a common issue, particularly with base-catalyzed reactions. To mitigate this:

  • Switch to an Acid Catalyst: Acidic conditions generally favor the desired Friedländer annulation over the self-condensation of the ketone.

  • Use Milder Reaction Conditions: High temperatures and strong bases can promote self-condensation. Consider using a milder base or lowering the reaction temperature.[2]

  • Slow Addition of the Ketone: A slow, dropwise addition of the ketone to the reaction mixture containing the 2-aminobenzaldehyde and catalyst can help to keep the concentration of the enolizable ketone low, thus minimizing self-condensation.

Q3: How do I choose the right catalyst for my specific 2-aminobenzaldehyde and ketone?

A3: The optimal catalyst depends on the reactivity of your starting materials. Here's a general guide:

  • Acid Catalysts: These are effective for a broad range of substrates. Common choices include:

    • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl).[1][3]

    • Lewis Acids: Zinc chloride (ZnCl₂), tin(IV) chloride (SnCl₄), and indium(III) triflate (In(OTf)₃) have been shown to be effective.[4]

  • Base Catalysts: These are often employed for more reactive substrates. Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[1]

  • Catalyst-Free Conditions: For some substrates, the reaction can proceed efficiently in water at elevated temperatures without the need for a catalyst.[5]

Q4: My reaction is very slow. How can I increase the reaction rate without causing decomposition?

A4: To improve the reaction rate:

  • Catalyst Optimization: Experiment with different acid or base catalysts, as some may be more effective for your specific substrates.

  • Microwave Irradiation: The use of microwave synthesis can often dramatically reduce reaction times and improve yields.

  • Solvent Choice: If your reactants have poor solubility in the chosen solvent, this can slow the reaction. Experiment with different solvents to find one that provides good solubility for both starting materials.

  • Moderate Temperature Increase: A modest increase in the reaction temperature can increase the rate. Monitor the reaction closely by TLC to avoid product decomposition.

Data Presentation: Comparative Yields

The following tables summarize the yields of quinoline products from the reaction of 2-aminobenzaldehydes with various ketones under different catalytic conditions.

Table 1: Comparison of Catalysts for the Synthesis of 2,4-dimethyl-7-chloroquinoline

CatalystSolventTemperature (°C)TimeYield (%)
P₂O₅/SiO₂None8015-40 min77-95
FluoresceinEthanolRoom Temp8 min96
Amberlyst-15EthanolRefluxN/AGood
PEG-SO₃HWater60N/AGood-Excellent
TBBDAWater1005 h94
TBBDANone1003 h92

Table 2: Catalyst-Free Synthesis of Quinolines in Water at 70°C [5]

KetoneTime (h)Yield (%)
Cyclohexanone395
Acetophenone592
Ethyl Acetoacetate397
Dimedone396
1,3-Indandione394

Experimental Protocols

Below are detailed methodologies for key experiments discussed in the troubleshooting guide.

Protocol 1: Catalyst-Free Friedländer Synthesis in Water [5]

This protocol describes a green and efficient method for the synthesis of quinolines without the need for a catalyst.

Materials:

  • 2-Aminobenzaldehyde (1.0 mmol)

  • Active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol)

  • Deionized water (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Ethyl acetate/hexane mixture for TLC

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzaldehyde (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Add 5 mL of deionized water to the flask.

  • Heat the reaction mixture to 70°C with vigorous stirring.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration. If not, extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Domino Nitro Reduction-Friedländer Heterocyclization

Materials:

  • 2-Nitrobenzaldehyde (1.0 mmol)

  • Active methylene compound (3.0 mmol)

  • Iron powder (<100 mesh, 4.0 mmol)

  • Glacial acetic acid

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1.0 mmol) and the active methylene compound (3.0 mmol) in glacial acetic acid.

  • Heat the solution to 95-110°C.

  • Carefully add iron powder (4.0 mmol) in portions to the hot solution.

  • Continue heating and stirring the reaction mixture for 3-4 hours.

  • Monitor the reaction by TLC for the disappearance of the 2-nitrobenzaldehyde.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting and executing the Friedländer annulation.

Troubleshooting_Workflow start Low Yield in Friedländer Annulation check_catalyst Is the catalyst appropriate for the substrates? start->check_catalyst check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes solution_catalyst Optimize Catalyst: - Try different Lewis or Brønsted acids. - Consider a base catalyst for reactive substrates. - Explore catalyst-free conditions in water. check_catalyst->solution_catalyst No check_side_reactions Are there significant side reactions (e.g., aldol self-condensation)? check_temp->check_side_reactions Yes solution_temp Optimize Temperature: - Gradually increase temperature and monitor by TLC. - Use microwave irradiation for faster reaction. check_temp->solution_temp No check_reactivity Are the substrates sterically or electronically deactivated? check_side_reactions->check_reactivity No solution_side_reactions Mitigate Side Reactions: - Switch to an acidic catalyst. - Use milder reaction conditions. - Employ slow addition of the ketone. check_side_reactions->solution_side_reactions Yes solution_reactivity Address Substrate Reactivity: - Use a more active catalyst. - Increase reaction time or temperature cautiously. check_reactivity->solution_reactivity Yes end Improved Yield check_reactivity->end No solution_catalyst->end solution_temp->end solution_side_reactions->end solution_reactivity->end

Caption: A troubleshooting workflow for addressing low yields in the Friedländer annulation.

Experimental_Workflow start Start reactants Combine 2-Aminobenzaldehyde and Ketone in Solvent start->reactants add_catalyst Add Catalyst (if not catalyst-free) reactants->add_catalyst reaction Heat Reaction Mixture (Conventional or Microwave) add_catalyst->reaction monitoring Monitor Reaction Progress by TLC reaction->monitoring workup Reaction Work-up: - Quench/Neutralize - Extraction monitoring->workup Reaction Complete purification Purification: - Column Chromatography - Recrystallization workup->purification product Isolated Quinoline Product purification->product

Caption: A general experimental workflow for the Friedländer annulation.

References

5-Chloro-2-ethoxybenzaldehyde stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Chloro-2-ethoxybenzaldehyde. The information addresses common stability and degradation issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] The recommended storage temperature is between 2-8°C.[2] Proper storage is critical to prevent degradation from air and moisture.

Q2: My this compound has changed color. Is it still usable?

A2: A change in color, such as yellowing, can indicate degradation of the compound. The primary degradation product is often the corresponding carboxylic acid (5-chloro-2-ethoxybenzoic acid) formed through oxidation. While a slight color change may not significantly impact all applications, it is recommended to assess the purity of the material before use, for example, by techniques like TLC, GC-MS, or HPLC.

Q3: I am seeing a precipitate in my solution of this compound. What could be the cause?

A3: Precipitation could be due to several factors. If the solvent is not completely dry, the precipitate could be the less soluble degradation product, 5-chloro-2-ethoxybenzoic acid. Alternatively, if the solution is stored at a low temperature, the compound itself might be precipitating out if its solubility limit is exceeded. It is also important to ensure the compound is fully dissolved and that there are no incompatible substances present.

Q4: What are the primary degradation pathways for this compound?

A4: The most common degradation pathway for this compound is the oxidation of the aldehyde group to a carboxylic acid, forming 5-chloro-2-ethoxybenzoic acid. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. Hydrolysis of the ethoxy group is a less common but possible degradation route under certain conditions (e.g., strong acidic or basic conditions).

Q5: What materials and chemical reagents are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[3] Contact with these substances can lead to vigorous reactions and rapid degradation of the compound.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low reaction yield or incomplete reaction Degradation of this compound- Confirm the purity of the starting material using an appropriate analytical method (e.g., NMR, HPLC, or GC).- Ensure the compound has been stored correctly under an inert atmosphere and at the recommended temperature.- Use freshly opened or recently purified material for sensitive reactions.
Formation of an unexpected byproduct Presence of 5-chloro-2-ethoxybenzoic acid impurity- Characterize the byproduct to confirm its identity. If it is the carboxylic acid, consider purifying the starting aldehyde before use.- Adjust the reaction conditions to be strictly anhydrous if moisture is a concern.
Discoloration of the compound (e.g., yellowing) Oxidation of the aldehyde- Minimize exposure to air and light by handling the compound under an inert atmosphere and in amber vials.- Store the compound at the recommended low temperature to slow down the oxidation process.

Experimental Protocols

Protocol for Assessing the Purity of this compound using High-Performance Liquid Chromatography (HPLC)

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of high-purity this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 1 mg/mL.

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.5, 0.25, 0.125, 0.0625 mg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in 10 mL of the same solvent used for the standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) may be effective. A typical starting point could be 50:50 acetonitrile:water, progressing to a higher concentration of acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram. The retention time should match that of the standard.

Visualizations

degradation_pathway cluster_main Oxidative Degradation Pathway 5_chloro_2_ethoxybenzaldehyde This compound 5_chloro_2_ethoxybenzoic_acid 5-Chloro-2-ethoxybenzoic acid 5_chloro_2_ethoxybenzaldehyde->5_chloro_2_ethoxybenzoic_acid Oxidation (O2, light)

Caption: Oxidative degradation of this compound.

experimental_workflow cluster_workflow Workflow for Stability Assessment start Obtain this compound Sample prep_sample Prepare Sample Solution start->prep_sample prep_standard Prepare Standard Solution start->prep_standard hplc_analysis Perform HPLC Analysis prep_sample->hplc_analysis prep_standard->hplc_analysis data_analysis Analyze Data (Purity, Degradants) hplc_analysis->data_analysis conclusion Determine Stability and Usability data_analysis->conclusion

Caption: Experimental workflow for assessing compound stability.

References

Technical Support Center: Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Williamson ether synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a very low yield in my Williamson ether synthesis. What are the common causes?

A1: Low yields in the Williamson ether synthesis can stem from several factors. The most common issues include:

  • Side Reactions: The primary competing reaction is E2 elimination, especially with sterically hindered alkyl halides.[1][2][3]

  • Improper Reagent Selection: The reaction works best with primary alkyl halides.[4][5][6] Secondary and tertiary alkyl halides are more prone to elimination, leading to the formation of alkenes.[1][2][3][4]

  • Reaction Conditions: Non-optimal temperature, reaction time, or solvent can significantly impact the yield.[7][8]

  • Reagent Quality: The presence of water can consume the strong base used to generate the alkoxide and hydrolyze the alkyl halide.[7] Ensure all reagents and solvents are anhydrous. The base itself (e.g., NaH) can be deactivated by improper storage.[7]

Q2: What are the major side products I should be aware of, and how can I minimize them?

A2: The most significant side product is an alkene, formed via an E2 elimination pathway.[1][2] This is particularly favored under the following conditions:

  • Use of secondary or tertiary alkyl halides.[1][2][4]

  • Sterically hindered alkoxides.[1]

  • High reaction temperatures.[7]

To minimize elimination, it is crucial to use a primary alkyl halide whenever possible. If the desired ether is asymmetrical, there are two possible synthetic routes. Always choose the pathway that involves the less sterically hindered alkyl halide.[9][10]

Another potential side reaction is the alkylation on the aromatic ring when using a phenoxide, as it is an ambident nucleophile.[2]

Q3: How do I choose the optimal solvent for my reaction?

A3: The choice of solvent is critical for the success of the Williamson ether synthesis. Polar aprotic solvents are generally preferred as they solvate the cation of the alkoxide, leaving a more reactive "naked" nucleophile.[7] Protic solvents, on the other hand, can solvate the alkoxide anion, reducing its nucleophilicity and slowing down the reaction.[7][8]

Solvent TypeExamplesEffect on Reaction RateReference
Polar Aprotic DMF, Acetonitrile, THF, DMSOFavorable, increases rate[1][2][4][7][8]
Protic Water, EthanolUnfavorable, decreases rate[1][7][8]
Apolar TolueneTends to slow the reaction[1][8]

Q4: What is the ideal temperature and reaction time?

A4: A typical temperature range for the Williamson ether synthesis is between 50-100 °C.[11][6][7][8] However, higher temperatures can promote the competing E2 elimination.[7] It is often advisable to start at a lower temperature and monitor the reaction's progress. Reaction times can vary from 1 to 8 hours.[11][6][7][8] Monitoring the reaction by Thin-Layer Chromatography (TLC) is recommended to determine the optimal reaction time and prevent product decomposition from prolonged heating.[7] In some undergraduate laboratory settings where time is limited, yields may be low if the reaction is not allowed to reflux for a sufficient duration.[8]

Q5: Can I use a secondary or tertiary alkyl halide?

A5: While primary alkyl halides are ideal, secondary alkyl halides can sometimes be used, but often result in poor yields due to competition with E2 elimination.[1][4] Tertiary alkyl halides are generally unsuitable for this reaction as they will almost exclusively yield the elimination product.[1][3][4]

Experimental Protocol: Synthesis of 2-Butoxynaphthalene

This protocol details the synthesis of 2-butoxynaphthalene, a common example of the Williamson ether synthesis.

Materials:

  • 2-naphthol (150 mg)

  • Ethanol (2.5 mL)

  • Sodium hydroxide (87 mg, crushed)

  • 1-bromobutane (0.15 mL)

  • Ice-cold water

  • 5 mL conical reaction vial

  • Spin vane

  • Air condenser

  • Heating mantle or sand bath

  • Syringe

  • Small Erlenmeyer flask

  • Hirsch funnel and vacuum flask

Procedure:

  • Add 150 mg of 2-naphthol and 2.5 mL of ethanol to a 5 mL conical reaction vial containing a spin vane.

  • Begin stirring and add 87 mg of crushed solid sodium hydroxide to form the naphthoxide ion.[12]

  • Fit the vial with an air condenser and heat the solution to reflux (ethanol boils at 78 °C) for 10 minutes.[12]

  • Allow the solution to cool to at least 60 °C, then temporarily remove the condenser and add 0.15 mL of 1-bromobutane via syringe.[12]

  • Reattach the air condenser and heat the reaction mixture to reflux for 50 minutes.[12]

  • After the reflux period, remove the vial from the heat and let it cool to at least 50 °C.

  • Transfer the contents of the reaction vial to a small Erlenmeyer flask and add 3-4 chunks of ice followed by approximately 1 mL of ice-cold water to precipitate the solid product.[12]

  • Collect the solid product by vacuum filtration using a Hirsch funnel.[12]

  • If necessary, perform a second filtration to collect any additional precipitate from the filtrate.[12]

  • Dry the product and determine the percent yield and melting point.

Data Summary

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis

ParameterTypical Range/ValueNotesReference
Temperature 50 - 100 °CHigher temperatures may favor E2 elimination.[11][6][7][8]
Reaction Time 1 - 8 hoursMonitor by TLC for completion.[11][6][7][8]
Alkyl Halide Primary > Secondary >> TertiaryPrimary alkyl halides give the best yields.[4][5][6]
Base NaH, KOH, K₂CO₃, Na metalStrong base is required to form the alkoxide.[2][12][13][14]
Yield 50 - 95% (Lab Preparation)Yield is highly dependent on substrates and conditions.[11]

Visual Guides

Williamson_Ether_Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Attack ROH Alcohol (R-OH) RO_minus Alkoxide (R-O⁻) ROH->RO_minus Deprotonation Base Strong Base (e.g., NaH) Base->ROH R_prime_X Alkyl Halide (R'-X) RO_minus->R_prime_X Backside Attack Ether Ether (R-O-R') R_prime_X->Ether X_minus Halide Ion (X⁻) R_prime_X->X_minus Leaving Group Departs

Caption: Reaction mechanism of the Williamson ether synthesis.

experimental_workflow start Start prep Prepare Anhydrous Reagents (Alcohol, Base, Solvent) start->prep alkoxide Generate Alkoxide (Add base to alcohol) prep->alkoxide add_halide Add Alkyl Halide alkoxide->add_halide reflux Heat to Reflux (Monitor by TLC) add_halide->reflux workup Reaction Workup (Quench, Extract) reflux->workup purify Purify Product (Distillation/Chromatography) workup->purify analyze Analyze Product (NMR, IR, MP) purify->analyze end End analyze->end

Caption: General experimental workflow for Williamson ether synthesis.

troubleshooting_guide start Low Yield Observed check_reagents Primary Alkyl Halide Used? start->check_reagents yes1 Yes check_reagents->yes1 Yes no1 No check_reagents->no1 No check_conditions Anhydrous Conditions? yes2 Yes check_conditions->yes2 Yes no2 No check_conditions->no2 No check_temp Optimal Temperature? yes3 Yes check_temp->yes3 Yes no3 No check_temp->no3 No yes1->check_conditions solution1 High chance of E2 elimination. Redesign synthesis with a primary alkyl halide. no1->solution1 yes2->check_temp solution2 Dry all glassware and use anhydrous solvents. Check base activity. no2->solution2 solution4 Consider solvent choice. Use polar aprotic solvent. yes3->solution4 solution3 Adjust temperature. Start lower and monitor reaction progress. no3->solution3

References

Technical Support Center: 5-Chloro-2-ethoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 5-Chloro-2-ethoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 5-chlorosalicylaldehyde with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.[1][2][3]

Q2: What are the most common impurities I might encounter in my synthesis?

The common impurities in the synthesis of this compound typically arise from incomplete reactions or side reactions. These include:

  • Unreacted 5-chlorosalicylaldehyde: The starting material may be present if the reaction has not gone to completion.

  • C-alkylation byproduct: Alkylation can sometimes occur on the aromatic ring (at the carbon atom ortho or para to the hydroxyl group) instead of the desired O-alkylation of the hydroxyl group.[4]

  • Elimination byproduct: The ethylating agent, particularly if it is a secondary or tertiary halide, can undergo an E2 elimination reaction in the presence of a strong base, leading to the formation of ethylene.[3]

  • Residual Solvents and Reagents: Solvents like DMF or acetonitrile, and residual base or ethylating agent may also be present in the crude product.

Q3: How can I minimize the formation of these impurities?

To minimize impurities, consider the following strategies:

  • For unreacted 5-chlorosalicylaldehyde: Ensure the use of a slight excess of the ethylating agent and an adequate reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of complete consumption of the starting material.[3]

  • To favor O-alkylation over C-alkylation: The choice of solvent is critical. Polar aprotic solvents such as DMF, DMSO, or acetonitrile generally favor O-alkylation.[4] The choice of the counter-ion of the phenoxide can also have an effect; for instance, using potassium carbonate as the base can favor O-alkylation.

  • To reduce elimination byproducts: Use a primary ethylating agent like ethyl iodide or ethyl bromide, as they are less prone to elimination reactions compared to secondary or tertiary halides.[3] Maintaining a moderate reaction temperature is also advisable.

Troubleshooting Guides

Issue 1: My final product shows a significant peak corresponding to the starting material, 5-chlorosalicylaldehyde, in the HPLC/GC-MS analysis.

Potential Cause Recommended Solution(s)
Incomplete Reaction - Increase Reaction Time: Monitor the reaction using TLC until the 5-chlorosalicylaldehyde spot is no longer visible. - Increase Stoichiometry of Ethylating Agent: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the ethylating agent. - Check Base Activity: Ensure the base used (e.g., potassium carbonate, sodium hydride) is fresh and active.
Ineffective Purification - Base Wash: During the work-up, wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH) to remove the acidic unreacted 5-chlorosalicylaldehyde. - Chromatography Optimization: Optimize the solvent system for column chromatography to achieve better separation between the product and the starting material. A gradient elution may be beneficial.

Issue 2: The NMR spectrum of my product shows unexpected aromatic signals, suggesting a C-alkylation byproduct.

Potential Cause Recommended Solution(s)
Suboptimal Reaction Conditions - Solvent Selection: Switch to a polar aprotic solvent like DMF or acetonitrile if not already in use. These solvents are known to promote O-alkylation.[4] - Choice of Base: Employ a base with a larger cation, such as potassium carbonate, which can favor O-alkylation.
Co-elution during Purification - Optimize Chromatography: Use a different stationary phase or a more selective mobile phase for column chromatography to separate the O- and C-alkylated isomers. - Recrystallization: Attempt recrystallization from a suitable solvent system. The different isomers may have varying solubilities, allowing for separation.

Quantitative Data on a Representative Impurity Profile

The following table presents a hypothetical, yet typical, impurity profile for a crude synthesis batch of this compound as determined by High-Performance Liquid Chromatography (HPLC). Actual values will vary depending on the specific reaction conditions and purification methods.

Compound Retention Time (min) Area % Identification
5-chlorosalicylaldehyde4.23.5Starting Material
This compound 7.8 95.2 Product
C-Alkylation Isomer8.50.8Impurity
Unknown Impurity 19.10.3Byproduct
Unknown Impurity 210.40.2Byproduct

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis[3]

Materials:

  • 5-chlorosalicylaldehyde

  • Ethyl iodide (or ethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 5% Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chlorosalicylaldehyde (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 eq) and anhydrous DMF.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 5% NaOH solution (2 x 30 mL) to remove unreacted 5-chlorosalicylaldehyde, followed by a wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

HPLC Method for Purity Analysis

This is a general method and may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with 50% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Troubleshooting Workflow

Troubleshooting_Impurities start Start: Crude Product Analysis purity_check Purity Below Acceptable Limit? start->purity_check impurity_id Identify Major Impurity (HPLC/GC-MS, NMR) purity_check->impurity_id Yes end_ok Product Meets Purity Specs purity_check->end_ok No unreacted_sm Unreacted 5-chlorosalicylaldehyde impurity_id->unreacted_sm Starting Material c_alkylation C-Alkylation Byproduct impurity_id->c_alkylation Isomer other_impurities Other Unknown Impurities impurity_id->other_impurities Unknown solution_sm Solution: - Increase reaction time/reagents - Base wash during work-up - Optimize chromatography unreacted_sm->solution_sm solution_c_alkyl Solution: - Use polar aprotic solvent (DMF) - Use K2CO3 as base - Optimize chromatography c_alkylation->solution_c_alkyl solution_other Solution: - Characterize impurity (MS, NMR) - Adjust reaction conditions - Enhance purification other_impurities->solution_other end_reprocess Reprocess or Re-synthesize solution_sm->end_reprocess solution_c_alkyl->end_reprocess solution_other->end_reprocess

Caption: Troubleshooting workflow for identifying and resolving common impurity issues in the synthesis of this compound.

References

Technical Support Center: Column Chromatography Purification of Benzalaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of benzaldehyde derivatives using column chromatography.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the column chromatography of benzaldehyde derivatives, offering potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Recovery of Product Compound decomposition on silica gel: Benzaldehyde derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1][2]- Test for Stability: Before running the column, test your compound's stability on a TLC plate.[2][3] - Deactivate Silica Gel: Neutralize the acidic sites by washing the silica gel with a solvent mixture containing 1-3% triethylamine.[1][4] - Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or florisil.[1][2][4]
Incorrect Solvent System: The eluent may be too polar, causing the compound to elute with the solvent front, or not polar enough, resulting in the compound remaining on the column.[2]- Optimize with TLC: Determine the optimal solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.25-0.35 for the target compound.[4][5][6] - Check First/Last Fractions: Concentrate the very first and last fractions to see if the compound eluted unexpectedly.[2]
Poor Separation of Product from Impurities Inappropriate Eluent Polarity: The chosen solvent system does not provide adequate resolution between the desired compound and impurities.- Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can be optimized using TLC with different solvent ratios.[7] - Different Solvent System: Try a different combination of solvents. Common systems include petroleum ether/ethyl acetate or dichloromethane/hexane.[4][8][9]
Column Overloading: Too much crude sample was loaded onto the column for its size.[8]- Reduce Sample Load: Use a smaller amount of the crude mixture. - Increase Column Size: Use a wider and/or longer column to handle the amount of sample.[10]
Streaking or Tailing of the Product Band Compound Interaction with Silica: The presence of polar functional groups (like the aldehyde itself or resulting carboxylic acid impurity) can lead to strong interactions with the silica gel.[3]- Add a Modifier: For acidic impurities, adding a small amount (e.g., 1%) of acetic acid to the eluent can sometimes help. For basic compounds, adding a drop of triethylamine can reduce tailing.[4][11] - Check for Overloading: High concentrations of the sample can also cause streaking.[3]
Insolubility in Eluent: The compound may have poor solubility in the chosen mobile phase, causing it to precipitate and then redissolve as it moves down the column.- Dry Loading: Adsorb the crude sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[12]
Product Discoloration or Degradation After Purification Oxidation: Benzaldehyde derivatives are prone to oxidation, forming the corresponding benzoic acid, which can happen during purification or storage.[1]- Inert Atmosphere: Store the purified compound under an inert atmosphere (like nitrogen or argon) at low temperatures and protected from light.[1] - Repurification: If oxidation has occurred, the benzoic acid impurity can be removed by an aqueous wash with a mild base like 5% sodium carbonate or sodium bicarbonate solution.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent system for purifying my benzaldehyde derivative?

A1: The ideal solvent system should provide good separation between your desired compound and any impurities. This is best determined by running several Thin Layer Chromatography (TLC) plates with different solvent systems.[13][14] A good starting point for many benzaldehyde derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[8][9] Aim for a solvent system that gives your target compound an Rf value between 0.25 and 0.35, as this typically provides the best separation on a column.[5][6]

Q2: My benzaldehyde derivative seems to be decomposing on the silica gel column. What can I do?

A2: Aldehyde decomposition on silica gel is a common issue due to the acidic nature of the stationary phase.[15][16] To mitigate this, you can either deactivate the silica gel by preparing a slurry with your eluent containing 1-3% triethylamine, or you can switch to a more neutral stationary phase like alumina.[1][4] It is also advisable to run a quick stability test on a TLC plate before committing to a large-scale column.[2][3]

Q3: What are the most common impurities I might encounter, and how can I remove them if they are not separated by the column?

A3: Common impurities include unreacted starting materials, byproducts from the reaction, and benzoic acid formed from the oxidation of the benzaldehyde derivative.[1][8][16] If these impurities co-elute with your product, you may need to employ other purification techniques. Benzoic acid can be removed by washing an organic solution of your product with a basic aqueous solution, such as 5-10% sodium carbonate or sodium hydroxide.[15] Unreacted benzaldehyde can sometimes be removed by washing with a freshly prepared saturated sodium bisulfite solution, which forms a water-soluble adduct.[15][16]

Q4: Is column chromatography always the best method to purify benzaldehyde derivatives?

A4: While column chromatography is a powerful technique, it may not always be the most suitable, especially if the aldehyde is prone to decomposition on silica gel.[15] Other effective purification methods include:

  • Recrystallization: Ideal for solid compounds where impurities have different solubilities.[8]

  • Distillation: Suitable for liquid benzaldehydes to remove non-volatile impurities, but thermal degradation can be a concern for high molecular weight derivatives.[1]

  • Aqueous Extraction/Wash: Effective for removing acidic (e.g., benzoic acid) or basic impurities.[15]

  • Chemical Scavengers: Reagents that selectively react with aldehydes can be used to form derivatives that are easily removed.[15]

Q5: My purified compound shows broad or tailing peaks in HPLC/GC analysis. What could be the cause?

A5: Broad or tailing peaks often indicate the presence of polar impurities, such as the corresponding benzoic acid.[1] An initial acid/base wash before chromatography can help remove these impurities.[1] Tailing can also result from interactions with the stationary phase during analysis.

Experimental Protocols

Protocol 1: General Column Chromatography Purification

This protocol provides a general guideline. The solvent system should be optimized using TLC prior to running the column.

  • Column Preparation:

    • Select a glass column of an appropriate size for the amount of crude material.[8]

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 5:1 petroleum ether:ethyl acetate).[8]

    • Pack the column with the slurry, ensuring no air bubbles are trapped. A layer of sand can be added to the bottom and top of the silica gel.[8][17]

  • Sample Loading:

    • Dissolve the crude benzaldehyde derivative in a minimal amount of the eluent or a slightly more polar solvent.[8]

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.[12]

    • Carefully load the sample onto the top of the silica gel.[8]

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, applying gentle pressure with compressed air or a pump to maintain a steady flow rate.[17]

    • If using a gradient, gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexanes).[7]

    • Collect fractions in test tubes.[17]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.[13][14]

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[1]

Protocol 2: Testing for Compound Stability on Silica Gel (2D TLC)

This method helps determine if your compound is degrading on the silica gel stationary phase.[3][18]

  • Spotting: On a square TLC plate, spot your compound in one corner, about 1 cm from the edges.

  • First Elution: Develop the plate in a chosen solvent system as you normally would.

  • Drying and Rotation: Remove the plate from the chamber and allow it to dry completely. Then, rotate the plate 90 degrees so that the line of separated spots is now the baseline.

  • Second Elution: Develop the plate again in the same solvent system.

  • Analysis: Visualize the plate. If the compound is stable, all spots will appear on the diagonal. If new spots appear off the diagonal, it indicates that the compound is decomposing on the silica gel.[3][18]

Visualizations

Troubleshooting_Workflow start Start: Impure Benzaldehyde Derivative tlc 1. Run TLC in various solvent systems (e.g., Hexane/EtOAc) start->tlc check_rf Is there good separation with Rf ~0.3? tlc->check_rf check_stability Is there streaking or new spots on TLC? tlc->check_stability check_rf->tlc No, adjust polarity column 2. Run Column Chromatography check_rf->column Yes analyze 3. Analyze Fractions by TLC column->analyze check_purity Is the product pure? analyze->check_purity combine 4. Combine Pure Fractions & Evaporate check_purity->combine Yes troubleshoot Troubleshoot Separation check_purity->troubleshoot No end Pure Product combine->end troubleshoot->tlc check_stability->column No deactivate Consider Deactivating Silica (e.g., with Triethylamine) or use Alumina check_stability->deactivate Yes deactivate->column

Caption: A workflow for purifying benzaldehyde derivatives.

Decision_Tree start Problem with Purification issue What is the main issue? start->issue no_product Low or No Product Recovery issue->no_product No Recovery poor_sep Poor Separation issue->poor_sep Impure Fractions streaking Streaking / Tailing issue->streaking Bad Peak Shape cause1 Possible Causes: - Decomposition on Silica - Wrong Eluent Polarity no_product->cause1 cause2 Possible Causes: - Incorrect Eluent Polarity - Column Overloading poor_sep->cause2 cause3 Possible Causes: - Strong Interaction with Silica - Sample Insolubility streaking->cause3 solution1 Solutions: - Test Stability (2D TLC) - Deactivate Silica / Use Alumina - Re-optimize Solvent System cause1->solution1 solution2 Solutions: - Use Gradient Elution - Try Different Solvents - Reduce Sample Load / Use Larger Column cause2->solution2 solution3 Solutions: - Add Modifier to Eluent (e.g., TEA) - Use Dry Loading Method cause3->solution3

Caption: Troubleshooting decision tree for common issues.

References

Minimizing by-product formation in quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their quinoline synthesis experiments. The following guides and FAQs address specific challenges, focusing on minimizing by-product formation in classical quinoline synthesis methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in classical quinoline synthesis reactions?

A1: By-product formation is a common challenge in quinoline synthesis and varies depending on the specific method employed:

  • Skraup and Doebner-von Miller Syntheses: These reactions are notorious for producing significant amounts of tar and polymeric materials. This is primarily due to the polymerization of acrolein (in the Skraup synthesis) or other α,β-unsaturated carbonyl compounds under the harsh, strongly acidic, and high-temperature conditions.

  • Friedländer Synthesis: A frequent side reaction is the self-condensation (aldol condensation) of the ketone reactant, particularly when the reaction is carried out under basic conditions.[1]

  • Combes Synthesis: When using unsymmetrical β-diketones, the formation of undesired regioisomers is a primary challenge, leading to a mixture of products that can be difficult to separate.[1]

Q2: How can I generally improve the yield and purity of my quinoline synthesis?

A2: Optimizing reaction conditions is key to enhancing both yield and purity. Several general strategies can be applied across different quinoline synthesis methods:

  • Temperature Control: Careful management of the reaction temperature is critical, as higher temperatures often accelerate undesirable side reactions, leading to by-product formation.[2]

  • Catalyst Selection: The choice of catalyst can significantly impact the reaction's outcome. Employing milder catalysts can often prevent the harsh conditions that favor by-product formation.

  • Purity of Starting Materials: Always ensure the purity of your reactants and solvents. Impurities can participate in side reactions, leading to a complex reaction mixture and a lower yield of the desired product.

  • Purification Techniques: Employing the appropriate purification method is crucial for isolating the desired quinoline derivative. Common techniques include steam distillation, especially for removing tarry by-products in the Skraup synthesis, as well as vacuum distillation, recrystallization, and column chromatography.[3]

Troubleshooting Guides for Specific Syntheses

Skraup Synthesis

Issue: The reaction is extremely vigorous and difficult to control, resulting in low yields and significant tar formation.

  • Probable Cause: The Skraup synthesis is a highly exothermic reaction. The uncontrolled increase in temperature leads to the rapid polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[1]

  • Solution:

    • Use a Moderating Agent: The addition of a moderating agent such as ferrous sulfate (FeSO₄) or boric acid can help to control the reaction's vigor.[4] Ferrous sulfate is thought to act as an oxygen carrier, allowing the oxidation to proceed more smoothly over a longer period.[5]

    • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the exotherm.

    • Gradual Heating: Begin by heating the mixture gently. Once the reaction starts, the heat generated from the reaction itself should be sufficient to maintain boiling. External heating should only be reapplied after the initial exothermic phase has subsided.[4]

Doebner-von Miller Synthesis

Issue: The reaction produces a complex mixture of by-products and resinous materials, leading to low yields.

  • Probable Cause: Similar to the Skraup synthesis, the acidic conditions can cause the polymerization of the α,β-unsaturated carbonyl compound.[2]

  • Solution:

    • Use a Biphasic Solvent System: By sequestering the α,β-unsaturated carbonyl compound in an organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase, the rate of polymerization can be significantly reduced, leading to an increased yield of the desired quinoline.[2]

    • Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline helps to keep its concentration low, thereby minimizing self-polymerization.[6]

    • Optimize Catalyst and Temperature: Experiment with different Brønsted or Lewis acids and maintain the lowest temperature at which the reaction proceeds efficiently to minimize side reactions.[2]

Combes Synthesis

Issue: A mixture of regioisomers is formed when using an unsymmetrical β-diketone.

  • Probable Cause: Cyclization of the enamine intermediate can occur on either side of the aromatic amine, leading to the formation of different regioisomers. The ratio of these isomers is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[7]

  • Solution:

    • Modify Substituents: The regioselectivity can be influenced by the nature of the substituents. For example, using an aniline with a bulky ortho-substituent may favor cyclization at the less sterically hindered position. Methoxy-substituted anilines have been observed to favor the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines tend to yield the 4-CF₃ regioisomer in certain modified Combes reactions.[7]

    • Catalyst Choice: The use of specific catalysts can influence the regiochemical outcome. For instance, a mixture of polyphosphoric acid (PPA) and an alcohol, which forms a polyphosphoric ester (PPE), has been shown to be an effective dehydrating agent and can influence regioselectivity.[7]

Friedländer Synthesis

Issue: Formation of aldol condensation by-products, leading to a complex mixture and difficult purification.

  • Probable Cause: The ketone reactant can undergo self-condensation under the reaction conditions, especially in the presence of a base catalyst.[1]

  • Solution:

    • Switch from Base to Acid Catalysis: Changing the catalyst from a base to an acid will prevent the base-catalyzed aldol self-condensation of the ketone.

    • Use an Imine Analog: To circumvent aldol condensation, particularly under alkaline conditions, an imine analog of the o-aminoaryl aldehyde or ketone can be used.

    • Milder Reaction Conditions: Employing milder reaction conditions, for example, by using a gold catalyst, can allow the reaction to proceed at lower temperatures, thus minimizing self-condensation.

    • Slow Addition of the Ketone: Slowly adding the ketone to the reaction mixture can help to keep its concentration low and reduce the rate of self-condensation.

Data Presentation

Table 1: Effect of Moderator on Skraup Synthesis
ModeratorReaction ConditionsYield (%)Observations
NoneVigorous, often uncontrolledLow and variableSignificant tar formation
Ferrous Sulfate (FeSO₄)Smoother, more controlled reactionImproved and more reproducibleReduced tar formation[5]
Boric AcidSmooth reactionModerateYields may be slightly lower than with FeSO₄[5]
Table 2: Influence of Catalyst on Friedländer Synthesis Yield
CatalystSolventTemperature (°C)Time (h)Yield (%)
NaOHEthanolReflux585
p-TsOHTolueneReflux690
ZnCl₂Neat120488
IodineSolvent-free100292
Amberlyst-15EthanolReflux395[8]
Nanocrystalline Sulfated ZirconiaEthanolReflux1.290[9]

Note: Yields are highly substrate-dependent and the data presented is illustrative of general trends.

Table 3: Regioselectivity in the Combes Synthesis with an Unsymmetrical β-Diketone
Aniline Substituent (para)β-DiketoneAcid CatalystRatio of Regioisomers (A:B)Total Yield (%)
-H1,1,1-trifluoro-2,4-pentanedionePPA/EthanolVaries with diketone substituent-
-OCH₃1,1,1-trifluoro-2,4-pentanedionePPA/EthanolFavors 2-CF₃ isomer-[7]
-Cl1,1,1-trifluoro-2,4-pentanedionePPA/EthanolFavors 4-CF₃ isomer-[7]
-F1,1,1-trifluoro-2,4-pentanedionePPA/EthanolFavors 4-CF₃ isomer-[7]

Note: Regioisomeric ratios are influenced by a combination of steric and electronic factors.[7]

Experimental Protocols

Moderated Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Anhydrous glycerol

  • Concentrated sulfuric acid

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Nitrobenzene (oxidizing agent)

  • Sodium hydroxide solution (for work-up)

  • Extraction solvent (e.g., toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the aniline, anhydrous glycerol, and ferrous sulfate heptahydrate.

  • With vigorous stirring and cooling in an ice bath, slowly and carefully add the concentrated sulfuric acid.

  • Add the nitrobenzene to the mixture.

  • Gently heat the reaction mixture. Once the reaction begins (indicated by boiling), remove the external heat source. The reaction is exothermic and should sustain reflux.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and carefully pour it into a large volume of cold water.

  • Make the solution strongly basic with a concentrated sodium hydroxide solution to liberate the free quinoline base.

  • Purify the crude quinoline by steam distillation to separate it from non-volatile tar.

  • Extract the distillate with an organic solvent, dry the organic layer, and purify further by vacuum distillation.

Base-Catalyzed Friedländer Synthesis of 2-Methylquinoline

Materials:

  • 2-Aminoacetophenone

  • Acetone

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoacetophenone in ethanol.

  • Add acetone and a catalytic amount of potassium hydroxide.

  • Heat the mixture to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the reaction mixture. The product may precipitate upon cooling.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualizations

Troubleshooting Workflow for Quinoline Synthesis

G start Low Yield or High Impurity in Quinoline Synthesis synthesis_method Identify Synthesis Method (Skraup, Doebner-von Miller, Combes, Friedländer) start->synthesis_method skraup Skraup synthesis_method->skraup dvm Doebner-von Miller synthesis_method->dvm combes Combes synthesis_method->combes friedlander Friedländer synthesis_method->friedlander skraup_issue Issue: Vigorous Reaction, Tar Formation skraup->skraup_issue dvm_issue Issue: Polymerization, Low Yield dvm->dvm_issue combes_issue Issue: Regioisomer Mixture combes->combes_issue friedlander_issue Issue: Aldol By-products friedlander->friedlander_issue skraup_sol Solution: - Add Moderator (FeSO₄) - Control Temperature - Slow Acid Addition skraup_issue->skraup_sol dvm_sol Solution: - Biphasic System - Slow Reactant Addition - Optimize Catalyst dvm_issue->dvm_sol combes_sol Solution: - Modify Substituents - Change Catalyst (e.g., PPA/Alcohol) combes_issue->combes_sol friedlander_sol Solution: - Switch to Acid Catalyst - Use Imine Analog - Milder Conditions friedlander_issue->friedlander_sol end_node Improved Yield and Purity skraup_sol->end_node dvm_sol->end_node combes_sol->end_node friedlander_sol->end_node

Caption: A logical workflow for troubleshooting common issues in quinoline synthesis.

By-product Formation Pathway in Skraup Synthesis

G glycerol Glycerol acrolein Acrolein glycerol->acrolein Dehydration (H₂SO₄) michael_adduct Michael Adduct acrolein->michael_adduct polymerization Polymerization acrolein->polymerization aniline Aniline aniline->michael_adduct dihydroquinoline Dihydroquinoline michael_adduct->dihydroquinoline Cyclization quinoline Quinoline (Desired Product) dihydroquinoline->quinoline Oxidation tar Tar By-products polymerization->tar

Caption: By-product pathway in the Skraup synthesis.

By-product Formation Pathway in Friedländer Synthesis

G start 2-Aminoaryl Ketone + Ketone base_cat Base Catalyst start->base_cat acid_cat Acid Catalyst start->acid_cat aldol_self Aldol Self-Condensation of Ketone base_cat->aldol_self Favored friedlander_reaction Friedländer Condensation base_cat->friedlander_reaction acid_cat->friedlander_reaction Favored aldol_byproduct Aldol By-product aldol_self->aldol_byproduct quinoline Quinoline (Desired Product) friedlander_reaction->quinoline

Caption: Aldol by-product formation in base-catalyzed Friedländer synthesis.

References

Catalyst Selection for Reactions Involving 5-Chloro-2-ethoxybenzaldehyde: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalysts for reactions involving 5-Chloro-2-ethoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound and what catalysts are typically used?

A1: this compound is a versatile intermediate. Common reactions include:

  • Condensation Reactions (e.g., Claisen-Schmidt, Knoevenagel): These reactions form new carbon-carbon bonds. Weak bases like piperidine or basic ionic liquids are often used for Knoevenagel condensations.[1] For Claisen-Schmidt condensations, bases such as sodium hydroxide (NaOH) in ethanol are common.[2] Mixed metal oxides have also been shown to be effective catalysts.[3]

  • Reductions (Hydrogenation): The aldehyde group can be reduced to an alcohol. The most common and effective heterogeneous catalyst for this is palladium on carbon (Pd/C).[1]

  • Oxidation: The aldehyde can be oxidized to a carboxylic acid. While not explicitly detailed for this specific molecule in the provided context, manganese-containing ZSM-5 has been used for the oxidation of similar chlorinated toluenes to the corresponding benzaldehydes, suggesting its potential applicability.[4]

  • Decarbonylation: This reaction removes the carbonyl group. A dual photoorgano-cobalt catalysis system has been used for the decarbonylation of benzaldehydes.[5]

Q2: How do the chloro and ethoxy substituents on the benzaldehyde ring affect catalyst selection and reactivity?

A2: The electronic nature of substituents on the benzaldehyde ring significantly impacts reactivity. The chlorine atom is an electron-withdrawing group, which can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack in reactions like condensation. The ethoxy group is an electron-donating group, which can have an opposing effect. The overall reactivity will be a balance of these electronic influences.

Q3: For a Knoevenagel condensation, why is a weak base preferred over a strong base like NaOH?

A3: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can promote a competing self-condensation of the aldehyde (an aldol reaction), which will reduce the yield of the desired Knoevenagel product.[1] Weak bases, such as piperidine, are sufficiently basic to deprotonate the active methylene compound without causing significant self-condensation of the this compound.[1]

Q4: What are the key considerations for catalyst selection in a Suzuki coupling reaction with a derivative of this compound?

A4: While not a direct reaction of the aldehyde, if the chloro group is involved in a Suzuki coupling, a palladium catalyst with appropriate ligands is typically used. Potential issues include catalyst deactivation and a side reaction called protodeboronation, where the boronic acid is replaced by a hydrogen atom. To mitigate this, using anhydrous solvents, dry reagents, and sometimes a boronate ester instead of a boronic acid can be beneficial as they are more stable.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Condensation Reactions
  • Possible Cause: Inactive or insufficient catalyst.

    • Solution: Use a fresh batch of the catalyst, ensuring it has been stored correctly. You can also try incrementally increasing the catalyst loading in small-scale optimization experiments.[1]

  • Possible Cause: Presence of water.

    • Solution: Water can inhibit the reaction. Ensure all reagents and solvents are anhydrous.

  • Possible Cause: Self-condensation of the aldehyde.

    • Solution: This is more likely with stronger bases.[1] Switch to a weaker amine catalyst like piperidine.[1] If side products persist, consider running the reaction at a lower temperature.

Issue 2: Catalyst Deactivation or Poisoning
  • Symptoms: The reaction fails to start or stalls unexpectedly. Even with increased catalyst loading or extended reaction times, the conversion of starting materials is incomplete.[6]

  • Possible Cause (especially with metal catalysts): Halide Poisoning. The chlorine atom on the starting material can, in some cases, lead to the release of chloride ions which are known poisons for many transition metal catalysts, particularly palladium and rhodium.[6] They can irreversibly bind to the metal's active site.[6]

    • Troubleshooting Steps:

      • Select Halide-Tolerant Catalysts: Opt for catalyst systems known for their stability in the presence of halides. For palladium catalysts, bulky, electron-rich phosphine ligands may help reduce deactivation.[6]

      • Use a Halide Scavenger: Adding a silver salt (e.g., silver carbonate) can precipitate halide ions, preventing them from coordinating to the catalyst.[6]

      • Slow Addition of Reagents: Slowly adding reagents can help maintain a low concentration of any released chloride ions, thus reducing the rate of catalyst poisoning.[6]

  • Diagnostic Test: To confirm catalyst deactivation, add a fresh batch of catalyst to a stalled reaction. If the reaction restarts, it strongly indicates that the initial catalyst was deactivated.[6]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation

This protocol is adapted from general procedures for substituted benzaldehydes.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and an active methylene compound (e.g., malononitrile, 1.0 equivalent) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents).

  • Reaction: Stir the mixture at room temperature or reflux, monitoring the reaction progress using Thin-Layer Chromatography (TLC).[1]

  • Workup: Once the reaction is complete (indicated by the disappearance of the benzaldehyde spot on the TLC plate), cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the product can be isolated by extraction following the removal of the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Hydrogenation to (5-Chloro-2-ethoxyphenyl)methanol

This protocol is based on standard procedures for the reduction of benzaldehydes.

  • Reaction Setup: To a hydrogenation flask, add this compound (1.0 equivalent) and a suitable solvent (e.g., ethanol or ethyl acetate).

  • Catalyst Addition: Add 5% or 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude alcohol, which can be further purified if necessary.

Data Presentation

The following tables summarize typical catalysts and conditions for key reactions involving substituted benzaldehydes, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Catalyst Systems for Claisen-Schmidt Condensation

Substituted BenzaldehydeKetoneCatalyst/SolventYield (%)
4-Chlorobenzaldehyde2'-Hydroxyacetophenoneaq. KOH/Ethanol72
BenzaldehydeAcetophenoneNaOH/Ethanol43
3,4-Dimethoxybenzaldehyde5'-fluoro-2'-hydroxyacetophenoneKOH/Ball Mill96

Data compiled from various sources.[2]

Table 2: Catalyst Systems for Knoevenagel Condensation

Substituted BenzaldehydeActive Methylene CompoundCatalyst/SolventReaction TimeYield (%)
BenzaldehydeMalononitrilePiperidine/Ethanol10 min90
4-ChlorobenzaldehydeMalononitrilePiperidine/Ethanol5 min95
4-MethoxybenzaldehydeMalononitrilePiperidine/Ethanol15 min85

This table is illustrative and based on general knowledge of Knoevenagel condensation reactions.

Visualizations

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Select Reagents & Solvent Setup Reaction Setup Reagents->Setup Catalyst Select Catalyst Catalyst->Setup Monitor Monitor Progress (TLC) Setup->Monitor Workup Quench & Extract Monitor->Workup Reaction Complete Purify Purify (Chromatography/ Recrystallization) Workup->Purify Characterize Characterize Product Purify->Characterize Troubleshooting_Catalyst_Deactivation Troubleshooting Catalyst Deactivation Start Reaction Stalled or Incomplete AddCatalyst Add fresh catalyst to a sample Start->AddCatalyst Restart Reaction Restarts AddCatalyst->Restart Yes NoRestart No Change AddCatalyst->NoRestart No Deactivation Conclusion: Catalyst Deactivation Restart->Deactivation OtherIssue Conclusion: Other Issue (e.g., reagent quality, conditions) NoRestart->OtherIssue Claisen_Schmidt_Pathway Simplified Claisen-Schmidt Pathway Aldehyde This compound Addition Nucleophilic Addition Aldehyde->Addition Ketone Enolizable Ketone (e.g., Acetophenone) Enolate Enolate Formation Ketone->Enolate + Base Base Base (e.g., NaOH) Base->Enolate Enolate->Addition Intermediate Aldol Intermediate Addition->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Product α,β-Unsaturated Ketone (Chalcone) Dehydration->Product

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Data of 5-Chloro-2-ethoxybenzaldehyde and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted and Comparative NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 5-Chloro-2-ethoxybenzaldehyde, alongside experimental data for the comparable molecules: 2-ethoxybenzaldehyde, 4-chlorobenzaldehyde, and 3-chlorobenzaldehyde. These compounds were selected to illustrate the electronic effects of the chloro and ethoxy substituents on the benzaldehyde scaffold.

Table 1: ¹H NMR Spectral Data (Predicted and Experimental)

CompoundAldehyde Proton (s, 1H)Aromatic Protons (m)Ethoxy Protons (-OCH₂CH₃)Solvent
This compound (Predicted) ~10.4 ppm~7.8 (d), ~7.5 (dd), ~7.0 (d) ppm~4.2 (q, 2H), ~1.5 (t, 3H) ppmCDCl₃
2-Ethoxybenzaldehyde10.52 ppm7.85 (dd), 7.53 (ddd), 7.07 (t), 6.97 (d) ppm4.17 (q, 2H), 1.48 (t, 3H) ppmCDCl₃
4-Chlorobenzaldehyde10.00 ppm7.84 (d, 2H), 7.53 (d, 2H) ppm-CDCl₃
3-Chlorobenzaldehyde9.94 ppm7.77 (s), 7.71 (d), 7.53 (d), 7.42 (t) ppm-CDCl₃

Table 2: ¹³C NMR Spectral Data (Predicted and Experimental)

CompoundC=OC-OC-ClAromatic CarbonsEthoxy Carbons (-OCH₂CH₃)Solvent
This compound (Predicted) ~189 ppm~160 ppm~128 ppm~136, 135, 126, 125, 114 ppm~65, 15 ppmCDCl₃
2-Ethoxybenzaldehyde191.8 ppm161.5 ppm-136.2, 128.9, 125.1, 121.0, 112.4 ppm64.6, 14.7 ppmCDCl₃
4-Chlorobenzaldehyde191.05 ppm-140.96 ppm134.58, 130.60, 129.31 ppm-CDCl₃
3-Chlorobenzaldehyde190.81 ppm-135.33 ppm137.96, 134.30, 130.36, 129.12, 127.98 ppm-CDCl₃

Interpretation and Comparison

The predicted NMR data for this compound is derived from the additive effects of the chloro and ethoxy substituents observed in the experimental data of the analogous compounds.

  • ¹H NMR: The aldehyde proton is expected to appear as a singlet around 10.4 ppm. The aromatic region will display a complex splitting pattern due to the three non-equivalent protons. The ethoxy group will be characterized by a quartet for the methylene protons and a triplet for the methyl protons.

  • ¹³C NMR: The carbonyl carbon is predicted to have a chemical shift of approximately 189 ppm. The carbon attached to the ethoxy group (C-O) will be significantly downfield, while the carbon bearing the chlorine atom (C-Cl) will also be influenced. The remaining aromatic carbons will have distinct chemical shifts based on their electronic environment.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.
  • Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
  • Temperature: Standard room temperature (e.g., 298 K).
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
  • Spectral Width: Typically 12-16 ppm.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-5 seconds.
  • Number of Scans: 8-16 scans for a reasonably concentrated sample.
  • Referencing: The residual solvent peak is used as an internal reference (e.g., CDCl₃ at 7.26 ppm).

3. ¹³C NMR Acquisition:

  • Spectrometer: Same as for ¹H NMR.
  • Temperature: Standard room temperature.
  • Pulse Program: A standard proton-decoupled pulse experiment (e.g., 'zgpg30').
  • Spectral Width: Typically 0-220 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 128-1024 scans, depending on the sample concentration.
  • Referencing: The solvent peak is used as an internal reference (e.g., CDCl₃ at 77.16 ppm).

Logical Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the NMR spectral data of this compound by comparing it with related structures.

G NMR Data Interpretation Workflow for this compound cluster_ref Reference Data A Target Compound: This compound (NMR Data to be Interpreted) E Predicted NMR Spectra for Target Compound A->E Prediction based on substituent effects B Reference Compound 1: 2-Ethoxybenzaldehyde (Effect of Ethoxy Group) B->E C Reference Compound 2: 4-Chlorobenzaldehyde (Effect of Chloro Group - para) C->E D Reference Compound 3: 3-Chlorobenzaldehyde (Effect of Chloro Group - meta) D->E F Structural Confirmation and Data Validation E->F

Caption: Workflow for predicting and interpreting the NMR spectra of the target compound.

This guide serves as a valuable resource for researchers working with this compound and similar compounds, facilitating accurate spectral interpretation and structural verification.

A Comparative Guide to the Synthesis of Substituted Ethoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted ethoxybenzaldehydes are valuable intermediates in the synthesis of a wide array of organic molecules, finding applications in pharmaceuticals, fragrances, and materials science. The selection of an appropriate synthetic route is crucial for achieving high yields, purity, and cost-effectiveness. This guide provides an objective comparison of common synthetic strategies for preparing these compounds, supported by experimental data and detailed protocols.

Two primary strategic approaches are generally employed for the synthesis of substituted ethoxybenzaldehydes:

  • Route A: Etherification followed by Formylation. This approach involves the initial synthesis of a substituted ethoxybenzene, followed by the introduction of the aldehyde group.

  • Route B: Formylation followed by Etherification. This strategy begins with the formylation of a substituted phenol to produce a hydroxybenzaldehyde, which is then etherified to yield the desired ethoxybenzaldehyde.

This guide will delve into the specifics of these routes, examining the Williamson ether synthesis for the etherification step and comparing three common formylation methods: the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions.

Comparison of Synthesis Routes

The choice between these synthetic strategies is often dictated by the nature and position of the substituents on the aromatic ring, as well as the desired regioselectivity of the formylation. The following table summarizes experimental data for various synthesis routes to different substituted ethoxybenzaldehydes.

Target MoleculeSynthetic RouteStarting MaterialKey Reagents & ConditionsYield (%)Reference
2-Ethoxy-4-nitrobenzaldehyde Formylation then Etherification2-Hydroxy-4-nitrobenzaldehyde1. K₂CO₃, DMF2. Ethyl iodide, 80°C, 12-16hNot Specified
3-Ethoxy-4-methoxybenzaldehyde (Ethyl Vanillin) Formylation then EtherificationIsovanillin (3-Hydroxy-4-methoxybenzaldehyde)NaOH, Water, Tetrabutylammonium fluoride, Bromoethane, 25°C, 4h96.1
4-Ethoxy-3-methoxybenzaldehyde Formylation then EtherificationVanillin (4-Hydroxy-3-methoxybenzaldehyde)NaOH, Water, Benzyltriethylammonium chloride, Ethyl bromide, 25°CNot Specified
5-Bromo-2,3-dimethoxybenzaldehyde Bromination then Methylationo-Vanillin (2-Hydroxy-3-methoxybenzaldehyde)1. Br₂, Acetic acid2. Methyl iodide, K₂CO₃, DMF, rt, 4h98 (Methylation step)[1]
Generic Ethoxybenzene EtherificationPhenol1. NaOH2. Ethyl iodide, Reflux, 45 minNot Specified
Generic ortho-Hydroxybenzaldehydes Formylation (Duff Reaction)Various PhenolsHexamethylenetetramine, Glycerol, Glyceroboric acid, 150-160°C, 2-3h6.8 - 18[2]
Generic ortho-Hydroxybenzaldehydes Formylation (Reimer-Tiemann)PhenolChloroform, NaOH, 60°C, 3h20-60[3][4]
Generic Formyl Arenes Formylation (Vilsmeier-Haack)Electron-rich arenePOCl₃, DMFModerate to Good[5]

Experimental Protocols

Detailed methodologies for the key reactions are provided below to facilitate replication and adaptation.

Williamson Ether Synthesis of 2-Ethoxy-4-nitrobenzaldehyde[1]

This protocol is an example of Route B, where a pre-existing aldehyde is etherified.

Materials:

  • 2-Hydroxy-4-nitrobenzaldehyde

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl iodide (C₂H₅I)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask, add 2-hydroxy-4-nitrobenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF (approximately 10 mL per gram of the starting aldehyde).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Vilsmeier-Haack Formylation

This protocol describes a general procedure for the formylation of an electron-rich aromatic compound, which would be the key step in Route A.

Materials:

  • Substituted ethoxybenzene

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylformamide (DMF)

  • Sodium acetate (NaOAc)

  • Diethyl ether

  • Brine

Procedure:

  • Dissolve the substituted ethoxybenzene (1.0 eq) in DMF.

  • Cool the solution to 0°C.

  • Slowly add phosphorus oxychloride (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for several hours (monitoring by TLC is recommended).

  • Cool the reaction mixture back to 0°C and quench by the slow addition of an aqueous solution of sodium acetate.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over a suitable drying agent, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography or distillation.

Duff Reaction[4]

This is a classic method for the ortho-formylation of phenols.

Materials:

  • Substituted phenol

  • Hexamethylenetetramine

  • Glycerol

  • Boric acid

  • Sulfuric acid

Procedure:

  • Prepare a mixture of glycerol and boric acid and heat to 150°C to form glyceroboric acid.

  • Add the phenol and hexamethylenetetramine to the hot glyceroboric acid.

  • Maintain the reaction temperature between 150-160°C for 2-3 hours.

  • Cool the reaction mixture and hydrolyze by adding a dilute solution of sulfuric acid.

  • The product, an ortho-hydroxybenzaldehyde, can often be isolated by steam distillation.

Reimer-Tiemann Reaction[5]

This reaction is another method for the ortho-formylation of phenols, typically giving moderate yields.[3]

Materials:

  • Substituted phenol

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Ethanol/Water mixture

Procedure:

  • Dissolve the phenol in an aqueous or ethanolic solution of sodium hydroxide.

  • Heat the solution to around 60-70°C.

  • Add chloroform dropwise with vigorous stirring.

  • Maintain the reaction at this temperature for several hours.

  • After the reaction is complete, cool the mixture and acidify to precipitate the product.

  • The product can be purified by recrystallization or chromatography. The typical yield for this reaction is in the range of 20-60%.[3]

Visualization of Synthetic Strategies

The logical workflow for selecting a synthetic route can be visualized as follows:

Synthesis_Strategy start Define Target Substituted Ethoxybenzaldehyde route_A Route A: Etherification then Formylation start->route_A route_B Route B: Formylation then Etherification start->route_B etherification Williamson Ether Synthesis route_A->etherification formylation Formylation Method route_B->formylation etherification->formylation analysis Compare Yield, Purity, Regioselectivity, and Cost etherification->analysis formylation->etherification vilsmeier Vilsmeier-Haack formylation->vilsmeier duff Duff Reaction formylation->duff reimer Reimer-Tiemann formylation->reimer vilsmeier->analysis duff->analysis reimer->analysis end Select Optimal Route analysis->end Experimental_Workflow cluster_step1 Step 1: First Reaction cluster_step2 Step 2: Second Reaction start_material Starting Material (Phenol or Ethoxybenzene derivative) reaction1 Reaction (Etherification or Formylation) start_material->reaction1 workup1 Workup & Isolation reaction1->workup1 intermediate Intermediate Product workup1->intermediate reaction2 Reaction (Formylation or Etherification) intermediate->reaction2 workup2 Workup & Purification reaction2->workup2 final_product Final Product (Substituted Ethoxybenzaldehyde) workup2->final_product

References

A Comparative Analysis of the Biological Activities of Halogenated Benzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of halogenated benzaldehyde isomers, supported by experimental data. The position of the halogen atom on the benzaldehyde ring significantly influences its biological effects, including antimicrobial, antifungal, and cytotoxic properties. Understanding these structure-activity relationships is crucial for the development of new therapeutic agents.

Antimicrobial Activity

The antimicrobial potential of halogenated benzaldehydes is influenced by the type and position of the halogen substituent. Generally, the aldehyde group is more active than a carboxyl group in related benzoic acids.

Table 1: Comparative Antimicrobial Activity of Halogenated Benzaldehyde Isomers

CompoundTarget OrganismActivity Metric (e.g., MIC)Reference
2-ChlorobenzaldehydeData not available in searched literature-
3-ChlorobenzaldehydeData not available in searched literature-
4-ChlorobenzaldehydeData not available in searched literature-
2-FluorobenzaldehydeInvolved in synthesis of antibacterial agents-
3-FluorobenzaldehydeInvolved in synthesis of antibacterial agents-
4-FluorobenzaldehydeInvolved in synthesis of antibacterial agents-
Halogenated SalicylaldehydesVarious bacteria and fungiPotent activity correlated with NMR signal broadening of the hydroxyl proton[1]

Antifungal Activity

Several studies have highlighted the antifungal properties of benzaldehyde derivatives. The structure-activity analysis reveals that the presence of an ortho-hydroxyl group tends to increase antifungal activity.[2][3] Benzaldehydes are thought to exert their antifungal effects by disrupting cellular antioxidation systems.[2][3]

Derivatives of halogenated benzaldehydes have been investigated for their antifungal properties. For instance, Schiff bases derived from ortho-hydroxybenzaldehyde have shown activity against various Fusarium species.

Cytotoxic Activity

The cytotoxic effects of halogenated benzaldehydes and their derivatives against cancer cell lines are an active area of research. The position of the halogen substituent can influence the compound's ability to induce cell death.

For example, a study on α-hydroxyphosphonate derivatives of substituted benzaldehydes revealed that the position of substituents on the benzene ring is a key determinant of their toxicity to cancer cell lines. Some of the synthesized compounds were found to be effective against multidrug-resistant uterine sarcoma cell lines.

Mechanisms of Action & Signaling Pathways

The biological activities of halogenated benzaldehydes are underpinned by various mechanisms of action that can trigger specific signaling pathways.

Disruption of Cellular Antioxidation

Benzaldehydes with antifungal properties often act by disrupting the cellular antioxidation systems in fungi.[2][3] This can lead to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage.

cluster_fungal_cell Fungal Cell Halogenated_Benzaldehyde Halogenated Benzaldehyde Cellular_Antioxidation_System Cellular Antioxidation System (e.g., SOD, GR) Halogenated_Benzaldehyde->Cellular_Antioxidation_System Inhibits ROS_Accumulation ROS Accumulation Halogenated_Benzaldehyde->ROS_Accumulation Induces Cellular_Antioxidation_System->ROS_Accumulation Prevents Cellular_Damage Cellular Damage ROS_Accumulation->Cellular_Damage Fungal_Cell_Death Fungal Cell Death Cellular_Damage->Fungal_Cell_Death

Caption: Disruption of Fungal Cellular Antioxidation by Halogenated Benzaldehydes.

Modulation of Cancer-Related Signaling Pathways

In cancer cells, benzaldehyde has been shown to suppress multiple signaling pathways, including the PI3K/AKT/mTOR, STAT3, NF-κB, and ERK pathways.[4] This suppression is thought to be mediated through the regulation of 14-3-3 family proteins, which are key signaling intermediates.[4][5]

cluster_cancer_cell Cancer Cell Benzaldehyde Benzaldehyde Protein_14_3_3 14-3-3 Proteins Benzaldehyde->Protein_14_3_3 Regulates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Protein_14_3_3->PI3K_AKT_mTOR Modulates STAT3_Pathway STAT3 Pathway Protein_14_3_3->STAT3_Pathway Modulates NF_kB_Pathway NF-κB Pathway Protein_14_3_3->NF_kB_Pathway Modulates ERK_Pathway ERK Pathway Protein_14_3_3->ERK_Pathway Modulates Cell_Proliferation_Survival Cell Proliferation & Survival PI3K_AKT_mTOR->Cell_Proliferation_Survival STAT3_Pathway->Cell_Proliferation_Survival NF_kB_Pathway->Cell_Proliferation_Survival ERK_Pathway->Cell_Proliferation_Survival

Caption: Benzaldehyde's Regulation of Cancer Signaling Pathways via 14-3-3 Proteins.

Experimental Protocols

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

cluster_workflow Broth Microdilution Workflow Start Start Prepare_Compound_Dilutions Prepare serial dilutions of test compound in a 96-well plate Start->Prepare_Compound_Dilutions Inoculate_Wells Inoculate wells with a standardized microbial suspension Prepare_Compound_Dilutions->Inoculate_Wells Incubate_Plate Incubate the plate at the appropriate temperature and duration Inoculate_Wells->Incubate_Plate Read_Results Visually or spectrophotometrically determine the lowest concentration that inhibits microbial growth (MIC) Incubate_Plate->Read_Results End End Read_Results->End

Caption: Workflow for Broth Microdilution Assay.

Protocol Details:

  • Preparation of Compounds: Halogenated benzaldehyde isomers are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbe and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under optimal conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Protocol Details:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the halogenated benzaldehyde isomers for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

This guide highlights the significant impact of halogen isomer position on the biological activities of benzaldehydes. Further research focusing on direct comparative studies of isomers is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Purity Assessment of 5-Chloro-2-ethoxybenzaldehyde by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a critical factor that can influence the outcome of synthetic pathways and the quality of the final product. 5-Chloro-2-ethoxybenzaldehyde is a key building block in the synthesis of various pharmaceutical and research compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of this compound, supported by detailed experimental protocols and data presentation.

Comparison of Analytical Techniques

While HPLC is a powerful tool for purity determination, a multi-faceted approach employing various analytical methods provides a more complete purity profile. The following table compares HPLC with other common analytical techniques for the quality control of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyInfrared (IR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds followed by detection based on mass-to-charge ratio.Provides detailed structural information based on the magnetic properties of atomic nuclei.Identifies functional groups present in a molecule based on the absorption of infrared radiation.
Applicability Ideal for non-volatile and thermally labile compounds.[1]Suitable for volatile and thermally stable compounds. Derivatization may be needed for less volatile compounds.[2]Excellent for structural elucidation and identification of impurities with different chemical shifts.[1]Primarily used for functional group identification and confirmation of the compound's identity.
Primary Use Quantitative purity assessment and impurity profiling.[2][3]Identification of volatile impurities and residual solvents.[1][2]Structural confirmation and identification of structurally related impurities.Confirmation of the presence of key functional groups (e.g., aldehyde, ether).
Sensitivity High (ng to pg level).[1]Very high (pg to fg level).[1]Lower sensitivity compared to chromatographic methods.Generally lower sensitivity.
Typical Data Chromatogram with retention time and peak area.Chromatogram and mass spectrum for each peak.¹H and ¹³C NMR spectra.IR spectrum showing characteristic absorption bands.
High-Performance Liquid Chromatography (HPLC) Purity Assessment

A reversed-phase HPLC (RP-HPLC) method is recommended for the routine purity analysis of this compound due to its polarity. This technique offers high resolution and is adept at separating the main compound from non-volatile process-related impurities.[2]

Illustrative HPLC Data for Purity Assessment

The following table summarizes hypothetical data from the analysis of two different batches of this compound against a reference standard.

SampleRetention Time (min)Peak Area (%)Purity (%)
Reference Standard 6.4599.95≥99.5
Batch A 6.4699.6899.68
Batch B 6.4498.8598.85
Impurity 1 (Batch B) 4.210.75-
Impurity 2 (Batch B) 7.890.40-

Experimental Protocols

A detailed and robust experimental protocol is crucial for obtaining reliable and reproducible results.

HPLC Method for Purity Determination

This protocol is a recommended starting point and may require optimization based on the specific instrumentation and potential impurities.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard analytical HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[4]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A). A potential gradient could be: 0-15 min, 50-80% B; 15-20 min, 80% B; 20-22 min, 80-50% B; 22-25 min, 50% B.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection Wavelength: 254 nm.[4]

  • Injection Volume: 10 µL.[4]

2. Standard and Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard (purity ≥99.5%) into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Sample Solution (1 mg/mL): Prepare samples of this compound in the same manner as the standard solution.[4] Ensure complete dissolution, using sonication if necessary, and filter through a 0.45 µm syringe filter before injection.[3]

3. Data Analysis:

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3]

Workflow and Process Visualization

A visual representation of the experimental workflow can aid in understanding the logical sequence of steps involved in the purity assessment.

HPLC_Purity_Assessment_Workflow Experimental Workflow for HPLC Purity Assessment cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis prep_standard Prepare Standard Solution (1 mg/mL in Methanol) prep_sample Prepare Sample Solution (1 mg/mL in Methanol) filter_sample Filter through 0.45 µm Syringe Filter prep_sample->filter_sample hplc_system HPLC System Setup (C18 Column, Gradient Elution) filter_sample->hplc_system inject_sample Inject Sample/Standard (10 µL) hplc_system->inject_sample run_hplc Chromatographic Separation inject_sample->run_hplc detect UV Detection at 254 nm run_hplc->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC Purity Assessment.[4]

This guide provides a framework for the purity assessment of this compound, emphasizing the utility of HPLC in conjunction with other analytical methods for comprehensive quality control. The provided protocols and data serve as a valuable resource for researchers in ensuring the integrity of their chemical compounds.

References

A Comparative Guide to the Structural Validation of 5-Chloro-2-ethoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of 5-Chloro-2-ethoxybenzaldehyde and its derivatives. It includes detailed experimental protocols and supporting data to aid in the accurate characterization of these compounds, which are of interest in medicinal chemistry and materials science.

Structural Elucidation: A Multi-faceted Approach

The unambiguous determination of the chemical structure of this compound derivatives relies on a combination of spectroscopic and spectrometric techniques. This guide focuses on the most common and powerful methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

While publicly available, peer-reviewed spectral data specifically for this compound is limited, this guide presents data for closely related analogs and the precursor, 5-chloro-2-hydroxybenzaldehyde, to provide a robust framework for structural validation.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for this compound and its precursors or analogs. This data serves as a reference for researchers synthesizing and characterizing novel derivatives.

Table 1: ¹H NMR Spectroscopic Data of Benzaldehyde Derivatives

CompoundSolventChemical Shift (δ) ppm
5-Chloro-2-hydroxybenzaldehyde -No publicly available experimental data found.
2-Methoxybenzaldehyde [1]DMSO-d610.19 (s, 1H, CHO), 7.67 (dd, J=7.7, 1.8 Hz, 1H), 7.61-7.55 (m, 1H), 7.18 (d, J=8.4 Hz, 1H), 7.08 (t, J=7.5 Hz, 1H), 3.86 (s, 3H, OCH3)
4-Methoxybenzaldehyde CDCl39.88 (s, 1H, CHO), 7.84 (d, J=8.8 Hz, 2H), 6.98 (d, J=8.8 Hz, 2H), 3.88 (s, 3H, OCH3)
2-Methylbenzaldehyde [1]DMSO-d610.19 (s, 1H, CHO), 7.75 (d, J=7.6 Hz, 1H), 7.55 (t, J=7.4 Hz, 1H), 7.42 (t, J=7.5 Hz, 1H), 7.34 (d, J=7.5 Hz, 1H), 2.61 (s, 3H, CH3)

Table 2: ¹³C NMR Spectroscopic Data of Benzaldehyde Derivatives

CompoundSolventChemical Shift (δ) ppm
5-Chloro-2-hydroxybenzaldehyde -No publicly available experimental data found.
2-Methoxybenzaldehyde [1]DMSO-d6189.0 (CHO), 161.5, 136.4, 127.7, 124.1, 120.5, 112.6, 55.8 (OCH3)
4-Methoxybenzaldehyde D2OPredicted data available.
2-Methylbenzaldehyde [1]DMSO-d6193.3 (CHO), 140.1, 133.9, 133.8, 131.7, 131.3, 126.4, 19.0 (CH3)

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

CompoundTechniqueKey Data
This compound [2]MS (Predicted)[M+H]⁺: 185.03639, [M+Na]⁺: 207.01833
5-Chloro-2-hydroxybenzaldehyde [3]MS (EI)Molecular Ion (M⁺) at m/z 156.
5-Chloro-2-hydroxybenzaldehyde [3]IRKey absorptions for O-H, C=O, and C-Cl bonds.
2-Ethoxybenzaldehyde [4]MS (EI)Molecular Ion (M⁺) at m/z 150.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the synthesis and characterization of this compound derivatives.

Synthesis of this compound via Williamson Ether Synthesis[7]

This protocol describes a common method for the preparation of 2-ethoxybenzaldehyde derivatives.

Materials:

  • 5-Chlorosalicylaldehyde

  • Ethyl iodide or ethyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask, add 5-chlorosalicylaldehyde (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (1.5 eq) to the solution and stir at room temperature for 15 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and pour it into water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum to determine the number of different proton environments and their splitting patterns, which provides information on the connectivity of the molecule.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon atoms.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural insights.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Analysis: Acquire the IR spectrum to identify the presence of key functional groups, such as the aldehyde carbonyl (C=O) stretch, C-O ether stretches, and aromatic C-H and C=C bonds.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological contexts.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Structural Validation Start 5-Chlorosalicylaldehyde Reagents Ethyl Iodide, K₂CO₃, DMF Start->Reagents Reaction Williamson Ether Synthesis Reagents->Reaction Workup Extraction & Purification Reaction->Workup Product This compound Workup->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Data Spectroscopic Data NMR->Data MS->Data IR->Data

Caption: Workflow for the synthesis and structural validation of this compound.

Salicylanilide derivatives, which are structurally related to the parent compound of the title derivatives, have shown a range of biological activities, including antimycobacterial, antibacterial, and antifungal properties.[5] A potential mechanism of action for such compounds could involve the inhibition of key metabolic pathways in pathogens. The following diagram illustrates a hypothetical signaling pathway inhibition.

G Hypothetical Inhibition of a Pathogen Signaling Pathway cluster_pathway Pathogen Survival Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Survival Gene Expression TF->Gene Inhibitor This compound Derivative Inhibitor->Inhibition Inhibition->Kinase1

Caption: Potential inhibitory action on a pathogen signaling cascade.

Conclusion

References

A Comparative Guide to Catalysts for Benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various catalysts for two key reactions of benzaldehyde: selective hydrogenation to benzyl alcohol and oxidation to benzoic acid. The performance of heterogeneous catalysts is objectively compared, supported by experimental data from recent literature. Detailed experimental protocols and reaction pathway visualizations are included to aid in experimental design and catalyst selection.

Catalytic Hydrogenation of Benzaldehyde to Benzyl Alcohol

The selective hydrogenation of benzaldehyde to benzyl alcohol is a crucial transformation in the synthesis of fine chemicals, pharmaceuticals, and fragrances. The ideal catalyst should exhibit high conversion of benzaldehyde and high selectivity towards benzyl alcohol, minimizing the formation of byproducts such as toluene and benzene. This section compares the performance of various supported metal catalysts in this reaction.

Performance Comparison of Hydrogenation Catalysts

The following table summarizes the performance of different catalysts in the selective hydrogenation of benzaldehyde to benzyl alcohol under various reaction conditions.

CatalystSupportTemperature (°C)Pressure (bar)SolventBenzaldehyde Conversion (%)Benzyl Alcohol Selectivity (%)Reference
AuAl₂O₃1201Gas Phase>95100[1]
PtAl₂O₃809Water10095[2]
PdAl₂O₃40AmbientCyclohexaneHighHigh[3]
NiAl₂O₃70AmbientNot Specified6.5Not Specified[4]
Co-NiAl₂O₃80AmbientNot Specified10.57Not Specified[4]
PdBentonite100Not SpecifiedNot Specified95>95[3]
RuSupport not specifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh ActivityHigh Selectivity[5]

Note: Direct comparison of catalyst performance can be challenging due to variations in experimental conditions, catalyst preparation methods, and support properties. The data presented here is intended to provide a general overview of catalyst efficacy.

Experimental Protocol: Selective Hydrogenation of Benzaldehyde using a Palladium on Carbon (Pd/C) Catalyst

This protocol describes a general procedure for the liquid-phase hydrogenation of benzaldehyde using a commercially available Pd/C catalyst.

Materials:

  • Benzaldehyde

  • Palladium on carbon (e.g., 5 wt% Pd/C)

  • Solvent (e.g., ethanol, isopropanol, or water)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., three-neck round-bottom flask, condenser)

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Gas chromatography (GC) or high-performance liquid chromatography (HPLC) for analysis

Procedure:

  • Reaction Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a gas inlet, and a septum. The setup should be purged with an inert gas (nitrogen or argon) to remove air.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the Pd/C catalyst to the flask. Then, add the solvent of choice.

  • Reactant Addition: Add benzaldehyde to the reaction mixture via a syringe through the septum.

  • Hydrogenation: Purge the system with hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the gas inlet. For higher pressures, a dedicated hydrogenation apparatus should be used.

  • Reaction Monitoring: Stir the reaction mixture vigorously at the desired temperature. The progress of the reaction can be monitored by taking small aliquots of the reaction mixture at regular intervals and analyzing them by GC or HPLC.

  • Work-up: Once the reaction is complete (as determined by the consumption of benzaldehyde), stop the hydrogen flow and purge the system with an inert gas. The catalyst can be removed by filtration through a pad of celite.

  • Product Isolation and Analysis: The solvent can be removed from the filtrate under reduced pressure to yield the crude product. The purity of the product can be determined by GC or HPLC, and the structure can be confirmed by spectroscopic methods (e.g., NMR, IR).

Hydrogenation Reaction Pathway

The catalytic hydrogenation of benzaldehyde over a metal surface is generally believed to follow a Langmuir-Hinshelwood mechanism.[1] In this pathway, both hydrogen and benzaldehyde are adsorbed onto the catalyst surface, followed by a stepwise addition of adsorbed hydrogen atoms to the carbonyl group of benzaldehyde to form benzyl alcohol.

Hydrogenation_Mechanism cluster_surface Catalyst Surface H2 H₂ Adsorbed_H2 2H(ads) H2->Adsorbed_H2 Dissociation Benzaldehyde Benzaldehyde Adsorbed_Benzaldehyde Benzaldehyde(ads) Benzaldehyde->Adsorbed_Benzaldehyde Intermediate Intermediate(ads) Adsorbed_Benzaldehyde->Intermediate + H(ads) Benzyl_Alcohol_ads Benzyl Alcohol(ads) Intermediate->Benzyl_Alcohol_ads + H(ads) Benzyl_Alcohol_sol Benzyl Alcohol(solution) Benzyl_Alcohol_ads->Benzyl_Alcohol_sol Desorption H2_gas H₂(gas) H2_gas->H2 Adsorption Benzaldehyde_sol Benzaldehyde(solution) Benzaldehyde_sol->Benzaldehyde Adsorption Oxidation_Mechanism cluster_reaction Reaction Steps Benzaldehyde Benzaldehyde Benzoyl_Radical Benzoyl Radical Benzaldehyde->Benzoyl_Radical - H• Peroxy_Radical Benzoylperoxy Radical Benzoyl_Radical->Peroxy_Radical + O₂ Peroxy_Acid Perbenzoic Acid Peroxy_Radical->Peroxy_Acid + Benzaldehyde - Benzoyl Radical Benzoic_Acid Benzoic Acid Peroxy_Acid->Benzoic_Acid + Benzaldehyde - Benzoic Acid Catalyst Catalyst Catalyst->Benzaldehyde Initiation O2 O₂

References

A Comparative Guide to Stereoselectivity in Reactions of 2-Ethoxybenzaldehyde Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern organic synthesis. The spatial arrangement of atoms within a molecule can dramatically influence its biological activity, making stereoselectivity a critical consideration in the synthesis of complex organic molecules. 2-Ethoxybenzaldehyde, a versatile aromatic aldehyde, serves as a valuable starting material in the synthesis of numerous pharmaceutical and fine chemical intermediates. This guide provides an objective comparison of the stereoselectivity of key reactions involving 2-ethoxybenzaldehyde and its analogues, supported by experimental data to inform the selection of synthetic strategies.

This guide focuses on three widely employed classes of stereoselective reactions:

  • Diastereoselective Aldol Addition: A powerful carbon-carbon bond-forming reaction to create β-hydroxy carbonyl compounds with control over the relative stereochemistry of newly formed chiral centers.

  • Enantioselective Alkylation: The addition of an alkyl group to the carbonyl carbon, generating a chiral alcohol with a preference for one enantiomer.

  • Asymmetric Transfer Hydrogenation: The reduction of the aldehyde to a chiral alcohol using a hydrogen donor in the presence of a chiral catalyst.

The following sections provide a comparative summary of these reactions, detailed experimental protocols, and visualizations of the reaction workflows.

Performance Comparison of Stereoselective Reactions

The stereochemical outcome of a reaction is highly dependent on the substrate, reagents, catalyst, and reaction conditions. While specific data for 2-ethoxybenzaldehyde is not always available in the literature, the performance of these reactions with structurally similar aromatic aldehydes provides a strong benchmark for expected outcomes. The following table summarizes key performance indicators for these reactions.

Reaction TypeChiral ControlSubstrateReagents/CatalystDiastereomeric/Enantiomeric RatioYield
Diastereoselective Aldol AdditionChiral Auxiliary2,6-Dimethyl-4-(tert-butyldimethylsilyloxy)benzaldehyde(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone, n-Bu₂BOTf, DIPEA82:18 dr75%
Enantioselective EthylationChiral LigandBenzaldehydeDiethylzinc, (-)-DAIB (3 mol%)98% ee97%
Asymmetric Transfer HydrogenationChiral CatalystBenzaldehyde(R,R)-TsDPEN-Ru catalyst, i-PrOH95% ee98%

Note: The data presented for the Diastereoselective Aldol Addition and Enantioselective Ethylation is for benzaldehyde analogues. It is anticipated that 2-ethoxybenzaldehyde would exhibit similar reactivity and stereoselectivity under these conditions.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducing and building upon published results. The following are representative protocols for the three classes of stereoselective reactions discussed, specifically adapted for 2-ethoxybenzaldehyde.

Diastereoselective Aldol Addition with a Chiral Auxiliary

This protocol is adapted from the Evans aldol reaction, which utilizes a chiral oxazolidinone auxiliary to direct the stereochemical course of the reaction.

1. Enolate Formation:

  • A solution of the N-acetyloxazolidinone (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) is cooled to 0 °C in a flame-dried flask under an inert atmosphere.
  • Dibutylboron triflate (n-Bu₂BOTf, 1.1 equivalents) is added dropwise, followed by the slow addition of diisopropylethylamine (DIPEA, 1.2 equivalents).
  • The reaction mixture is stirred at 0 °C for 30 minutes to facilitate the formation of the corresponding Z-enolate.

2. Aldol Addition:

  • The reaction mixture is then cooled to -78 °C.
  • A solution of 2-ethoxybenzaldehyde (1.2 equivalents) in anhydrous CH₂Cl₂ is added dropwise.
  • The reaction is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour.

3. Work-up and Purification:

  • The reaction is quenched by the addition of a pH 7 phosphate buffer.
  • The mixture is diluted with methanol, and a 30% aqueous solution of hydrogen peroxide is added. The mixture is stirred vigorously for 1 hour at 0 °C.
  • The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with CH₂Cl₂.
  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.
  • The crude product is purified by flash column chromatography on silica gel to yield the desired aldol adduct. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[1]

Enantioselective Ethylation using a Chiral Ligand

This procedure describes the enantioselective addition of diethylzinc to 2-ethoxybenzaldehyde, a classic method for forming chiral secondary alcohols.[1]

1. Catalyst Preparation:

  • In a flame-dried Schlenk flask under an argon atmosphere, a chiral ligand such as (-)-DAIB (3 mol%) is dissolved in anhydrous toluene.
  • The solution is cooled to 0 °C, and a solution of diethylzinc (1.0 M in hexanes, 2.0 equivalents) is added dropwise.
  • The mixture is stirred at 0 °C for 30 minutes.

2. Addition Reaction:

  • A solution of 2-ethoxybenzaldehyde (1.0 equivalent) in anhydrous toluene is added dropwise to the catalyst mixture at 0 °C.
  • The reaction is stirred at this temperature for 24 hours, with progress monitored by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
  • The mixture is stirred for 30 minutes, and the resulting precipitate is removed by filtration through a pad of Celite.
  • The filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
  • The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the resulting alcohol is determined by chiral HPLC analysis.[1]

Asymmetric Transfer Hydrogenation with a Chiral Catalyst

Asymmetric transfer hydrogenation (ATH) is a robust and operationally simple method for the enantioselective reduction of aldehydes.[1]

1. Reaction Setup:

  • A mixture of 2-ethoxybenzaldehyde (1.0 equivalent) and a chiral ruthenium catalyst (e.g., (R,R)-TsDPEN-Ru, 1 mol%) is prepared in a suitable solvent, typically isopropanol (i-PrOH), which also serves as the hydrogen source.

2. Reduction:

  • A base, such as potassium tert-butoxide (t-BuOK, 5 mol%), is added to the mixture.
  • The reaction is stirred at room temperature until completion, as monitored by TLC.

3. Work-up and Purification:

  • The reaction mixture is concentrated under reduced pressure.
  • The residue is dissolved in an organic solvent such as ethyl acetate and washed with water and brine.
  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
  • The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the resulting alcohol is determined by chiral HPLC analysis.[1]

Visualizing Reaction Workflows

Diagrams illustrating the logical flow of experimental procedures can aid in understanding and execution.

Diastereoselective_Aldol_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Enolate Formation Enolate Formation Aldol Addition Aldol Addition Enolate Formation->Aldol Addition Add Aldehyde Work-up Work-up Aldol Addition->Work-up Quench Purification Purification Work-up->Purification Analysis Analysis Purification->Analysis Determine d.r.

Caption: Workflow for Diastereoselective Aldol Addition.

Enantioselective_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Catalyst Preparation Catalyst Preparation Addition Reaction Addition Reaction Catalyst Preparation->Addition Reaction Add Aldehyde Work-up Work-up Addition Reaction->Work-up Quench Purification Purification Work-up->Purification Analysis Analysis Purification->Analysis Determine e.e.

Caption: Workflow for Enantioselective Alkylation.

Asymmetric_Transfer_Hydrogenation_Workflow cluster_reaction Reaction cluster_analysis Analysis & Purification Reaction Setup Reaction Setup Reduction Reduction Reaction Setup->Reduction Add Base Work-up Work-up Reduction->Work-up Purification Purification Work-up->Purification Analysis Analysis Purification->Analysis Determine e.e.

References

A Comparative Guide to Quinoline Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals. The selection of a synthetic route to this important bicyclic heterocycle can significantly influence the efficiency of drug discovery and development pipelines. This guide provides an objective comparison of prominent quinoline synthesis methods, with a focus on reaction yields, supported by experimental data. Detailed protocols for key methods are also provided to aid in their practical application.

Comparative Yields of Quinoline Synthesis Methods

The choice of a particular synthetic method for quinoline derivatives is often a trade-off between yield, substrate scope, and reaction conditions. The following table summarizes the reported yields for several classical and modern quinoline synthesis methods.

Synthesis MethodReactantsProductCatalyst/ReagentsReaction ConditionsYield (%)
Skraup Synthesis 3-Nitro-4-aminoanisole, Glycerol6-Methoxy-7-nitroquinolineArsenic pentoxide, Sulfuric acid65-70°C, 30-45 min~85%
Doebner-von Miller Aniline, Crotonaldehyde2-MethylquinolineHydrochloric acid, TolueneReflux, 5-8 hoursNot specified
Friedländer Synthesis o-Nitroarylcarbaldehydes, Ketones/AldehydesMono- or disubstituted quinolinesIron powder, Hydrochloric acid, Potassium hydroxideNot specified58-100%[1]
Combes Synthesis m-Chloroaniline, Acetylacetone2,4-Dimethyl-7-chloroquinolineNot specifiedNot specifiedNot specified
Gould-Jacobs Reaction Aniline, Diethyl ethoxymethylenemalonate4-Hydroxy-3-carboethoxyquinolineNone300°C, 5 min (Microwave)47%[2]
Pfitzinger Reaction Isatin, Acetone2-Methylquinoline-4-carboxylic acidPotassium hydroxideReflux in Ethanol/Water, 24 hours80%[3][4]
Camps Synthesis o-Acylaminoacetophenone2-Hydroxy-4-methylquinoline & 2-Methyl-4-hydroxyquinolineSodium hydroxideReflux in Ethanol70:20 mixture[5]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful synthesis of quinoline derivatives. Below are representative protocols for the Skraup, Pfitzinger, and Gould-Jacobs reactions.

Skraup Synthesis of 6-Methoxy-7-nitroquinoline

This protocol is adapted from a procedure for a substituted quinoline.[6]

Materials:

  • 3-Nitro-4-aminoanisole

  • Arsenic pentoxide

  • Glycerol

  • Concentrated Sulfuric Acid

Procedure:

  • In a 5-liter three-necked round-bottom flask, create a homogeneous slurry of arsenic oxide (588 g), 3-nitro-4-aminoanisole (588 g), and glycerol (1.2 kg).

  • With efficient mechanical stirring, add concentrated sulfuric acid (315 ml) dropwise over 30-45 minutes. The temperature of the reaction mixture will spontaneously rise to 65-70°C.

  • Once the addition is complete, heat the mixture to initiate the reaction, which will become exothermic. Maintain the reaction temperature at 140-150°C for 3-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with water and neutralize with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Perform steam distillation to isolate the crude product.

  • Separate the quinoline layer from the aqueous layer in the distillate. The fraction boiling at 235-237°C is collected.[6]

Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid

This protocol provides a general method for the Pfitzinger reaction.[3][4]

Materials:

  • Isatin

  • Acetone

  • Potassium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid or Acetic acid

Procedure:

  • In a suitable reaction vessel, dissolve potassium hydroxide in a mixture of ethanol and water to create a basic solution.

  • Add isatin to the basic solution and stir at room temperature for 1 hour, or until the color changes from purple to brown, indicating the formation of the potassium salt of isatinic acid.[3]

  • To this mixture, add acetone.

  • Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature and remove the bulk of the solvent by rotary evaporation.

  • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

  • Extract the aqueous solution with diethyl ether to remove any unreacted acetone and other neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until precipitation of the product is complete (typically pH 4-5).[3]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Gould-Jacobs Reaction for 4-Hydroxyquinoline Derivatives (Microwave-Assisted)

This protocol utilizes microwave irradiation for a rapid and efficient synthesis.[2][7]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Acetonitrile

Procedure:

  • In a 2.5 mL microwave vial equipped with a magnetic stirring bar, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).[2] The excess DEEM acts as both a reagent and a solvent.

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 300°C and hold for 5 minutes.[2]

  • After the reaction is complete, cool the vial to room temperature, which should cause the product to precipitate.

  • Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

  • Dry the resulting solid under vacuum. The product can be further purified by recrystallization if necessary.

Logical Relationship of Quinoline Synthesis Methods

The following diagram illustrates the classification of the discussed quinoline synthesis methods based on the nature of the bond formation and the key intermediates involved.

Quinoline_Synthesis_Methods cluster_cyclization Cyclization Strategies cluster_methods Synthesis Methods Intermolecular Condensation Intermolecular Condensation Skraup Skraup Intermolecular Condensation->Skraup Doebner_von_Miller Doebner-von Miller Intermolecular Condensation->Doebner_von_Miller Friedlaender Friedländer Intermolecular Condensation->Friedlaender Combes Combes Intermolecular Condensation->Combes Pfitzinger Pfitzinger Intermolecular Condensation->Pfitzinger Intramolecular Cyclization Intramolecular Cyclization Gould_Jacobs Gould-Jacobs Intramolecular Cyclization->Gould_Jacobs Camps Camps Intramolecular Cyclization->Camps

References

A Comparative Guide to the Reaction Kinetics of Substituted Benzaldehydes, with a Focus on 5-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Reaction Kinetics

The reactivity of a substituted benzaldehyde is significantly influenced by the electronic properties of its substituents. Electron-donating groups generally accelerate reactions where the benzaldehyde acts as a nucleophile, while electron-withdrawing groups enhance its electrophilicity. In 5-Chloro-2-ethoxybenzaldehyde, the ethoxy group (-OEt) is electron-donating through resonance, and the chloro group (-Cl) is electron-withdrawing through induction. The overall effect on reaction rates will depend on the specific reaction mechanism.

For instance, in oxidation reactions, both electron-donating and electron-withdrawing groups can accelerate the reaction, suggesting a complex mechanism where the stability of an electron-deficient intermediate is crucial.[1] Conversely, in reactions like the Cannizzaro reaction, which involves a nucleophilic attack on the carbonyl carbon, electron-withdrawing groups are expected to increase the reaction rate.[1]

The following table summarizes kinetic data for the oxidation of various monosubstituted benzaldehydes by benzyltrimethylammonium chlorobromate (BTMACB), providing a basis for comparison.[2]

Substituent10³ k_obs (s⁻¹)
H7.23
p-OCH₃315
p-CH₃45.7
p-Cl9.33
p-NO₂0.92
m-OCH₃10.2
m-Cl1.86
m-NO₂0.28
o-OCH₃129
o-Cl23.4
o-NO₂2.14

Data extracted from a study on the oxidation of substituted benzaldehydes by BTMACB in aqueous acetic acid. The reaction is first order with respect to both benzaldehyde and BTMACB.[2]

Based on this data, the presence of an ortho-ethoxy group (similar to o-OCH₃) would be expected to significantly accelerate the oxidation rate, while a meta- or para-chloro group would have a smaller, rate-decreasing or slightly rate-increasing effect, respectively. For this compound, the ortho-ethoxy group is likely to be the dominant factor, suggesting a relatively fast oxidation rate compared to unsubstituted benzaldehyde.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments relevant to the study of benzaldehyde reaction kinetics.

General Kinetic Measurement for Oxidation Reactions

This protocol is adapted from the study of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate (BTMACB).[1]

  • Solution Preparation : Prepare a stock solution of BTMACB in a suitable solvent system, such as aqueous acetic acid. Prepare separate solutions of the substituted benzaldehydes in the same solvent system.

  • Kinetic Measurement : Conduct the reactions under pseudo-first-order conditions by maintaining a large excess of the benzaldehyde over BTMACB.

  • Reaction Initiation : Initiate the reaction by mixing the reactant solutions in a thermostated cuvette.

  • Data Acquisition : Monitor the progress of the reaction by following the disappearance of BTMACB spectrophotometrically at its maximum absorption wavelength.

  • Rate Constant Calculation : The pseudo-first-order rate constant, k_obs, is determined from the slope of the linear plot of log[BTMACB] versus time.

Qualitative Tests for Aldehyde Reactions

Several classic chemical tests can be used to qualitatively compare the reactivity of aldehydes.[3][4][5][6]

  • Tollens' Test : This test distinguishes aldehydes from ketones. Aldehydes are oxidized by Tollens' reagent, resulting in the formation of a silver mirror.[4] The reagent is prepared by adding a dilute solution of ammonia to a solution of silver nitrate until the initially formed precipitate of silver oxide just dissolves.

  • Fehling's Test : This test is used to detect reducing sugars and aldehydes. A positive test is indicated by the formation of a brick-red precipitate of copper(I) oxide when the aldehyde is heated with Fehling's solution.[6] Fehling's solution is a mixture of two solutions: Fehling's A (aqueous copper(II) sulfate) and Fehling's B (aqueous potassium sodium tartrate and sodium hydroxide).[6]

  • Schiff's Test : Aldehydes restore the magenta color of Schiff's reagent (fuchsin decolorized by sulfur dioxide), while ketones do not give a significant color change.[3]

Visualizations

The following diagrams illustrate a general experimental workflow for kinetic analysis and a proposed mechanism for the oxidation of benzaldehydes.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reagent_prep Reagent & Substrate Solution Preparation mixing Mixing of Reactants reagent_prep->mixing instrument_setup Instrument Setup (e.g., Spectrophotometer, Thermostated Cuvette) instrument_setup->mixing monitoring Monitoring Reaction Progress Over Time mixing->monitoring data_plotting Data Plotting (e.g., ln[A] vs. time) monitoring->data_plotting rate_determination Determination of Rate Constants & Order data_plotting->rate_determination Oxidation_Mechanism cluster_reactants Reactants benzaldehyde Ar-CHO (Benzaldehyde) intermediate [Intermediate Complex] benzaldehyde->intermediate + Oxidant oxidant Oxidant (e.g., BTMACB) oxidant->intermediate rate_determining_step Rate-Determining Step products Ar-COOH (Benzoic Acid) + Reduced Oxidant rate_determining_step->products Hydride Transfer

References

A Comparative Guide to the Reactivity of Substituted Benzaldehydes: Insights from DFT Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of substituted benzaldehydes in various chemical reactions, with a focus on insights derived from Density Functional Theory (DFT) studies. Understanding the electronic effects of substituents on the benzaldehyde scaffold is paramount for designing efficient synthetic routes, elucidating reaction mechanisms, and developing novel therapeutic agents. This document summarizes quantitative data from key research, details the computational and experimental protocols employed, and visualizes the typical workflow of such reactivity studies.

The Influence of Substituents on Benzaldehyde Reactivity

The reactivity of the carbonyl group in benzaldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. Aromatic aldehydes are generally less reactive in nucleophilic addition reactions compared to their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl group.[1][2] However, the introduction of substituents onto the benzene ring can significantly modulate this reactivity.

Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon by inductive and/or resonance effects, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity, leading to slower reaction rates.[1] This relationship is often quantified using the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic properties of substituents.[3][4]

Comparative Reactivity Data

The following tables summarize quantitative data on the reactivity of various substituted benzaldehydes from both experimental and computational studies.

Table 1: Relative Reaction Rates of Substituted Benzaldehydes in Oxidation and Wittig Reactions. [1]

Substituent (Position)Reaction TypeRelative Rate Constant (k/k₀)
p-NO₂Oxidation with BTMACB1.62
m-NO₂Oxidation with BTMACB1.35
p-ClOxidation with BTMACB0.55
HOxidation with BTMACB1.00
p-CH₃Oxidation with BTMACB2.51
p-OCH₃Oxidation with BTMACB6.31
p-NO₂Wittig Reaction14.7
m-NO₂Wittig Reaction10.5
p-ClWittig Reaction2.75
HWittig Reaction1.00
p-CH₃Wittig Reaction0.45

Note: BTMACB = Benzyltrimethylammonium chlorobromate.

Table 2: Calculated Activation Energies for the Reaction of Substituted Benzaldehydes with 4-amino-4H-1,2,4-triazole. [5][6]

SubstituentHammett Constant (σ)Activation Energy (kcal/mol)
NH₂-0.66Data not explicitly provided in abstract
OH-0.37Data not explicitly provided in abstract
OCH₃-0.27Data not explicitly provided in abstract
CH₃-0.17Data not explicitly provided in abstract
F0.06Data not explicitly provided in abstract
I0.18Data not explicitly provided in abstract
Cl0.23Data not explicitly provided in abstract
Br0.23Data not explicitly provided in abstract
COH0.42Data not explicitly provided in abstract
COOH0.45Data not explicitly provided in abstract
CF₃0.54Data not explicitly provided in abstract
CN0.66Data not explicitly provided in abstract
NO₂0.78Data not explicitly provided in abstract

Note: While the specific activation energies for each substituent were not available in the abstract, the study by Berski et al. (2015) established a clear correlation between the Hammett constants and the energetic properties of the reaction, indicating that electron-withdrawing groups facilitate the reaction.

Experimental and Computational Protocols

Experimental Protocol: Kinetic Measurement of Oxidation with BTMACB[1]

The kinetics of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate (BTMACB) are typically studied under pseudo-first-order conditions, with the benzaldehyde in large excess. The reaction is carried out in a suitable solvent system, and the progress of the reaction is monitored spectrophotometrically by following the disappearance of BTMACB at its wavelength of maximum absorbance.

Data Analysis:

  • The pseudo-first-order rate constants are determined from the slope of the linear plots of log[BTMACB] versus time.

  • The second-order rate constants are then calculated by dividing the pseudo-first-order rate constants by the concentration of the corresponding substituted benzaldehyde.

  • Relative rate constants are obtained by dividing the second-order rate constant for each substituted benzaldehyde by the second-order rate constant for the unsubstituted benzaldehyde.

Computational Protocol: DFT Study of the Reaction of Substituted Benzaldehydes with 4-amino-4H-1,2,4-triazole[5][6][7]

The reaction mechanism between substituted benzaldehydes and 4-amino-4H-1,2,4-triazole was investigated using Density Functional Theory (DFT).

  • Computational Level: The calculations were performed at the B3LYP/6-31+G(d) level of theory.

  • Reaction Pathway Investigation: The study identified three transition states (TS) corresponding to:

    • TS1: Hydrogen transfer from the NH₂ group to the C=O group and nucleophilic attack of the nitrogen atom on the carbonyl carbon, leading to a hemiaminal.

    • TS2: Internal rearrangement of the benzene and triazole rings in the hemiaminal.

    • TS3: Breaking of the O-H bond, elimination of a water molecule, and formation of a C=N bond to yield a Schiff base.

  • Substituent Effects: The influence of thirteen different substituents on the energetic properties of the reaction was systematically studied. The substituents were chosen to cover a wide range of Hammett's constant values (σ from -0.66 to +0.78).

  • Solvation Effects: The reaction mechanism was also investigated in the presence of one to five water molecules to model the effect of solvation.

Visualizing the DFT Workflow

The following diagram illustrates a typical workflow for a DFT study on the reactivity of substituted benzaldehydes.

DFT_Workflow cluster_setup Computational Setup cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation A Define Reactants: Substituted Benzaldehyde and Nucleophile C Geometry Optimization of Reactants, Intermediates, Transition States, and Products A->C B Select DFT Functional and Basis Set (e.g., B3LYP/6-31+G(d)) B->C D Frequency Calculation to Confirm Stationary Points (Minima and Saddle Points) C->D E Intrinsic Reaction Coordinate (IRC) Calculation to Connect Transition States with Minima D->E F Calculate Activation Energies and Reaction Enthalpies E->F H Correlate Calculated Properties with Experimental Data (e.g., Hammett Plots) F->H G Analyze Electronic Properties (e.g., Mulliken Charges, HOMO-LUMO) G->H

Caption: Workflow for a DFT study of substituted benzaldehyde reactivity.

References

In-Silico Predictive Analysis of 5-Chloro-2-ethoxybenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of In-Silico Predicted Properties of 5-Chloro-2-ethoxybenzaldehyde and Structurally Related Alternatives.

In the early stages of drug discovery and development, the in-silico prediction of a compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step. This computational screening allows for the early identification of potentially promising candidates and the filtering out of those with unfavorable characteristics, thus saving significant time and resources. This guide provides a comparative analysis of the in-silico predicted properties of this compound against two structurally similar aromatic aldehydes: 2-ethoxybenzaldehyde and 5-chlorobenzaldehyde. The data presented herein is generated using the well-established SwissADME web tool, offering a valuable resource for researchers working with these and similar chemical scaffolds.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in a biological system, influencing everything from solubility and permeability to its ability to interact with target proteins. The following table summarizes the key in-silico predicted physicochemical descriptors for this compound and its selected alternatives.

PropertyThis compound2-Ethoxybenzaldehyde5-Chlorobenzaldehyde
Molecular Formula C₉H₉ClO₂C₉H₁₀O₂C₇H₅ClO
Molecular Weight 184.62 g/mol 150.17 g/mol 140.57 g/mol
LogP (Consensus) 2.852.292.15
Water Solubility (LogS) -3.13 (Moderately soluble)-2.57 (Soluble)-2.31 (Soluble)
Topological Polar Surface Area (TPSA) 26.30 Ų26.30 Ų17.07 Ų
Number of Rotatable Bonds 331
Hydrogen Bond Acceptors 221
Hydrogen Bond Donors 000

In-Silico ADMET Prediction Comparison

The ADMET profile of a drug candidate is a primary determinant of its clinical success. Early-stage prediction of these properties is crucial for mitigating the risk of late-stage failures. The table below presents a comparative overview of the predicted ADMET properties for the three compounds.

ADMET PropertyThis compound2-Ethoxybenzaldehyde5-Chlorobenzaldehyde
Gastrointestinal Absorption HighHighHigh
Blood-Brain Barrier Permeant YesYesYes
P-glycoprotein Substrate NoNoNo
CYP1A2 Inhibitor YesYesNo
CYP2C19 Inhibitor YesNoNo
CYP2C9 Inhibitor YesNoNo
CYP2D6 Inhibitor NoNoNo
CYP3A4 Inhibitor YesNoNo
Lipinski's Rule of Five Violations 000
Bioavailability Score 0.550.550.55

Experimental Protocols

In-Silico Prediction of Physicochemical and ADMET Properties using SwissADME

This protocol outlines the methodology for obtaining in-silico predictions for small molecules using the SwissADME web tool.[1]

  • Molecule Input:

    • Navigate to the SwissADME website (--INVALID-LINK--]">http://www.swissadme.ch).[1]

    • Input the chemical structure of the molecule of interest. This can be done by:

      • Drawing the structure using the provided molecular editor.

      • Pasting a SMILES (Simplified Molecular Input Line Entry System) string into the input box.

      • Uploading a file containing the molecular structure.

    • For this guide, the following SMILES strings were used:

      • This compound: CCOC1=C(C=C(Cl)C=C1)C=O

      • 2-Ethoxybenzaldehyde: CCOC1=CC=CC=C1C=O

      • 5-Chlorobenzaldehyde: C1=CC(=CC=C1C=O)Cl

  • Execution of Prediction:

    • After inputting the molecule, initiate the calculation by clicking the "Run" or equivalent button on the web interface.

    • The tool will process the input and compute a range of physicochemical and ADMET properties.[1]

  • Data Collection and Interpretation:

    • The results are typically presented in a comprehensive report.

    • Collect the desired quantitative data from the "Physicochemical Properties" and "Pharmacokinetics" sections.[1]

    • Analyze the "Drug-Likeness" section to evaluate the compound against established filters like Lipinski's rule of five.[1]

    • Review the "Medicinal Chemistry" section for predictions on properties such as P-glycoprotein substrate status and cytochrome P450 inhibition.[1]

    • The "Bioavailability Score" provides a composite estimation of the overall drug-likeness.[1]

Visualizing the In-Silico Prediction Workflow

The following diagram illustrates the general workflow for in-silico property prediction in the early stages of drug discovery.

In_Silico_Prediction_Workflow cluster_input Input cluster_prediction Prediction Engine (e.g., SwissADME) cluster_output Output & Analysis Molecule Molecule Structure (SMILES, Sketch, File) Physicochemical Physicochemical Properties Molecule->Physicochemical ADMET ADMET Properties Molecule->ADMET DataTable Data Tables Physicochemical->DataTable ADMET->DataTable DrugLikeness Drug-Likeness Evaluation (e.g., Lipinski's Rules) DataTable->DrugLikeness LeadSelection Lead Candidate Selection/Optimization DrugLikeness->LeadSelection

Caption: Workflow for in-silico prediction of molecular properties.

References

Safety Operating Guide

Proper Disposal of 5-Chloro-2-ethoxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-Chloro-2-ethoxybenzaldehyde, a compound that requires careful management due to its hazardous properties. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

I. Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. It is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation[1][2]. Furthermore, it poses a considerable threat to aquatic ecosystems, with long-lasting toxic effects.

Key Hazards:

  • Human Health: Can cause irritation to the skin, eyes, and respiratory system. Ingestion is harmful[1][2].

  • Environmental: Very toxic to aquatic life with long-lasting effects.

  • Physical: The substance is combustible, and its vapors can form explosive mixtures with air upon intense heating[2].

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is mandatory to wear the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities or when splashing is possible.[1]
Skin and Body Protection A lab coat or chemical-resistant apron should be worn. Ensure full skin coverage.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required.

III. Step-by-Step Disposal Procedure

The universally recommended method for the disposal of this compound is to transfer it to an approved hazardous waste disposal facility[1][2][3][4][5]. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Operational Plan:

  • Segregation and Storage of Waste:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • The container must be in good condition, compatible with the chemical, and kept tightly closed.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Chemical Incompatibilities to Avoid:

    • Strong oxidizing agents: Can lead to vigorous, exothermic reactions.

    • Strong bases: May cause decomposition or other hazardous reactions.

    • Strong reducing agents: Can also result in dangerous chemical reactions[1][4].

  • Handling and Transfer of Waste:

    • All handling of this compound waste should be conducted inside a certified chemical fume hood to minimize inhalation exposure.

    • Carefully transfer the waste from its original container into the designated hazardous waste container using a funnel to prevent spills.

    • If the original container is to be disposed of, it must be treated as hazardous waste itself. Do not rinse the container into the sink.

  • Spill Management:

    • In the event of a spill, immediately evacuate all non-essential personnel from the area.

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Collect the absorbent material and the spilled chemical into a sealed container for hazardous waste.

    • Do not allow the spilled material to enter drains or waterways[3].

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.

    • Ensure all paperwork and labeling are completed in accordance with local, state, and federal regulations.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Final Disposal start Start: Need to dispose of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood check_container Is there a designated and labeled waste container? fume_hood->check_container prepare_container Prepare and label a new, compatible waste container check_container->prepare_container No transfer_waste Carefully transfer waste into the container check_container->transfer_waste Yes prepare_container->transfer_waste seal_container Securely seal the container transfer_waste->seal_container spill Spill Occurs transfer_waste->spill Potential store_waste Store in a cool, dry, well-ventilated area seal_container->store_waste check_incompatibles Ensure storage is away from incompatible materials (oxidizers, bases, reducers) store_waste->check_incompatibles contact_disposal Contact licensed hazardous waste disposal service check_incompatibles->contact_disposal end End: Waste collected for approved disposal contact_disposal->end contain_spill Contain with inert absorbent spill->contain_spill Yes collect_spill Collect into a sealed hazardous waste container contain_spill->collect_spill collect_spill->seal_container

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their institutions.

References

Personal protective equipment for handling 5-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Chloro-2-ethoxybenzaldehyde

This guide provides critical safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound (CAS No: 27682-64-0). Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards.[1] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[2]

Hazard Summary Table

Hazard StatementGHS CodeDescriptionCitations
Causes skin irritationH315The substance can cause irritation upon contact with the skin.[2][3]
Causes serious eye irritationH319The substance can cause serious irritation if it comes into contact with the eyes.[1][2][3]
May cause respiratory irritationH335Inhalation of dust or vapors may lead to irritation of the respiratory tract.[2][3]
Harmful if swallowedH302Ingestion of the substance can be harmful to health.[3]
May cause an allergic skin reactionH317The substance may cause a skin allergy after contact.[1]

Detailed Procedural Protocols

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE is the final barrier between the user and the chemical. The following equipment is mandatory when handling this compound.

  • Eye and Face Protection : Wear chemical safety goggles that form a tight seal around the eyes.[4] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][5] Standard safety glasses are not sufficient.

  • Skin Protection :

    • Gloves : Chemically resistant gloves are required.[5] Given the nature of the compound, nitrile or neoprene gloves are recommended, but always consult the glove manufacturer's compatibility chart for specific breakthrough times.[4][6] Always inspect gloves for damage before use and wash hands thoroughly after removal.[7]

    • Protective Clothing : A standard laboratory coat must be worn and fully fastened.[8] For procedures with a significant risk of spills, a chemical-resistant apron or coveralls should be worn over the lab coat.[8]

  • Respiratory Protection : All handling of this compound solid or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][10]

  • Footwear : Closed-toe shoes are mandatory in the laboratory. For handling larger quantities, chemical-resistant boots with steel toes and shanks should be considered.[10]

Operational Handling Plan

A systematic approach to handling ensures minimal exposure and reduces the risk of accidents.

Preparation:

  • Review the SDS : Before beginning any work, thoroughly read the Safety Data Sheet (SDS) for this compound.[4]

  • Work Area Setup : Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[9] Verify that an eyewash station and safety shower are accessible and operational.[11]

  • Assemble Materials : Gather all necessary equipment and reagents before introducing the chemical to the work area.

Handling:

  • Don PPE : Put on all required personal protective equipment as outlined above.

  • Chemical Handling : Handle the chemical in a well-ventilated area, such as a fume hood, to avoid breathing in dust or vapors.[2] Avoid all direct contact with skin and eyes.[7]

  • Preventing Contamination : Do not eat, drink, or smoke in the laboratory.[8] Keep the container tightly closed when not in use.[2]

After Handling:

  • Decontamination : Clean the work area and any equipment used.

  • Hand Washing : Wash hands and any exposed skin thoroughly with soap and water after completing the work.[7][8]

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination, and dispose of any single-use items in the appropriate waste stream.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.

  • Waste Segregation : As a halogenated organic compound, all waste containing this compound must be collected in a dedicated and clearly labeled "Halogenated Organic Waste" container.[8][12] Do not mix with non-halogenated waste.[8]

  • Container Management : Use a compatible, leak-proof container for waste collection.[13] The container must be kept securely closed except when adding waste.[14]

  • Labeling : The waste container must be labeled with a hazardous waste tag detailing its contents.[13]

  • Storage : Store the waste container in a designated and properly ventilated satellite accumulation area within the laboratory, away from heat or ignition sources.[7][8]

  • Disposal : Dispose of the waste through your institution's approved hazardous waste disposal program.[2][7] Do not pour any amount down the drain.[7]

Hierarchy of Controls for Chemical Handling

Personal Protective Equipment is the last line of defense. The most effective safety measures involve eliminating or reducing the hazard at its source. The following diagram illustrates this hierarchy.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The hierarchy of controls for managing chemical exposure risk.

References

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.